molecular formula C20H34O4 B032696 (±)5,6-DHET lactone CAS No. 213382-49-1

(±)5,6-DHET lactone

カタログ番号: B032696
CAS番号: 213382-49-1
分子量: 338.5 g/mol
InChIキー: GFNYAPAJUNPMGH-QNEBEIHSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid (5,6-DHET) is a biologically active epoxide hydrolase metabolite derived from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway. This specific dihydroxy-eicosatrienoic acid is a regionally and stereochemically defined isomer of significant interest in the study of vascular biology and inflammatory processes. Its primary research value lies in its role as a vasoactive compound and an endothelium-derived hyperpolarizing factor (EDHF), making it a critical tool for investigating the regulation of vascular tone, blood pressure, and local blood flow in various vascular beds.

特性

IUPAC Name

(8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNYAPAJUNPMGH-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943892
Record name 5,6-Dihydroxyicosa-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-DHET
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

213382-49-1
Record name 5,6-Dihydroxyeicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213382-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxyicosa-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DHET
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to (±)5,6-DHET Lactone: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)5,6-dihydroxyeicosatrienoic acid lactone, commonly referred to as (±)5,6-DHET lactone or 5,6-δ-DHTL, is a biologically active lipid mediator derived from the cytochrome P450 (CYP) pathway of arachidonic acid metabolism. Initially identified as a stable metabolite of the labile epoxyeicosatrienoic acid (EET), 5,6-EET, the lactone has emerged as a potent vasodilator and a potential endothelium-derived hyperpolarizing factor (EDHF). Its discovery has been intrinsically linked to the study of EETs, with its biological significance being increasingly recognized in recent years. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, a summary of its quantitative biological effects, and an elucidation of its signaling pathways.

Discovery and History

The story of this compound begins with the exploration of the metabolism of arachidonic acid by cytochrome P450 enzymes, which produces four regioisomers of epoxyeicosatrienoic acids (EETs). Among these, 5,6-EET was noted for its inherent instability in aqueous solutions. Early studies on 5,6-EET metabolism revealed its rapid conversion to other products, making its quantification challenging.

A significant breakthrough came in 1998 when Fulton et al. developed a sensitive and specific method to measure 5,6-EET levels by utilizing its selective and rapid conversion into a more stable δ-lactone, namely this compound.[1] This study highlighted the chemical properties of the lactone and provided a crucial tool for researchers in the field. It demonstrated that in oxygenated Krebs' buffer, 5,6-EET degrades to 5,6-DHET lactone and 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) with a half-life of approximately 8 minutes.[1]

While initially viewed primarily as a stable degradation product, subsequent research began to investigate the biological activity of the lactone itself. These investigations revealed that this compound is not an inert metabolite but a potent vasodilator, suggesting that the lactonization of 5,6-EET is a metabolic transformation that preserves, and in some contexts may enhance, the vasodilatory potential of the parent compound.[2] This paradigm shift has led to a growing interest in this compound as a signaling molecule in its own right, particularly in the regulation of vascular tone and as a potential therapeutic agent for microvascular dysfunction.[3][4]

Biosynthesis and Metabolism

This compound is formed through the intramolecular cyclization of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), which is itself primarily formed from the hydrolysis of 5,6-EET. The lactonization of 5,6-EET can also occur directly under acidic conditions.[1] While the formation of 5,6-DHET from 5,6-EET can be catalyzed by soluble epoxide hydrolase (sEH), 5,6-EET is a relatively poor substrate for this enzyme compared to other EET regioisomers.[5] The spontaneous chemical conversion to the lactone is a significant metabolic fate for 5,6-EET in aqueous environments.[6]

The metabolism of this compound itself is an area of active research. Studies have identified that paraoxonases (PONs), a family of esterases, can hydrolyze the lactone back to 5,6-DHET.[7] Specifically, PON1 and PON3 have been shown to efficiently hydrolyze 5,6-DHET lactone, suggesting a role for these enzymes in regulating its biological activity.[7]

Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EET_5_6 5,6-EET CYP_Epoxygenase->EET_5_6 sEH Soluble Epoxide Hydrolase (sEH) EET_5_6->sEH Minor Pathway Lactone_5_6 This compound EET_5_6->Lactone_5_6 Spontaneous/ Acid-catalyzed Lactonization DHET_5_6 5,6-DHET sEH->DHET_5_6 DHET_5_6->Lactone_5_6 Intramolecular Cyclization PONs Paraoxonases (PON1, PON3) Lactone_5_6->PONs PONs->DHET_5_6 Hydrolysis

Biosynthesis and Metabolism of this compound.

Quantitative Data on Biological Activity

This compound is a highly potent vasodilator, with its effects observed at sub-nanomolar concentrations in some vascular beds. The following tables summarize key quantitative data from published studies.

Table 1: Vasodilator Potency of this compound and Related Eicosanoids in Canine Coronary Arterioles

CompoundEC50 (log [M])
This compound -13.1 ± 1.0
5,6-EET-10.8 ± 0.8
8,9-DHET-14.0 ± 0.5
11,12-DHET-15.8 ± 0.4
14,15-DHET-13.6 ± 0.6

Data from Oltman et al. (1998) in isolated canine coronary arterioles pre-constricted with endothelin.[8]

Table 2: Enzyme Kinetics of this compound Hydrolysis by Paraoxonase 1 (PON1)

EnzymeKm (µM)Vmax (µM/s)
Recombinant PON1150.99 ± 62.10.021 ± 0.01

Data from a study investigating the interaction between PON1 and 5,6-DHET lactone.[9]

Signaling Pathways

The vasodilatory effect of this compound is primarily endothelium-dependent and is mediated by a signaling cascade that leads to the hyperpolarization of vascular smooth muscle cells. Recent studies have elucidated a key signaling pathway involving a G-protein coupled receptor (GPCR), phospholipase C (PLC), and inositol (B14025) trisphosphate (IP3).[3]

Upon binding to a yet-to-be-identified GPCR on the endothelial cell membrane, this compound activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates calcium-activated potassium channels (KCa) on the endothelial cell membrane. The efflux of potassium ions (K+) through these channels leads to hyperpolarization of the endothelial cell, which is then transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.

cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell DHET_Lactone This compound GPCR G-Protein Coupled Receptor (GPCR) DHET_Lactone->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase KCa Ca²⁺-activated K⁺ Channels (KCa) Ca2_increase->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Transmitted via Myoendothelial Gap Junctions

Signaling Pathway of this compound-Induced Vasodilation.

Experimental Protocols

Synthesis of this compound from 5,6-EET

Principle: this compound can be synthesized from its precursor, 5,6-EET, through acid-catalyzed lactonization.

Materials:

  • 5,6-EET

  • Camphorsulfonic acid

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 5,6-EET in a suitable organic solvent such as ethyl acetate.

  • Add a catalytic amount of camphorsulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC. The lactone product will have a different Rf value compared to the starting material.

  • Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Confirm the identity and purity of the product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Measurement of Vasodilation in Isolated Coronary Arterioles

Principle: This protocol measures the change in diameter of isolated coronary arterioles in response to this compound using a pressure myograph system.

Materials:

  • Isolated heart tissue (e.g., from canine or rodent)

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • Endothelin-1 (for pre-constriction)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Pressure myograph system equipped with a microscope and video camera

  • Data acquisition software

Procedure:

  • Isolate coronary arterioles (typically 80-150 µm in diameter) from the heart tissue under a dissecting microscope and transfer them to a chamber containing cold Krebs-Henseleit buffer.

  • Mount the arteriole on two glass cannulas in the pressure myograph chamber and secure with sutures.

  • Pressurize the arteriole to a physiological pressure (e.g., 60 mmHg) and equilibrate for 30-60 minutes at 37°C while continuously perfusing with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer.

  • Pre-constrict the arteriole to 30-60% of its baseline diameter with a sub-maximal concentration of endothelin-1.

  • Once a stable constriction is achieved, add cumulative concentrations of this compound to the bath, allowing the vessel diameter to stabilize at each concentration.

  • Record the vessel diameter continuously using the video camera and data acquisition software.

  • Calculate the vasodilation at each concentration as the percentage reversal of the endothelin-1-induced constriction.

  • Construct a dose-response curve and calculate the EC50 value.

cluster_preparation Vessel Preparation cluster_experiment Experiment cluster_analysis Data Analysis Isolate Isolate Coronary Arteriole Mount Mount on Pressure Myograph Isolate->Mount Equilibrate Equilibrate at Physiological Pressure and Temperature Mount->Equilibrate Preconstrict Pre-constrict with Endothelin-1 Equilibrate->Preconstrict Add_Lactone Add Cumulative Concentrations of This compound Preconstrict->Add_Lactone Record Record Vessel Diameter Add_Lactone->Record Calculate Calculate % Vasodilation Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_EC50 Determine EC₅₀ Plot->Determine_EC50

Experimental Workflow for Measuring Vasodilation.
Intracellular Calcium Imaging in Endothelial Cells

Principle: This method visualizes and quantifies changes in intracellular calcium concentration ([Ca2+]i) in cultured endothelial cells in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cultured endothelial cells (e.g., human coronary artery endothelial cells)

  • Cell culture medium

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

  • Image analysis software

Procedure:

  • Plate endothelial cells on glass-bottom dishes or coverslips and grow to 70-80% confluency.

  • Prepare a loading buffer by diluting the calcium indicator (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (to aid dye solubilization) in HBSS.

  • Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.

  • After loading, wash the cells twice with HBSS to remove extracellular dye.

  • Mount the dish/coverslip on the stage of the fluorescence microscope.

  • Acquire baseline fluorescence images for a few minutes to establish a stable baseline.

  • Add a specific concentration of this compound to the cells and continue to record fluorescence images.

  • For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. For Fluo-4, use an excitation wavelength of ~490 nm and measure the emission at ~520 nm.

  • Analyze the changes in fluorescence intensity or ratio over time to quantify the calcium response.

Conclusion

This compound has evolved from being considered a mere stable metabolite of 5,6-EET to a recognized bioactive lipid mediator with potent vasodilatory properties. Its discovery and history are intertwined with the broader investigation of arachidonic acid metabolism. The elucidation of its signaling pathway through a G-protein coupled receptor, PLC, and IP3-mediated calcium release provides a solid framework for understanding its mechanism of action. The detailed experimental protocols provided in this guide offer researchers the necessary tools to further investigate the physiological and pathophysiological roles of this intriguing molecule. Future research focused on identifying the specific GPCR for this compound and exploring its therapeutic potential in cardiovascular diseases is warranted.

References

An In-depth Technical Guide to (±)5,6-DHET Lactone: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)5,6-DHET lactone, a stable metabolite derived from the enzymatic processing of arachidonic acid, has garnered significant interest within the scientific community for its notable biological activities, particularly its role in vasodilation. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound, systematically known as (±)-5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid δ-lactone, is a C20 fatty acid derivative featuring a six-membered lactone ring. The designation "(±)" indicates that it is a racemic mixture, comprising equal amounts of enantiomers. The IUPAC name for one of the specific stereoisomers is (6S)-6-[(1R,3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one.[1] The molecule possesses two chiral centers at the C5 and C6 positions, giving rise to four possible stereoisomers. The lactone ring is formed through an intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C5 of the parent 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

The stereochemistry of the precursor molecule, 5,6-DHET, dictates the stereochemical configuration of the resulting lactone. The enzymatic conversion of leukotriene A4 can produce (5S,6R)-DiHETE, which has demonstrated leukotriene D4-like activity. This underscores the critical role of stereochemistry in the biological function of these eicosanoids.

Diagram: Stereochemical Precursors to this compound

stereochemistry cluster_precursors 5,6-DHET Stereoisomers cluster_lactones Resulting Lactone Stereoisomers 5S,6R (5S,6R)-DHET lactone_SR (5S,6R)-Lactone 5S,6R->lactone_SR Lactonization 5R,6S (5R,6S)-DHET lactone_RS (5R,6S)-Lactone 5R,6S->lactone_RS Lactonization 5S,6S (5S,6S)-DHET lactone_SS (5S,6S)-Lactone 5S,6S->lactone_SS Lactonization 5R,6R (5R,6R)-DHET lactone_RR (5R,6R)-Lactone 5R,6R->lactone_RR Lactonization

Caption: Stereochemical relationship between 5,6-DHET isomers and their corresponding lactones.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic properties of this compound is presented in the table below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₂₀H₃₂O₃[1]
Molecular Weight 320.47 g/mol [1]
CAS Number 213126-92-2[2][3]
Appearance A solution in ethanol[3]
Boiling Point (Predicted) 483.4 ± 40.0 °C[2]
Density (Predicted) 0.993 ± 0.06 g/cm³[2]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3][4]
IR Spectroscopy (Predicted) The carbonyl (C=O) stretching vibration of a six-membered lactone (δ-lactone) typically appears in the range of 1735-1750 cm⁻¹.
Mass Spectrometry The fragmentation of δ-lactones is often characterized by sequential losses of water and carbon monoxide.

Biological Activity and Signaling Pathways

This compound is a biologically active molecule that exerts its effects through specific signaling pathways. Its primary recognized activity is the induction of vasodilation.

Vasodilation Signaling Pathway

This compound induces endothelium-dependent vasodilation. This process is initiated by the binding of the lactone to a G-protein coupled receptor (GPCR) on the surface of endothelial cells. This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration activates calcium-dependent potassium channels (KCa), leading to hyperpolarization of the endothelial cell membrane and ultimately vasodilation.

Diagram: Vasodilation Signaling Pathway of this compound

vasodilation_pathway DHET_lactone This compound GPCR G-Protein Coupled Receptor (GPCR) DHET_lactone->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates Ca2_increase ↑ Intracellular Ca²⁺ Ca2_release->Ca2_increase KCa Activate KCa Channels Ca2_increase->KCa Hyperpolarization Endothelial Hyperpolarization KCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Endothelium-dependent vasodilation pathway initiated by this compound.

Metabolism by Paraoxonases

This compound is a substrate for paraoxonase (PON) enzymes, particularly PON1 and PON3. These enzymes hydrolyze the lactone ring, converting it back to the open-chain 5,6-DHET. This metabolic process is thought to regulate the biological activity of the lactone.

Diagram: Metabolic Pathway of this compound

metabolism_pathway AA Arachidonic Acid EET 5,6-EET AA->EET Epoxygenase DHET_lactone This compound EET->DHET_lactone Lactonization PONs PON1 & PON3 DHET_lactone->PONs Substrate for DHET 5,6-DHET PONs->DHET Hydrolysis

Caption: Formation and metabolism of this compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of δ-lactones involves the acid-catalyzed intramolecular cyclization of the corresponding δ-hydroxy carboxylic acid. The synthesis of this compound can be achieved from its precursor, (±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

Protocol:

  • Dissolve (±)5,6-DHET in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid or camphorsulfonic acid.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a mild base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

Isolation from Biological Samples (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common and effective method for isolating eicosanoids, including this compound, from complex biological matrices such as plasma or tissue homogenates.

Protocol:

  • Sample Pre-treatment: Acidify the biological sample (e.g., plasma) to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl). This ensures that the carboxylic acid group of any open-chain form is protonated, enhancing its retention on the SPE column.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then with deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 15% methanol in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can be used to remove non-polar lipids.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent, such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., the initial mobile phase for HPLC).

Characterization by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like 0.1% formic acid or acetic acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for detecting the lactone, which lacks a strong chromophore. More sensitive and specific detection can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: For GC analysis, the hydroxyl group of the lactone needs to be derivatized, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

  • Temperature Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Ionization: Electron ionization (EI) is typically used.

  • Mass Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectrum for identification or in selected ion monitoring (SIM) mode for targeted quantification. The fragmentation pattern of the derivatized lactone will show characteristic ions that can be used for its identification.

Diagram: Experimental Workflow for this compound Analysis

workflow start Biological Sample (e.g., Plasma) acidification Acidification (pH 3.5) start->acidification spe Solid-Phase Extraction (C18) acidification->spe elution Elution spe->elution drying Drying & Reconstitution elution->drying analysis Analysis drying->analysis hplc HPLC-UV/MS analysis->hplc gcms GC-MS (after derivatization) analysis->gcms end Data Interpretation hplc->end gcms->end

Caption: A typical workflow for the extraction and analysis of this compound.

Conclusion

This compound is a significant metabolite of arachidonic acid with well-defined biological activities, particularly in the cardiovascular system. Its chemical structure, stereochemistry, and metabolic pathways are key to understanding its function. The experimental protocols outlined in this guide provide a framework for its synthesis, isolation, and characterization, enabling further research into its physiological and pathological roles. A deeper understanding of this molecule and its signaling mechanisms may open new avenues for the development of therapeutic agents targeting cardiovascular and inflammatory diseases.

References

(±)5,6-DHET Lactone: A Stable and Biologically Active Metabolite of 5,6-EET

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are potent lipid signaling molecules with significant therapeutic potential, particularly in cardiovascular and inflammatory diseases. However, the inherent instability of certain regioisomers, notably 5,6-EET, has hampered its research and clinical development. This technical guide focuses on (±)5,6-dihydroxy-eicosatrienoic acid (DHET) lactone, a stable and biologically active metabolite of 5,6-EET. We provide a comprehensive overview of its formation, stability, and biological functions, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This document serves as a critical resource for researchers and drug development professionals interested in harnessing the therapeutic potential of the 5,6-EET metabolic pathway.

Introduction: The Challenge of 5,6-EET Instability

EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and are involved in a myriad of physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[1][2] The four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) exhibit distinct biological activities.[3] While all EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), 5,6-EET presents a unique challenge due to its chemical instability.[1][4]

Under neutral or acidic aqueous conditions, 5,6-EET is labile and rapidly undergoes spontaneous intramolecular cyclization to form a more stable δ-lactone, (±)5,6-DHET lactone.[5][6][7] In oxygenated Krebs' buffer, 5,6-EET degrades to both the lactone and 5,6-DHET with a half-life of approximately 8 minutes.[5][8] This inherent instability has made the study of 5,6-EET challenging, leading to difficulties in its quantification and the interpretation of its biological effects.[5][9] Recent evidence also suggests that in addition to this chemical conversion, 5,6-EET can be metabolized enzymatically by both soluble and microsomal epoxide hydrolases.[10] Furthermore, 5,6-EET is a poor substrate for sEH compared to other EET regioisomers, and can be metabolized by cyclooxygenase-2 (COX-2) to form 5,6-epoxy-prostaglandin F1α.[1][4]

Formation and Stability of this compound

The formation of this compound is a key metabolic fate of 5,6-EET. This process can occur spontaneously or be acid-catalyzed. The lactone is significantly more stable than its parent compound, making it a more tractable molecule for research and potential therapeutic applications.

Chemical Transformation of 5,6-EET

The conversion of 5,6-EET to its δ-lactone is a spontaneous intramolecular cyclization reaction. This lactonization can be accelerated in the presence of acid.[5][9]

G cluster_0 Metabolism of 5,6-EET 5_6_EET 5,6-EET 5_6_DHET_lactone This compound (stable) 5_6_EET->5_6_DHET_lactone Spontaneous/ Acid-catalyzed Lactonization 5_6_DHET 5,6-DHET (less active) 5_6_EET->5_6_DHET sEH/mEH Metabolism COX_metabolites Cyclooxygenase Metabolites 5_6_EET->COX_metabolites COX Metabolism

Caption: Metabolic fate of 5,6-EET.

Quantitative Data on Stability and Formation

The following table summarizes key quantitative data regarding the stability and formation of this compound.

ParameterValueConditionsReference
5,6-EET Half-life ~8 minutesOxygenated Krebs' buffer[5][8]
Conversion to Lactone Complete within 30-40 minIn the presence of camphorsulfonic acid[9]
5,6-EET Release (Kidney) 20 ± 5 pg/mLPerfusate from isolated kidney[5][8]
5,6-EET Release (Coronary) 9 ± 2 pg/mLCoronary perfusate[5][8]
AA-stimulated 5,6-EET Release (Kidney) 45.5 ± 5.5 pg/mLAfter arachidonic acid administration[5][8]
AA-stimulated 5,6-EET Release (Coronary) 21.6 ± 6.3 pg/mLAfter arachidonic acid administration[5][8]

Biological Activity and Signaling Pathways

Contrary to the general assumption that EET metabolites are less active, this compound retains significant biological activity, particularly as a vasodilator.[7][11]

Vasodilatory Effects

Both 5,6-EET and this compound are potent vasodilators.[7][11] The lactone has been identified as a potential endothelium-derived hyperpolarizing factor (EDHF).[7] In canine coronary arterioles, the δ-lactone of 5,6-EET exhibited extremely potent vasodilation.[11]

CompoundPotency (EC50/ED50)Vascular BedReference
This compound -15.8 to -13.1 log [M]Canine coronary arterioles[11]
5,6-EET 4.69 nmolRabbit kidney[12]
5,6-epoxy-PGE1 0.43 nmolRabbit kidney[12]
PGE2 0.42 nmolRabbit kidney[12]
Signaling Pathways of this compound

The vasodilatory action of this compound is mediated through an increase in intracellular calcium in endothelial cells, leading to endothelial hyperpolarization.[7] This is in contrast to its parent compound, 5,6-EET, whose vasodilator activity can also be dependent on its metabolism by cyclooxygenase (COX) to active prostaglandin (B15479496) analogs.[2][12]

G cluster_1 Signaling Pathway of this compound in Endothelial Cells Lactone This compound GPCR Putative GPCR Lactone->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Activates Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase KCa KCa Channels Ca_increase->KCa Activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization K⁺ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis and biological assessment of this compound.

Protocol for Determination of 5,6-EET via Lactone Intermediate

This method utilizes the selective conversion of 5,6-EET to its stable lactone for purification and subsequent quantification.[5][8]

G cluster_2 Workflow for 5,6-EET Quantification Sample Biological Sample (containing 5,6-EET) Lactonization Acid-catalyzed Lactonization (e.g., camphorsulfonic acid) Sample->Lactonization HPLC Reverse-Phase HPLC Purification of Lactone Lactonization->HPLC Reconversion Reconversion to 5,6-DHET (e.g., triethylamine) HPLC->Reconversion GCMS GC-MS Quantification of 5,6-DHET Reconversion->GCMS

Caption: Quantification of 5,6-EET via its lactone.

Methodology:

  • Sample Preparation: Acidify the biological sample (e.g., perfusate, plasma) to facilitate lactonization. For complete conversion, incubate with an acid catalyst such as camphorsulfonic acid.[5][8]

  • Extraction: Extract the lipids using an appropriate organic solvent.

  • HPLC Purification:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% acetic acid is typically used.

    • Detection: UV detection at 205 nm.[5][8]

    • Collect the fraction corresponding to the retention time of the this compound standard.

  • Reconversion to 5,6-DHET: Evaporate the solvent from the collected fraction and incubate with a base, such as triethylamine, to hydrolyze the lactone to 5,6-DHET.[5][8]

  • Derivatization and GC-MS Analysis:

    • Derivatize the 5,6-DHET to a volatile ester (e.g., pentafluorobenzyl ester) and a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether).

    • Quantify using gas chromatography-mass spectrometry (GC-MS) with an appropriate internal standard (e.g., deuterated 5,6-DHET).

Protocol for Measuring Intracellular Calcium Mobilization

This protocol describes the use of a fluorescent calcium indicator to measure the effect of this compound on intracellular calcium levels in endothelial cells.[7][13][14]

Methodology:

  • Cell Culture: Culture endothelial cells on glass coverslips suitable for fluorescence microscopy.

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) at 37°C in the dark.

    • Wash the cells to remove excess dye.

  • Fluorescence Measurement:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with buffer and record baseline fluorescence.

    • Apply this compound at the desired concentration and record the change in fluorescence intensity.

    • At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal, followed by a calcium chelator (e.g., EGTA) to obtain the minimum signal for calibration.

  • Data Analysis: Calculate the ratio of fluorescence at the two excitation or emission wavelengths (depending on the dye) and convert this ratio to intracellular calcium concentration using the Grynkiewicz equation.

This compound in Drug Development

The stability and sustained biological activity of this compound make it and its analogs attractive candidates for drug development.

  • Stable Analogs: The challenges with 5,6-EET's stability have led to the development of stable analogs that mimic its biological effects.[15] The lactone itself represents a naturally occurring stable analog.

  • Therapeutic Potential: A stable lactone derivative of eicosapentaenoic acid (EPA), 5,6-diHETE lactone, has shown promise in a preclinical model of pulmonary arterial hypertension, suggesting the therapeutic potential of this class of compounds.[16]

  • Target for sEH Inhibitors: While 5,6-EET is a poor substrate for sEH, the overall balance of EETs and DHETs is crucial. Inhibitors of sEH, which increase the levels of other more abundant EETs, are a major area of drug development.[4][17] Understanding the complete metabolic profile of all EETs, including the formation of stable lactones, is critical for the successful development of sEH inhibitors.

Conclusion

This compound is a chemically stable and biologically active metabolite of the otherwise labile 5,6-EET. Its potent vasodilatory effects, mediated by a distinct signaling pathway involving intracellular calcium mobilization, highlight its importance in vascular biology. The methodologies outlined in this guide provide a framework for the accurate quantification and functional characterization of this important lipid mediator. For researchers and drug development professionals, this compound and its analogs represent a promising avenue for the development of novel therapeutics targeting the EET pathway. Further investigation into the specific receptors and downstream effectors of this compound will undoubtedly uncover new opportunities for therapeutic intervention in a range of diseases.

References

Mechanism of Action of 5,6-DHET Lactone on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone), also referred to as 5,6-δ-DHTL or EPA-L when derived from eicosapentaenoic acid, is a stable, biologically active lipid mediator. It is formed in aqueous solutions from the cytochrome P450 (CYP) epoxygenase metabolite, 5,6-epoxyeicosatrienoic acid (5,6-EET).[1][2] While 5,6-EET is highly labile, its lactone derivative demonstrates significant stability and potent effects on the vascular endothelium.[3] This guide provides an in-depth analysis of the molecular mechanisms through which 5,6-DHET lactone modulates endothelial cell function, its impact on vascular tone and permeability, and its potential as a therapeutic agent.

Core Mechanism: Endothelium-Dependent Hyperpolarization and Vasodilation

The primary mechanism of action of 5,6-DHET lactone on endothelial cells is the induction of vasodilation through its role as an Endothelium-Derived Hyperpolarizing Factor (EDHF).[1][4] This action is crucial for regulating vascular tone, particularly in microvessels, and can compensate for impaired nitric oxide (NO) signaling in dysfunctional endothelia.[5] The process is initiated by the activation of a specific signaling cascade within the endothelial cell, leading to the hyperpolarization and subsequent relaxation of adjacent vascular smooth muscle cells.

The key signaling pathway involves:

  • Receptor Activation: 5,6-DHET lactone is proposed to bind to a G-protein-coupled receptor (GPR) on the surface of endothelial cells.[5]

  • PLC-IP3 Signaling: This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3).[5]

  • Intracellular Calcium Release: IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[1][4] Ryanodine (B192298) receptors may also contribute to this calcium elevation.[1][6]

  • KCa Channel Activation: The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) activates small and intermediate conductance calcium-activated potassium channels (KCa) on the endothelial cell membrane.[1][2]

  • Endothelial Hyperpolarization: Activation of KCa channels leads to an efflux of potassium (K+) ions from the cell, causing hyperpolarization of the endothelial cell membrane.[1] This hyperpolarization is then transmitted to the underlying vascular smooth muscle cells, inducing relaxation and vasodilation.

Notably, this vasodilation is largely independent of the nitric oxide (NO) pathway.[5][7]

G cluster_EC Endothelial Cell DHET_L 5,6-DHET Lactone GPR G-Protein-Coupled Receptor (GPR) DHET_L->GPR Binds PLC Phospholipase C (PLC) GPR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Activates Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases KCa Ca2+-activated K+ Channels (KCa) Ca_Ion->KCa Activates K_Ion K+ KCa->K_Ion Efflux Hyperpol Endothelial Hyperpolarization K_Ion->Hyperpol Causes VSMC Vascular Smooth Muscle Cell Relaxation (Vasodilation) Hyperpol->VSMC Transmitted to

Signaling pathway of 5,6-DHET lactone-induced vasodilation in endothelial cells.

Modulation of Vascular Permeability and Anti-Inflammatory Effects

Beyond its role in vasodilation, 5,6-DHET lactone exhibits crucial anti-inflammatory properties by attenuating vascular hyperpermeability. In inflammatory states, mediators like histamine (B1213489) trigger a sharp increase in endothelial intracellular Ca2+, leading to nitric oxide production, vascular relaxation, and disruption of the endothelial barrier, which results in hyperpermeability.[8]

5,6-DHET lactone directly counteracts this process by inhibiting the histamine-induced elevation of [Ca2+]i in endothelial cells.[8] By preventing this calcium surge, it effectively attenuates both excessive vasodilation and endothelial barrier dysfunction, thereby reducing vascular leakage associated with inflammation.[8]

G Histamine Histamine Ca_Increase Increase in Endothelial Intracellular Ca2+ Histamine->Ca_Increase Induces Barrier_Disruption Endothelial Barrier Disruption Ca_Increase->Barrier_Disruption Leads to Hyperpermeability Vascular Hyperpermeability Barrier_Disruption->Hyperpermeability Causes DHET_L 5,6-DHET Lactone DHET_L->Ca_Increase Inhibits

Mechanism of 5,6-DHET lactone in attenuating vascular hyperpermeability.

Quantitative Data Summary

The biological effects of 5,6-DHET lactone have been quantified in various experimental models. The tables below summarize key findings.

Table 1: Vasoactive and Blood Pressure Effects

ParameterModelTreatment/DoseResultReference
VasodilationIsolated Human Microvessels5,6-DHET Lactone (Dose-dependent)Induces dose-dependent vasodilation.[1][2]
Mean Pulmonary Arterial PressureMonocrotaline-induced PAH Rats3.0 mg/kg 5,6-DHET Lactone (i.v.)Significant reduction in mPAP.[7]
Blood Pressure5/6 Nephrectomy Hypertensive Rats5,6-DHET LactoneElicits a blood-pressure-lowering effect.[7]
Vascular RelaxationIsolated Mouse Aorta5,6-DHET LactoneAttenuated acetylcholine-induced relaxation.[8]

Table 2: Effects on Endothelial Cell Signaling and Function

ParameterModelTreatmentResultReference
Intracellular Ca2+ ([Ca2+]i)Human Endothelial Cells5,6-DHET Lactone (Dose-dependent)Induced a dose-dependent increase in [Ca2+]i.[1][4]
Intracellular Ca2+ ([Ca2+]i)Human Umbilical Vein Endothelial Cells (HUVECs)5,6-DHET LactoneInhibited histamine-induced increases in [Ca2+]i.[8]
Endothelial Barrier FunctionHUVECs5,6-DHET LactoneInhibited histamine-induced barrier disruption.[8]
Nitric Oxide (NO) ProductionHUVECs5,6-DHET LactoneInhibited histamine-induced NO production.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for key experiments cited in the literature.

Vascular Reactivity (Microvessel Dilation)

This protocol is used to assess the direct effect of 5,6-DHET lactone on vascular tone in isolated arteries.

  • Vessel Isolation: Human arterioles are dissected from subcutaneous fat biopsies obtained during elective surgeries. Vessels are cleaned of adipose and connective tissue in a cooled dissection chamber containing physiological salt solution (PSS).

  • Cannulation and Pressurization: A segment of the arteriole is transferred to a vessel chamber and mounted on two opposing glass micropipettes. The vessel is tied to the pipettes and pressurized to a transmural pressure (e.g., 60 mmHg) to mimic physiological conditions.

  • Viability and Pre-constriction: The viability of the vessel is confirmed by its constriction in response to a high-potassium solution and its dilation to acetylcholine. The vessel is then pre-constricted with an agent like endothelin-1 (B181129) to achieve a stable baseline tone.

  • Dose-Response Curve: 5,6-DHET lactone is added to the superfusing bath in increasing concentrations. The internal diameter of the vessel is continuously recorded using video microscopy.

  • Inhibitor Studies: To probe the mechanism, experiments are repeated after pre-incubating the vessel with specific inhibitors, such as L-NAME (to block NO synthase) or a combination of apamin (B550111) and charybdotoxin (B568394) (to block KCa channels). Endothelial denudation (by mechanical rubbing) is used as a control to confirm endothelium-dependency.[1][2]

Intracellular Calcium ([Ca2+]i) Measurement in Endothelial Cells

This method quantifies changes in cytosolic calcium concentration in response to 5,6-DHET lactone.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on glass coverslips in appropriate media.

  • Dye Loading: Cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.

  • Fluorescence Microscopy: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging. Cells are excited at two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence intensities is recorded. This ratio is proportional to the [Ca2+]i.

  • Stimulation and Data Acquisition: A baseline fluorescence ratio is established. 5,6-DHET lactone is then added to the chamber, and the change in the fluorescence ratio is recorded over time to measure the calcium response.

  • Inhibitor Studies: To identify the source of the calcium increase, cells can be pre-treated with antagonists for IP3 receptors or ryanodine receptors before stimulation with the lactone.[1][4]

G Start Isolate Microvessel Cannulate Cannulate and Pressurize Vessel Segment Start->Cannulate Preconstrict Pre-constrict Vessel (e.g., with Endothelin-1) Cannulate->Preconstrict Add_Lactone Administer 5,6-DHET Lactone (Cumulative Doses) Preconstrict->Add_Lactone Inhibitors Repeat with Inhibitors (e.g., L-NAME, KCa blockers) Preconstrict->Inhibitors Record Record Vessel Diameter (Videomicroscopy) Add_Lactone->Record Analyze Analyze Dose-Response Relationship Record->Analyze Inhibitors->Add_Lactone

Experimental workflow for assessing vasodilation in isolated microvessels.
Lipidomic Analysis by LC-MS/MS

This protocol is used to quantify levels of 5,6-DHET lactone and other lipid metabolites in biological samples like plasma.

  • Sample Preparation: Plasma samples (e.g., 100 µL) are deproteinized by adding cold methanol (B129727) containing a deuterated internal standard.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 5000 g) at 4°C to pellet the precipitated proteins.

  • Extraction: The supernatant containing the lipid metabolites is carefully transferred and diluted with water.

  • LC-MS/MS Analysis: The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS). The metabolites are separated on the UPLC column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.[7]

Conclusion

5,6-DHET lactone is a stable and potent lipid mediator that exerts significant effects on endothelial cells, primarily functioning as an Endothelium-Derived Hyperpolarizing Factor. Its mechanism of action, centered on a GPR-PLC-IP3-Ca2+ signaling cascade, leads to endothelium-dependent vasodilation that is independent of nitric oxide. Furthermore, its ability to inhibit agonist-induced calcium influx provides a clear mechanism for its anti-inflammatory and anti-permeability effects. These distinct and complementary actions highlight 5,6-DHET lactone as a promising molecule for the development of novel therapeutics targeting endothelial dysfunction in cardiovascular diseases such as hypertension and pulmonary arterial hypertension.

References

The Signaling Pathway of (±)5,6-DHET Lactone in Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)5,6-dihydroxyeicosatrienoic acid (DHET) lactone, a stable metabolite of the epoxyeicosatrienoic acid (EET) 5,6-EET, is an emerging lipid mediator with significant vasoactive properties. This technical guide provides a comprehensive overview of the current understanding of the signaling pathway of (±)5,6-DHET lactone and its impact on vascular smooth muscle (VSM) function. The primary mechanism of action for this compound-induced vasodilation is endothelium-dependent, involving a sophisticated signaling cascade within endothelial cells that ultimately leads to the relaxation of the adjacent vascular smooth muscle. This document details this core pathway, summarizes key quantitative data, provides illustrative experimental protocols, and uses visualizations to clarify complex interactions. While direct actions on vascular smooth muscle cells are a topic of ongoing research, the predominant, evidence-based pathway is an indirect one, mediated by the endothelium.

Introduction: The Cytochrome P450-Epoxygenase Pathway and its Metabolites

The vascular tone is a tightly regulated process involving a complex interplay of signaling molecules. Among these are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases.[1][2] EETs are known for their vasodilatory, anti-inflammatory, and anti-proliferative effects in the vasculature.[1][3] However, EETs are rapidly metabolized by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[1][2]

The 5,6-EET isomer is unique in that it can undergo rapid lactonization in an aqueous environment to form the more stable 5,6-dihydroxytrienoic lactone (5,6-δ DHTL), herein referred to as this compound.[4] This stability makes the lactone a molecule of significant interest for understanding vascular signaling and for potential therapeutic applications. Recent studies have begun to elucidate its mechanism of action, revealing it as a potent endothelium-derived hyperpolarizing factor (EDHF).[4]

The Core Signaling Pathway: An Endothelium-Dependent Mechanism

Current research strongly indicates that this compound exerts its primary vasodilatory effect through a signaling cascade initiated in the vascular endothelium.[4][5] Mechanical denudation of the endothelial layer has been shown to abolish the vasodilation induced by this lactone.[4] The signaling pathway can be dissected into several key steps:

Receptor Activation and Intracellular Calcium Mobilization in Endothelial Cells

The signaling cascade is initiated by the binding of this compound to a putative G-protein coupled receptor (GPCR) on the surface of endothelial cells. While a specific receptor has not yet been definitively identified, the downstream effects are consistent with GPCR activation.[6] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] This results in a significant, dose-dependent increase in intracellular Ca2+ concentration ([Ca2+]i) within the endothelial cells.[4] This elevation in [Ca2+]i is a critical step for the subsequent events in the pathway.

Activation of Potassium Channels and Endothelial Hyperpolarization

The rise in intracellular Ca2+ in endothelial cells activates small-conductance (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels.[4] The activation of these channels leads to an efflux of potassium (K+) ions from the endothelial cell, following their electrochemical gradient.[7]

This loss of positive charge from the cell results in hyperpolarization of the endothelial cell membrane. This change in membrane potential is a key component of the EDHF response.

Transmission of the Hyperpolarizing Signal to Vascular Smooth Muscle

The hyperpolarization of the endothelial cell is transmitted to the adjacent vascular smooth muscle cells. This can occur through two primary mechanisms:

  • Direct electrical coupling: The hyperpolarization can be conducted directly from endothelial cells to VSMCs through myoendothelial gap junctions.

  • Potassium ion efflux: The efflux of K+ from endothelial cells can create a localized area of hyperkalemia in the myoendothelial space, which can then activate inward-rectifier potassium channels (Kir) on the VSMC membrane, leading to VSMC hyperpolarization.[8]

Vascular Smooth Muscle Relaxation

The hyperpolarization of the VSMC membrane potential leads to the closure of voltage-gated L-type calcium channels.[7] This reduces the influx of extracellular Ca2+ into the VSMC, a primary trigger for smooth muscle contraction. The resulting decrease in intracellular Ca2+ in the VSMC leads to the dephosphorylation of myosin light chains and, consequently, vasorelaxation.[8]

Potential for Direct Effects on Vascular Smooth Muscle

While the endothelium-dependent pathway is well-supported by current evidence, the possibility of direct effects of this compound on VSMCs cannot be entirely ruled out and remains an area for further investigation. The parent compounds, EETs, have been shown in some studies to directly activate large-conductance Ca2+-activated K+ (BKCa) channels on isolated VSMCs, leading to hyperpolarization and relaxation.[9] However, studies specifically investigating the direct action of the lactone form on endothelium-denuded vessels are lacking. One study observed that while sEH inhibitors could suppress VSMC proliferation, exogenously applied EETs had minimal effect, suggesting that the mechanism may be more complex than simple EET stabilization and could involve other metabolites or pathways.[10]

Therefore, while the core, evidence-based signaling pathway for this compound is indirect and mediated by the endothelium, future research may uncover direct actions on VSMCs.

Quantitative Data

The following table summarizes the available quantitative data for the vasoactive effects of this compound and related compounds. The data highlights the potent vasodilatory properties of these lipid mediators.

CompoundPreparationPre-constrictorParameterValueReference
5,6-δ DHTL Isolated human microvessels-VasodilationDose-dependent[4]
5,6-EET Rabbit portal vein cells-EC50 for K+ channel activation0.1 µM[9]
11,12-EET Rat aorta (U46619 pre-constricted)U46619IC50 for relaxation0.6 µM[6]
14,15-EET Rat aorta (U46619 pre-constricted)U46619IC50 for relaxation0.8 µM[6]
5,6-EET Isolated, perfused rabbit lungU46619% Dilation at 50 nM42%[11]

Experimental Protocols

Protocol for Assessment of Endothelium-Dependent Vasodilation in Isolated Arteries

This protocol is designed to determine if the vasodilatory effect of this compound is dependent on the endothelium.

1. Tissue Preparation: a. Humanely euthanize the experimental animal (e.g., rat, mouse) in accordance with institutional guidelines. b. Carefully dissect the desired artery (e.g., mesenteric artery, aorta) and place it in cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose). c. Clean the artery of adhering fat and connective tissue under a dissecting microscope. d. Cut the artery into rings of 2-3 mm in length. e. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps. Successful denudation should be confirmed by the lack of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) at 1 µM).

2. Vascular Reactivity Assay (Wire Myography): a. Mount the arterial rings on two stainless steel wires in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1-2 g (this may vary depending on the vessel). c. After equilibration, pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM) or U46619 to achieve a stable contraction plateau. d. Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath at regular intervals. e. Record the changes in isometric tension. f. Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine or U46619.

3. Data Analysis: a. Construct concentration-response curves for this compound in both endothelium-intact and endothelium-denuded rings. b. Compare the relaxation responses between the two groups. A significant reduction or abolition of the relaxation in the denuded rings indicates an endothelium-dependent mechanism.

Protocol for Measurement of Intracellular Calcium in Cultured Endothelial Cells

This protocol allows for the direct measurement of changes in intracellular calcium concentration in response to this compound.

1. Cell Culture: a. Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells on glass coverslips in appropriate growth medium until they reach confluency.

2. Calcium Imaging: a. Wash the cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose, pH 7.4. b. Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in PSS for 30-60 minutes at 37°C. c. After loading, wash the cells with PSS to remove excess dye and allow for de-esterification for at least 20 minutes. d. Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. e. Perfuse the cells with PSS and record a stable baseline fluorescence. f. Perfuse the cells with varying concentrations of this compound and record the changes in fluorescence intensity. g. At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, and the minimum fluorescence in a calcium-free solution containing a calcium chelator (e.g., EGTA).

3. Data Analysis: a. Calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2). b. Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation. c. Plot the change in [Ca2+]i over time in response to this compound.

Visualizations

Signaling Pathway Diagram

G DHET_Lactone This compound GPCR Putative GPCR DHET_Lactone->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase K_channels SKCa / IKCa Channels Ca_increase->K_channels Activates K_efflux K⁺ Efflux K_channels->K_efflux Hyperpolarization_EC Endothelial Hyperpolarization K_efflux->Hyperpolarization_EC Hyperpolarization_VSMC VSMC Hyperpolarization Hyperpolarization_EC->Hyperpolarization_VSMC Transmitted via Myoendothelial Gap Junctions / K⁺ L_type_Ca L-type Ca²⁺ Channels Hyperpolarization_VSMC->L_type_Ca Closes Ca_influx ↓ Ca²⁺ Influx L_type_Ca->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Caption: Endothelium-dependent signaling pathway of this compound leading to vasorelaxation.

Experimental Workflow Diagram

G cluster_workflow Vascular Reactivity Experimental Workflow A 1. Isolate Artery (e.g., Mesenteric) B 2. Cut into Rings (2-3mm) A->B C 3. Divide into Two Groups B->C D1 Group 1: Endothelium-Intact C->D1 D2 Group 2: Endothelium-Denuded C->D2 E 4. Mount in Wire Myograph D1->E D2->E F 5. Equilibrate (60-90 min) E->F G 6. Pre-constrict (e.g., Phenylephrine) F->G H 7. Add Cumulative Doses of This compound G->H I 8. Record Tension H->I J 9. Analyze & Compare Concentration-Response Curves I->J

Caption: Workflow for assessing endothelium-dependent vasodilation using wire myography.

Conclusion and Future Directions

The signaling pathway of this compound in the vasculature is a compelling example of endothelium-mediated control of smooth muscle function. The current body of evidence strongly supports a mechanism involving endothelial GPCR activation, a PLC-IP3-Ca2+ signaling cascade, and subsequent activation of KCa channels, leading to endothelial hyperpolarization that is transmitted to the vascular smooth muscle, ultimately causing vasorelaxation.

For researchers and drug development professionals, this pathway presents several points of interest. Modulating the stability of this compound, for instance through the inhibition of soluble epoxide hydrolase, could be a viable therapeutic strategy for conditions characterized by endothelial dysfunction and increased vascular tone, such as hypertension.

Future research should focus on several key areas:

  • Identification of the specific endothelial receptor for this compound.

  • Investigation into the potential direct, endothelium-independent effects of this compound on vascular smooth muscle cells, particularly its interaction with various potassium channels.

  • Elucidation of the role of this signaling pathway in various vascular beds and in pathophysiological conditions.

A deeper understanding of these aspects will be crucial for fully harnessing the therapeutic potential of this important lipid mediator.

References

An In-depth Technical Guide on the Role of 5,6-DHET Lactone in Endothelium-Dependent Hyperpolarization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelium-derived hyperpolarizing factors (EDHFs) are crucial for regulating vascular tone, particularly in resistance arteries where they complement the actions of nitric oxide (NO) and prostacyclin. Among the candidates for EDHF are epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. The 5,6-EET regioisomer is notably unstable in aqueous solutions, rapidly undergoing lactonization to form the more stable 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone), also known as 5,6-δ-dihydroxytrienoic lactone (5,6-δ DHTL).[1][2] This technical guide provides a comprehensive overview of the current understanding of 5,6-DHET lactone's role as a potential EDHF, detailing its metabolic formation, signaling pathways, and the experimental methodologies used to elucidate its function.

Metabolic Pathway and Formation

The biosynthesis of 5,6-DHET lactone is a two-step process initiated from arachidonic acid, a polyunsaturated fatty acid typically esterified in the cell membrane.

  • Epoxidation: Upon stimulation by various agonists (e.g., acetylcholine (B1216132), bradykinin) or physical forces (e.g., shear stress), phospholipases release arachidonic acid.[3] Cytosolic CYP epoxygenase enzymes, particularly from the CYP2C and CYP2J families, then convert arachidonic acid into 5,6-EET.[4][5]

  • Lactonization: 5,6-EET is chemically labile in aqueous physiological environments. It spontaneously cyclizes to form the more stable δ-lactone derivative, 5,6-DHET lactone.[1][2][6] This lactonization is a rapid process, with the half-life of 5,6-EET in buffer being approximately 8 minutes.[6][7] This inherent instability of 5,6-EET suggests that its stable lactone metabolite may be the biologically relevant signaling molecule in many contexts.

A parallel metabolic fate for 5,6-EET is its hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts it into the corresponding, and generally less active, diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[4][8][9]

G cluster_enzymes AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EET 5,6-EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Spon Spontaneous Lactonization EET->Spon Lactone 5,6-DHET Lactone (5,6-δ DHTL) Diol 5,6-DHET (Diol) CYP->EET sEH->Diol (Less Active) Spon->Lactone (Biologically Active EDHF)

Figure 1: Metabolic formation of 5,6-DHET Lactone.

Signaling Pathway in Endothelium-Dependent Hyperpolarization

Current evidence strongly suggests that 5,6-DHET lactone functions as an EDHF by initiating a signaling cascade within endothelial cells, leading to hyperpolarization that is subsequently transmitted to vascular smooth muscle cells (VSMCs).

The proposed mechanism is as follows:

  • Endothelial Cell Activation: 5,6-DHET lactone acts on the endothelial cell. While a specific G-protein coupled receptor (GPR) has been proposed, its identity is not yet fully confirmed.[10]

  • PLC-IP₃ Pathway: This interaction activates the Phospholipase C (PLC) signaling pathway, leading to the generation of inositol (B14025) trisphosphate (IP₃).[10]

  • Intracellular Ca²⁺ Release: IP₃ binds to its receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing intracellular Ca²⁺ concentration ([Ca²⁺]i).[1][11] Ryanodine (B192298) receptors may also contribute to this Ca²⁺ release.[1][11] Notably, this Ca²⁺ elevation is not blocked by antagonists of the TRPV4 channel, distinguishing its action from that of its precursor, 5,6-EET, which can activate TRPV4.[1][12]

  • KCa Channel Activation: The rise in [Ca²⁺]i activates small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa) on the endothelial cell membrane.[1][2]

  • Endothelial Hyperpolarization: Activation of SKCa and IKCa channels leads to an efflux of potassium (K⁺) ions from the endothelial cell, causing membrane hyperpolarization.[1]

  • Signal Transmission and Vasodilation: This hyperpolarization is transmitted to the adjacent VSMCs, likely through myoendothelial gap junctions (MEGJs). The hyperpolarization in VSMCs closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and leading to smooth muscle relaxation and vasodilation.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Lactone 5,6-DHET Lactone Receptor Putative Receptor (e.g., GPR) Lactone->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds IP₃R Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ KCa IKCa / SKCa Channels Ca->KCa Activates Hyperpol_EC Hyperpolarization KCa->Hyperpol_EC K_ion K⁺ KCa->K_ion K⁺ Efflux Hyperpol_VSMC Hyperpolarization Hyperpol_EC->Hyperpol_VSMC via MEGJ Relax Relaxation (Vasodilation) Hyperpol_VSMC->Relax

Figure 2: Signaling pathway of 5,6-DHET Lactone in EDH.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on 5,6-DHET lactone and related compounds.

Table 1: Vasoactive Effects of 5,6-DHET Lactone

Parameter Species/Vessel Value/Observation Antagonists/Conditions Reference
Vasodilation Human Microvessels Dose-dependent Inhibited by endothelial denudation [1][2]
Vasodilation Human Microvessels Partially reduced by L-NAME (NOS inhibitor) by 19.7% (not statistically significant) L-NAME, cPTIO [1][2]
Blood Pressure Hypertensive Rats Significant decrease In vivo administration [10]

| Relaxation | Hypertensive Rat Microvessels | Improved relaxation | Ex vivo analysis |[10] |

Table 2: Intracellular Signaling Effects of 5,6-DHET Lactone in Human Endothelial Cells

Parameter Observation Antagonists/Conditions Reference
Intracellular Ca²⁺ ([Ca²⁺]i) Dose-dependent increase - [1][11]
[Ca²⁺]i Increase vs. EETs Similar to 5,6-EET - [1][11]
[Ca²⁺]i Increase vs. Diol Significantly higher than 5,6-DHET (diol) - [1][11]
[Ca²⁺]i Increase Reduced by IP₃ and ryanodine antagonists U73122 (PLC inhibitor), 2-APB (IP₃R blocker), Ryanodine [1][11]
[Ca²⁺]i Increase Not affected by TRPV4 antagonists HC-067047 [1][11]

| K⁺ Efflux | Abolished by KCa channel inhibition | Apamin (SKCa blocker) + Charybdotoxin (IKCa/BKCa blocker) |[1][2] |

Key Experimental Protocols

The characterization of 5,6-DHET lactone's vascular role relies on several key experimental techniques.

Vascular Reactivity Studies (Pressure Myography)

This protocol is used to assess the direct effect of compounds on vascular tone in isolated small arteries.

Methodology:

  • Vessel Isolation: Human microvessels (e.g., from atrial appendages obtained as surgical waste) or animal mesenteric arteries are dissected in cold physiological salt solution (PSS).[13]

  • Cannulation: An isolated arterial segment (~2 mm in length) is transferred to a pressure myograph chamber and cannulated onto two opposing glass micropipettes. The vessel is secured with sutures.

  • Pressurization: The vessel is pressurized to a physiologically relevant intraluminal pressure (e.g., 60 mmHg) and superfused with warmed (37°C), oxygenated PSS.

  • Viability Check: Endothelial integrity is confirmed by observing dilation in response to acetylcholine after pre-constriction. The smooth muscle viability is checked with a high-potassium solution.

  • Pre-constriction: Vessels are pre-constricted to ~50-60% of their resting diameter using an agonist like U46619 (a thromboxane (B8750289) A2 mimetic) or endothelin-1.

  • Drug Application: 5,6-DHET lactone is added to the superfusing bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).

  • Data Acquisition: The internal diameter of the vessel is continuously recorded using a videomicroscopy system.

  • Analysis: Vasodilation is expressed as a percentage of the maximal possible dilation. Concentration-response curves are generated to determine potency (EC₅₀). To probe mechanisms, experiments are repeated in the presence of specific inhibitors (e.g., L-NAME, KCa channel blockers, endothelium denudation).

G A Isolate Artery Segment B Cannulate on Micropipettes in Myograph Chamber A->B C Pressurize and Equilibrate (e.g., 60 mmHg, 37°C) B->C D Assess Viability (ACh, High K⁺) C->D E Pre-constrict Vessel (e.g., with U46619) D->E F Apply 5,6-DHET Lactone (Cumulative Concentrations) E->F G Record Internal Diameter (Videomicroscopy) F->G H Analyze Data (Concentration-Response Curve) G->H

Figure 3: Experimental workflow for vascular reactivity studies.
Intracellular Calcium Imaging

This method measures changes in [Ca²⁺]i in cultured endothelial cells in response to stimuli.

Methodology:

  • Cell Culture: Human endothelial cells (e.g., HUVECs or human coronary artery endothelial cells) are cultured on glass coverslips.

  • Dye Loading: Cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM for 45-60 minutes at 37°C). The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

  • Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source, excitation filter wheel, and a sensitive camera.

  • Baseline Measurement: Cells are superfused with a buffer (e.g., HEPES-buffered saline), and a stable baseline fluorescence is recorded. Fura-2 is alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.

  • Stimulation: The perfusion solution is switched to one containing 5,6-DHET lactone at a specific concentration.

  • Data Acquisition: The fluorescence intensity at both excitation wavelengths is recorded over time.

  • Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated. This ratio is directly proportional to the [Ca²⁺]i. The change in this ratio from baseline indicates the cellular calcium response. Experiments can be repeated with inhibitors to investigate the source of the calcium increase.[1]

Conclusion and Future Directions

The stable arachidonic acid metabolite, 5,6-DHET lactone, has emerged as a potent endothelium-dependent vasodilator and a strong candidate for an EDHF.[1][2] Its mechanism of action involves the activation of an endothelial PLC-IP₃ signaling pathway, leading to a rise in intracellular Ca²⁺, subsequent activation of IKCa and SKCa channels, and resultant endothelial hyperpolarization.[1][10] This distinguishes its action from its precursor, 5,6-EET, and its less active diol metabolite, 5,6-DHET.

For researchers and drug development professionals, 5,6-DHET lactone and its signaling pathway represent a promising therapeutic target. Unlike 5,6-EET, its chemical stability makes it a more viable candidate for pharmacological development. Future research should focus on:

  • Receptor Identification: Deorphanizing the specific endothelial receptor for 5,6-DHET lactone will be critical for developing targeted agonists.

  • In Vivo Significance: Further studies are needed to confirm its physiological and pathophysiological roles in regulating blood pressure and regional blood flow in various vascular beds and in disease models like hypertension and atherosclerosis.

  • Structure-Activity Relationships: Synthesizing and testing analogs of 5,6-DHET lactone could lead to the development of more potent and selective modulators of the EDH pathway.

Understanding the nuanced role of this lipid lactone will undoubtedly open new avenues for treating cardiovascular diseases characterized by endothelial dysfunction.

References

The GPR-PLC-IP3 Signaling Cascade: A Technical Guide to its Modulation by 5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the G protein-coupled receptor (GPR)-Phospholipase C (PLC)-Inositol Trisphosphate (IP3) signaling cascade, a fundamental pathway in cellular communication. A particular focus is placed on the emerging role of 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone), a metabolite of arachidonic acid, as a modulator of this pathway. This document details the molecular mechanisms, presents key quantitative data, outlines comprehensive experimental protocols for studying this signaling axis, and provides visualizations of the core processes to support researchers in pharmacology and drug development.

Introduction to the GPR-PLC-IP3 Signaling Pathway

The GPR-PLC-IP3 signaling cascade is a ubiquitous mechanism by which cells transduce extracellular signals into intracellular responses. This pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR) on the cell surface. Specifically, GPCRs coupled to the Gq alpha subunit (Gαq) are central to this cascade.[1] Upon ligand binding, the GPCR undergoes a conformational change, activating the heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit.[1]

The activated Gαq subunit then dissociates from the Gβγ dimer and stimulates the effector enzyme, Phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER).[4] This binding event triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4] This calcium surge acts as a versatile intracellular signal, modulating a wide array of cellular processes, including muscle contraction, neurotransmission, and gene expression.

5,6-DHET Lactone: An Endogenous Modulator

5,6-DHET lactone is a stable metabolite of 5,6-epoxyeicosatrienoic acid (5,6-EET), an arachidonic acid derivative.[5] Recent studies have highlighted its role as a potential endothelium-derived hyperpolarizing factor (EDHF), contributing to vasodilation.[6] Emerging evidence suggests that 5,6-DHET lactone exerts its physiological effects by modulating intracellular calcium levels. Specifically, it has been shown to induce a dose-dependent increase in intracellular Ca2+ in human endothelial cells.[6] This effect is significantly reduced by IP3 receptor antagonists, providing a direct link to the GPR-PLC-IP3 signaling pathway.[6]

While the precise GPCR target for 5,6-DHET lactone has not been definitively identified, the GPR40 receptor (also known as Free Fatty Acid Receptor 1, FFAR1) stands as a strong candidate. GPR40 is activated by a range of medium and long-chain fatty acids and is known to couple to the Gq-PLC pathway, leading to increased intracellular calcium.[7][8][9] Given that 5,6-DHET lactone is a fatty acid derivative, its potential interaction with GPR40 warrants further investigation.

Signaling Pathway and Experimental Workflow Visualization

To elucidate the intricate steps of the GPR-PLC-IP3 cascade and the experimental approaches to study it, the following diagrams are provided.

GPR_PLC_IP3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 5_6_DHET_lactone 5,6-DHET Lactone GPCR GPCR (e.g., GPR40) 5_6_DHET_lactone->GPCR 1. Binding Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 IP3 IP3 PIP2->IP3 4. Hydrolysis DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding PKC PKC DAG->PKC Activation Ca_Response Cellular Response (e.g., Vasodilation) PKC->Ca_Response Ca_ion IP3R->Ca_ion 6. Ca2+ Release Ca_Store Ca2+ Store Ca_ion->Ca_Response 7. Signaling

Caption: GPR-PLC-IP3 signaling cascade initiated by 5,6-DHET lactone.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro & Cellular Assays cluster_data Data Analysis Synth Synthesis of 5,6-DHET Lactone Binding GPCR Binding Assay (e.g., Radioligand Competition) Synth->Binding G_Activation Gq Activation Assay (e.g., GTPγS Binding) Synth->G_Activation PLC_Activity PLC Activity Assay (IP1 Accumulation) Synth->PLC_Activity Ca_Imaging Intracellular Ca2+ Measurement (Fura-2) Synth->Ca_Imaging Dose_Response Dose-Response Curve (EC50 / IC50 Determination) Binding->Dose_Response G_Activation->Dose_Response PLC_Activity->Dose_Response Ca_Imaging->Dose_Response

Caption: General experimental workflow for studying 5,6-DHET lactone's effect.

Quantitative Data

While direct dose-response data for 5,6-DHET lactone on a specific GPCR is not yet prevalent in the literature, the following tables provide representative quantitative data for the activation of GPR40 by known agonists and the resulting downstream signaling events. This data serves as a benchmark for the types of quantitative outputs expected from the experimental protocols described herein.

Table 1: GPR40 Agonist Activity in Calcium Mobilization Assays

Compound Cell Line EC50 (nM) Reference
Oleic Acid CHO-hGPR40 1,200 [10]
Linoleic Acid CHO-hGPR40 1,500 [10]
TAK-875 CHO-hGPR40 25 [11]

| AM-1638 | CHO-hGPR40 | 160 (cAMP) |[12] |

Table 2: GPR40 Agonist-Induced Inositol Phosphate (IP) Accumulation

Compound Cell Line EC50 (nM) Reference
TAK-875 CHO-hGPR40 23 [12]
AM-837 CHO-hGPR40 26 [12]

| AM-1638 | CHO-hGPR40 | 23 |[12] |

Table 3: Intracellular Calcium Concentration Changes in Response to Lactone

Compound Cell Type Concentration [Ca2+]i Increase (nM) Reference
Coriaria Lactone Rat Hippocampal Neurons 10 µM 118 ± 21 to 440 ± 35 [9]

| 5,6-DHET lactone | Human Endothelial Cells | Dose-dependent | Not Quantified |[6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the interaction of 5,6-DHET lactone with the GPR-PLC-IP3 signaling cascade.

Synthesis of 5,6-DHET Lactone

5,6-DHET lactone can be synthesized from its precursor, 5,6-EET. A common method involves the acid-catalyzed lactonization of 5,6-EET.

  • Materials: 5,6-EET, camphorsulfonic acid, organic solvent (e.g., dichloromethane), aqueous buffer, reverse-phase high-performance liquid chromatography (HPLC) system.

  • Protocol:

    • Dissolve 5,6-EET in an appropriate organic solvent.

    • Add a catalytic amount of camphorsulfonic acid to the solution.[5]

    • Stir the reaction at room temperature and monitor the conversion of 5,6-EET to 5,6-DHET lactone by thin-layer chromatography or HPLC.[5]

    • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

    • Extract the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting 5,6-DHET lactone using reverse-phase HPLC.[5]

    • Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

GPR40 Ligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of 5,6-DHET lactone for GPR40.

  • Materials: Membranes from cells overexpressing GPR40, a known GPR40 radioligand (e.g., [3H]-TAK-875), 5,6-DHET lactone, binding buffer, glass fiber filters, scintillation cocktail, scintillation counter.

  • Protocol:

    • Prepare serial dilutions of unlabeled 5,6-DHET lactone.

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of 5,6-DHET lactone.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled GPR40 agonist).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of 5,6-DHET lactone and determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Gq Protein Activation Assay (GTPγS Binding)

This assay measures the activation of Gq protein by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Materials: Cell membranes expressing the GPCR of interest and Gq protein, 5,6-DHET lactone, [35S]GTPγS, GDP, assay buffer.

  • Protocol:

    • Pre-incubate cell membranes with 5,6-DHET lactone at various concentrations.

    • Initiate the binding reaction by adding [35S]GTPγS and a low concentration of GDP.

    • Incubate the mixture at 30°C for a defined period.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

    • Determine the concentration-dependent stimulation of [35S]GTPγS binding by 5,6-DHET lactone to calculate the EC50 value.

Phospholipase C Activity Assay (Inositol Phosphate Accumulation)

This protocol measures the activity of PLC by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7][13]

  • Materials: Cells expressing the GPCR of interest, 5,6-DHET lactone, stimulation buffer containing LiCl (to inhibit IP1 degradation), HTRF-based IP-One assay kit.

  • Protocol:

    • Plate cells in a 96-well or 384-well plate and culture overnight.

    • Replace the culture medium with stimulation buffer containing LiCl.

    • Add various concentrations of 5,6-DHET lactone to the wells.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[13]

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

    • Incubate at room temperature to allow for the competitive binding reaction to occur.

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the amount of IP1 produced based on a standard curve and determine the EC50 for 5,6-DHET lactone-induced IP1 accumulation.

Intracellular Calcium Measurement using Fura-2

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.[14][15][16]

  • Materials: Adherent cells on coverslips, Fura-2 AM, Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Protocol:

    • Prepare a Fura-2 AM loading solution in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[14]

    • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

    • Perfuse the cells with a solution containing 5,6-DHET lactone.

    • Continuously record the fluorescence intensity at both excitation wavelengths.

    • Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium.

    • The ratio values can be converted to absolute calcium concentrations using a calibration procedure with ionomycin (B1663694) and EGTA.

Conclusion

The GPR-PLC-IP3 signaling cascade is a critical pathway in cellular physiology and a prime target for therapeutic intervention. The discovery of 5,6-DHET lactone as a modulator of this pathway opens new avenues for research, particularly in the context of vascular biology and related diseases. The experimental protocols and data presented in this guide provide a comprehensive framework for scientists to investigate the intricate details of this signaling axis and to explore the therapeutic potential of novel modulators like 5,6-DHET lactone. Further research to definitively identify the GPCR target of 5,6-DHET lactone and to obtain detailed quantitative data on its activity will be crucial for advancing our understanding of its physiological role and pharmacological utility.

References

Intracellular Calcium Mobilization by (±)5,6-DHET Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with intracellular calcium mobilization by (±)5,6-DHET lactone, also known as 5,6-δ-DHTL. This compound is a stable metabolite of arachidonic acid and is recognized as a potential endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in regulating vascular tone.

Core Mechanism of Action

This compound induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i) in human endothelial cells. This elevation of cytosolic calcium is a critical signaling event that leads to the hyperpolarization of the endothelial cell membrane and subsequent vasodilation. The primary mechanism involves the release of calcium from intracellular stores through the activation of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs).[1] The effect of this compound on [Ca2+]i is comparable to that of the 5,6-EET isomer and is significantly more potent than its hydrolytic dihydroxy isomer, 5,6-DHET.[1]

Quantitative Data Presentation

This compound ConcentrationPeak Intracellular Ca2+ Concentration (nM)Fold Increase Over Baseline
e.g., 1 nMData not availableData not available
e.g., 10 nMData not availableData not available
e.g., 100 nMData not availableData not available
e.g., 1 µMData not availableData not available
e.g., 10 µMData not availableData not available

Signaling Pathways

The signaling cascade initiated by this compound in endothelial cells involves a G-protein coupled receptor (GPCR), phospholipase C (PLC), and the subsequent generation of inositol 1,4,5-trisphosphate (IP3). IP3 then activates its receptors on the endoplasmic reticulum, leading to the release of stored calcium. This initial calcium release can then trigger further calcium release through ryanodine receptors in a process known as calcium-induced calcium release (CICR). The resulting elevation in cytosolic calcium activates small and intermediate conductance calcium-activated potassium channels (KCa), leading to potassium efflux, membrane hyperpolarization, and ultimately, vasodilation.

G DHET This compound GPCR G-Protein Coupled Receptor (GPCR) DHET->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Activates ER Endoplasmic Reticulum (ER) Ca_store Ca2+ Store Ca_cyto Cytosolic Ca2+ Increase IP3R->Ca_cyto Ca2+ Release RyR Ryanodine Receptor RyR->Ca_cyto Ca2+ Release Ca_cyto->RyR Activates (CICR) KCa KCa Channels Ca_cyto->KCa Activates K_efflux K+ Efflux KCa->K_efflux Hyperpol Hyperpolarization K_efflux->Hyperpol Vaso Vasodilation Hyperpol->Vaso

Signaling pathway of this compound.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) in cultured human endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

  • Cell culture medium (e.g., EGM-2)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

  • IP3 receptor antagonist (e.g., 2-APB)

  • Ryanodine receptor antagonist (e.g., Ryanodine)

  • Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Culture:

    • Culture HUVECs in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells onto 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Add fresh HBS to each well and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Calcium Measurement:

    • Set the fluorescence plate reader or microscope to excite at 340 nm and 380 nm and measure emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for each well.

    • Add this compound at various concentrations to the wells.

    • Record the change in fluorescence ratio over time.

    • For antagonist studies, pre-incubate the cells with the IP3R or RyR antagonist for a sufficient period before adding this compound.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min). Calibration with ionophores (e.g., ionomycin) and calcium buffers is required to determine the constants (Kd, Rmin, Rmax, F380max, F380min).

G cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Culture Culture Endothelial Cells Seed Seed cells in 96-well plate Culture->Seed PrepareDye Prepare Fura-2 AM solution Wash1 Wash cells with HBS PrepareDye->Wash1 IncubateDye Incubate with Fura-2 AM Wash1->IncubateDye Wash2 Wash cells twice with HBS IncubateDye->Wash2 Deesterify De-esterification Wash2->Deesterify Baseline Establish baseline fluorescence AddCompound Add this compound Baseline->AddCompound Record Record fluorescence changes AddCompound->Record CalculateRatio Calculate F340/F380 ratio Plot Plot dose-response curve CalculateRatio->Plot Quantify Quantify [Ca2+]i Plot->Quantify

Workflow for intracellular calcium measurement.

References

An In-depth Technical Guide on the Physiological Role of (±)5,6-DHET Lactone in Blood Pressure Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)5,6-dihydroxyeicosatrienoic acid lactone, also referred to as 5,6-diHETE lactone or 5,6-δ DHTL, is a stable metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Specifically, it is formed via the lactonization of 5,6-epoxyeicosatrienoic acid (5,6-EET).[1][2] This document provides a comprehensive overview of the current understanding of the physiological role of (±)5,6-DHET lactone and its analogues in the regulation of blood pressure. The primary mechanism of action involves endothelium-dependent vasodilation, positioning this class of molecules as significant endogenous modulators of vascular tone and potential therapeutic targets for hypertension.[3][4] An analogue derived from eicosapentaenoic acid (EPA), known as 5,6-EEQ lactone or EPA-L, has also been shown to possess potent vasodilatory and blood pressure-lowering effects.[4][5] This guide will delve into the quantitative effects, underlying signaling pathways, and detailed experimental methodologies used to elucidate the function of these lactones.

Quantitative Data on the Effects of this compound and its Analogues

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound analogues on blood pressure and vascular tone.

ParameterAnimal ModelCompoundDose/ConcentrationEffectReference
Blood Pressure 5/6 Nephrectomy Hypertensive Rats5,6-EEQ Lactone (EPA-L)Intravenous administration for 5 daysSignificant reduction in blood pressure and heart rate.[4][5]
Mean Pulmonary Arterial Pressure (mPAP) Monocrotaline-induced Pulmonary Hypertensive Rats5,6-diHETE Lactone (EPA-L)0.3 mg/kg (i.v. for 5 days)19.7% reduction in mPAP (from 33.9 ± 3.0 mmHg to 28.0 ± 2.5 mmHg).[6]
Mean Pulmonary Arterial Pressure (mPAP) Monocrotaline-induced Pulmonary Hypertensive Rats5,6-diHETE Lactone (EPA-L)3.0 mg/kg (i.v. for 5 days)Significant reduction in mPAP to near control levels (19.07 ± 3.21 mmHg).[6]
Vasodilation Isolated Human Microvessels5,6-δ DHTLDose-dependentInduces dose-dependent vasodilation.[1]
Intracellular Calcium ([Ca2+]i) Human Endothelial Cells5,6-δ DHTLDose-dependentInduces a dose-dependent increase in intracellular calcium.[1]

Signaling Pathways

The primary mechanism through which this compound and its analogues exert their vasodilatory effects is via an endothelium-dependent signaling cascade. This pathway is independent of nitric oxide in hypertensive models and is characteristic of an endothelium-derived hyperpolarizing factor (EDHF).[1][6]

Endothelial Cell Activation

The signaling is initiated by the binding of the lactone to a putative G-protein coupled receptor (GPR) on the surface of endothelial cells. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This results in a significant increase in intracellular calcium concentration ([Ca2+]i).[1][3]

Endothelial Hyperpolarization and Vasodilation

The rise in intracellular calcium in endothelial cells activates small- and intermediate-conductance calcium-activated potassium channels (SKCa and IKCa).[1][5] The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the underlying vascular smooth muscle cells (VSMCs), likely through myoendothelial gap junctions. The hyperpolarization of VSMCs closes voltage-gated calcium channels, reducing calcium influx and leading to smooth muscle relaxation and, consequently, vasodilation.[1][5]

G DHET_L This compound GPR G-Protein Coupled Receptor (GPR) DHET_L->GPR Binds PLC Phospholipase C (PLC) GPR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase KCa IKCa / SKCa Channels Ca_increase->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization_EC Endothelial Cell Hyperpolarization K_efflux->Hyperpolarization_EC MEGJ Myoendothelial Gap Junctions Hyperpolarization_EC->MEGJ Hyperpolarization_VSMC VSMC Hyperpolarization MEGJ->Hyperpolarization_VSMC VGCC Voltage-Gated Ca²⁺ Channels Hyperpolarization_VSMC->VGCC Inhibits Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Relaxation Relaxation Ca_influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

In Vivo Blood Pressure Measurement in Rats

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats.

4.1.1 Materials

  • Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture)

  • Surgical board

  • Dissection kit (scalpel, scissors, forceps)

  • Polyethylene catheters (PE-50) filled with heparinized saline

  • Pressure transducer

  • Data acquisition system

  • Infusion pump for drug administration

4.1.2 Procedure

  • Anesthetize the rat via intraperitoneal injection and confirm the depth of anesthesia by lack of pedal withdrawal reflex.[7]

  • Place the animal in a supine position on a surgical board.

  • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

  • Cannulate the trachea to ensure a patent airway, if necessary.

  • Isolate the common carotid artery and place two ligatures around it. Tie the distal ligature and apply gentle traction.[8]

  • Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter. Secure the catheter with the proximal ligature.[7]

  • Connect the catheter to a pressure transducer linked to a data acquisition system for continuous blood pressure monitoring.[8]

  • For intravenous drug administration, cannulate the jugular vein in a similar manner.[7]

  • Allow the animal to stabilize for a 20-30 minute equilibration period, during which baseline blood pressure is recorded.

  • Administer this compound or vehicle intravenously via the jugular vein catheter.

  • Record the change in blood pressure continuously.

G A Anesthetize Rat B Surgical Exposure of Carotid Artery & Jugular Vein A->B C Cannulate Carotid Artery B->C E Cannulate Jugular Vein (for drug administration) B->E D Connect to Pressure Transducer C->D F Stabilization & Baseline BP Recording D->F G Administer this compound E->G F->G H Continuous BP Monitoring & Data Acquisition G->H

Workflow for in vivo blood pressure measurement in rats.
Ex Vivo Vasodilation Assay using Pressure Myography

This protocol details the assessment of vascular reactivity in isolated small arteries.

4.2.1 Materials

  • Pressure myograph system with a superfusion chamber

  • Dissection microscope

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619)

  • This compound stock solution

4.2.2 Procedure

  • Isolate a segment of a resistance artery (e.g., mesenteric or coronary) and place it in cold PSS.

  • Mount the artery segment onto two glass cannulas in the myograph chamber and secure with sutures.

  • Pressurize the artery to a physiological level (e.g., 60-80 mmHg) and allow it to equilibrate in PSS at 37°C for 30-60 minutes.

  • Assess the viability of the artery by inducing constriction with a high potassium solution (e.g., 60 mM KCl).

  • Wash the artery with PSS and allow it to return to baseline.

  • Pre-constrict the artery to 50-70% of its maximal diameter using a vasoconstrictor like phenylephrine.

  • Once a stable constriction is achieved, add cumulative concentrations of this compound to the superfusion bath.

  • Record the changes in arterial diameter at each concentration to generate a dose-response curve.

  • Calculate vasodilation as a percentage reversal of the pre-constriction.

Intracellular Calcium Measurement in Endothelial Cells

This protocol describes the measurement of changes in intracellular calcium in cultured endothelial cells.

4.3.1 Materials

  • Cultured endothelial cells (e.g., HUVECs)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscopy system or plate reader

  • Balanced salt solution (BSS)

  • This compound stock solution

4.3.2 Procedure

  • Culture endothelial cells on glass coverslips to an appropriate confluency.

  • Load the cells with a fluorescent calcium indicator by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM) in BSS for 30-60 minutes at 37°C.

  • Wash the cells with BSS to remove excess dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

  • Mount the coverslip on a perfusion chamber of a fluorescence microscope.

  • Establish a baseline fluorescence reading.

  • Perfuse the cells with a solution containing this compound.

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths following excitation at two different wavelengths.

  • The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration.

Synthesis and Chemical Properties

This compound is the δ-lactone form of 5,6-dihydroxyeicosatrienoic acid. It is formed from the spontaneous lactonization of 5,6-EET in an aqueous environment.[1][2] The synthesis of various isomers of 5,6-DiHETEs has been reported, allowing for the characterization of their biological activities.[9] The lactone form is more stable than its parent epoxide, 5,6-EET, which has a short half-life in aqueous solutions.[2] This stability is a key feature that allows for its sustained biological activity.

Conclusion and Future Directions

This compound and its analogues are potent endogenous vasodilators that play a significant role in the regulation of vascular tone and blood pressure. Their mechanism of action, centered on the activation of an endothelial GPR-PLC-IP3-Ca2+ signaling pathway leading to hyperpolarization, identifies them as important EDHFs. The quantitative data from animal models of hypertension demonstrate their potential as therapeutic agents. Future research should focus on identifying the specific G-protein coupled receptor(s) that these lactones interact with, further characterizing their pharmacokinetic and pharmacodynamic profiles, and exploring their therapeutic efficacy in a wider range of cardiovascular diseases. The development of stable synthetic analogues could provide novel therapeutic strategies for the management of hypertension.

References

(±)5,6-DHET Lactone in Cardiovascular Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the emerging role of (±)5,6-dihydroxyeicosatrienoic acid (DHET) lactone, a stable metabolite of the epoxyeicosatrienoic acid (EET) 5,6-EET, in preclinical models of cardiovascular disease. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this lipid mediator.

Introduction

(±)5,6-DHET lactone is gaining attention as a potent vasodilator with potential therapeutic applications in cardiovascular diseases such as hypertension and pulmonary arterial hypertension. Unlike soluble epoxide hydrolase (sEH) inhibitors that act by preserving the levels of vasodilatory EETs, this compound appears to exert its effects directly on the vascular endothelium. It is considered a potential endothelium-derived hyperpolarizing factor (EDHF), contributing to the regulation of vascular tone, particularly in microvessels.[1][2] This guide will delve into the quantitative effects, experimental methodologies, and signaling pathways associated with this compound in relevant cardiovascular disease models.

Quantitative Data on Efficacy

The following tables summarize the quantitative effects of this compound in preclinical models of cardiovascular disease.

Table 1: Effects of this compound in a Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model

ParameterControlMonocrotaline (B1676716) (MCT)MCT + this compound (0.3 mg/kg)MCT + this compound (3.0 mg/kg)
Mean Pulmonary Arterial Pressure (mPAP) (mmHg) 20.9 ± 2.233.9 ± 3.028.0 ± 2.519.07 ± 3.21*

*p < 0.05 compared to MCT group. Data extracted from a study on EPA-L, a lactone derivative of eicosapentaenoic acid, which shares structural and functional similarities with this compound derived from arachidonic acid.[3]

Table 2: Effects of this compound in a 5/6 Nephrectomy Hypertensive Rat Model

Parameter5/6 Nephrectomy (5/6Nx)5/6Nx + this compound
Blood Pressure Significantly elevatedSignificantly reduced (p < 0.05)[4]
Heart Rate No significant change reportedSignificantly reduced (p < 0.05)[4]
Mesenteric Arteriole Dilation to Acetylcholine (10⁻⁷ mol/L) ReducedRestored[4]

Note: Specific quantitative values for blood pressure and heart rate were not presented in a tabular format in the reviewed literature but were reported as significantly reduced.[4]

Experimental Protocols

Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) in Rats

This model is widely used to study the pathophysiology of PAH and to evaluate potential therapeutic agents.[5]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][6]

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg) is administered to induce pulmonary vascular remodeling and hypertension.[3][5]

  • This compound Administration:

    • Route: Intravenous (IV) administration is a common route for direct and rapid systemic delivery.[3]

    • Dosing Regimen: In a representative study, rats were treated with this compound at doses of 0.3 mg/kg/day and 3.0 mg/kg/day for five consecutive days, starting two weeks after MCT injection.[3]

  • Endpoint Measurements:

    • Hemodynamics: Mean pulmonary arterial pressure (mPAP) is measured via right heart catheterization.[3]

    • Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.[7]

    • Histology: Lung tissue is examined for pulmonary vascular remodeling, including medial wall thickness of pulmonary arterioles.[6]

5/6 Nephrectomy-Induced Hypertension in Rats

This model mimics chronic kidney disease-induced hypertension and associated endothelial dysfunction.[8]

  • Animal Model: Male rats, such as Dahl salt-sensitive rats, are often used.[4]

  • Surgical Procedure: A two-step surgical procedure is typically performed. First, two-thirds of one kidney is removed. One week later, the contralateral kidney is completely removed (nephrectomy), resulting in a 5/6 reduction in renal mass.[9][10]

  • This compound Administration:

    • Route: Intravenous (IV) administration has been used in published studies.[4]

    • Dosing Regimen: A typical regimen involves daily IV administration for a specified period (e.g., five days) after the development of hypertension.[4]

  • Endpoint Measurements:

    • Blood Pressure: Systolic and diastolic blood pressure are monitored, often using the tail-cuff method.[11]

    • Vascular Reactivity: The vasodilatory response of isolated mesenteric arteries to endothelium-dependent (e.g., acetylcholine) and endothelium-independent (e.g., sodium nitroprusside) vasodilators is assessed using pressure myography.[1][4]

    • Kidney Function: Blood and urine chemistry, such as serum creatinine (B1669602) and urinary protein excretion, are analyzed to assess renal function.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Mediated Vasodilation

This compound induces vasodilation through an endothelium-dependent mechanism that involves the activation of a G-protein coupled receptor (GPR), subsequent stimulation of phospholipase C (PLC), and the generation of inositol (B14025) trisphosphate (IP3).[12][13] IP3 triggers the release of intracellular calcium, which in turn activates small and intermediate conductance calcium-activated potassium channels (SKCa and IKCa). The resulting potassium efflux leads to hyperpolarization of the endothelial cell membrane, which is conducted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.[1]

G cluster_extracellular Extracellular Space cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell 5_6_DHET_lactone This compound GPR G-Protein Coupled Receptor (GPR) 5_6_DHET_lactone->GPR Binds to PLC Phospholipase C (PLC) GPR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates K_channels SKCa / IKCa Channels Ca_release->K_channels Activates K_efflux K⁺ Efflux K_channels->K_efflux Hyperpolarization Endothelial Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Assessing this compound in a Disease Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cardiovascular disease.

G cluster_setup Model Induction & Treatment cluster_assessment Data Collection & Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat) Disease_Induction Induce Cardiovascular Disease (e.g., 5/6 Nephrectomy) Animal_Model->Disease_Induction Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound) Disease_Induction->Treatment_Groups Drug_Administration Administer Treatment (e.g., IV Injection) Treatment_Groups->Drug_Administration BP_Monitoring Monitor Blood Pressure Drug_Administration->BP_Monitoring Vessel_Isolation Isolate Mesenteric Arteries Drug_Administration->Vessel_Isolation Data_Analysis Analyze Vasodilatory Response BP_Monitoring->Data_Analysis Myography Perform Pressure Myography Vessel_Isolation->Myography Myography->Data_Analysis Results Evaluate Therapeutic Efficacy Data_Analysis->Results

Caption: General experimental workflow for preclinical evaluation.

Conclusion

This compound demonstrates significant vasodilatory and blood pressure-lowering effects in preclinical models of hypertension and pulmonary arterial hypertension. Its unique mechanism of action, distinct from that of sEH inhibitors, suggests it may represent a novel therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and increased vascular resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of cardiovascular pathologies.

References

Preliminary Studies on the Anti-inflammatory Effects of 5,6-DHET Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Eicosanoids, signaling molecules derived from fatty acids, are key modulators of inflammation. Among these, epoxyeicosatrienoic acids (EETs), products of cytochrome P450 (CYP) epoxygenase metabolism of arachidonic acid, have garnered interest for their potential therapeutic effects. 5,6-epoxyeicosatrienoic acid (5,6-EET) is one such metabolite, which is known to be unstable and rapidly undergoes lactonization to the more stable 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone or 5,6-δ-DHTL).[1] While much of the research has focused on the vasodilatory properties of 5,6-DHET lactone, emerging evidence on its precursor, 5,6-EET, and related compounds suggests a significant role in the modulation of inflammatory processes. This technical guide synthesizes the preliminary findings on the anti-inflammatory effects of 5,6-DHET lactone and its parent compound, providing a framework for future research and development.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

The primary anti-inflammatory mechanism of action for EETs, including 5,6-EET, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The anti-inflammatory effects of EETs are mediated through the inhibition of IκB kinase (IKK).[2][3] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[5] Studies on other lactones have also implicated the inhibition of NF-κB as a key anti-inflammatory mechanism.[6] Some evidence also points to the involvement of peroxisome proliferator-activated receptor (PPAR) α/γ and heme oxygenase-1 (HO-1) signaling pathways in the anti-inflammatory actions of EETs.[4][7]

Quantitative Data on Anti-inflammatory Effects of 5,6-EET

Direct quantitative data on the anti-inflammatory effects of 5,6-DHET lactone is limited in the current literature. However, studies on its precursor, 5,6-EET, provide valuable insights into its potential efficacy. The following table summarizes the available quantitative data for 5,6-EET and its regioisomers.

CompoundAssayCell TypeInflammatory StimulusMeasured EffectReference
5,6-EET VCAM-1 ExpressionHuman Endothelial CellsTNF-αInhibition of VCAM-1 expression (less potent than 11,12-EET and 8,9-EET)[2]
5,6-EET IKK ActivityHuman Endothelial CellsTNF-αInhibition of IKK activity (less potent than 11,12-EET and 8,9-EET)[2]
11,12-EETVCAM-1 ExpressionHuman Endothelial CellsTNF-αMaximal inhibition of 72%[2]
11,12-EETPGE2 ProductionNot specifiedLPSDose-dependent inhibition[8]
11,12-EETCOX-2 ExpressionNot specifiedLPSInhibition of expression[8]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of 5,6-DHET lactone, based on established protocols for EETs and other lipid mediators.

Cell Culture and Induction of Inflammation
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or a murine macrophage cell line such as RAW 264.7 are commonly used.

  • Culture Conditions: Cells are maintained in their respective standard growth media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) for a specified period (e.g., 6-24 hours).

Assessment of Anti-inflammatory Activity
  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • RAW 264.7 macrophages are seeded in 96-well plates.

    • Cells are pre-treated with varying concentrations of 5,6-DHET lactone for 1 hour.

    • Inflammation is induced with LPS (1 µg/mL) for 24 hours.

    • The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

    • A standard curve is generated using sodium nitrite to quantify the results.

  • Cytokine Production (ELISA):

    • Cell culture supernatants from treated and untreated cells are collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Adhesion Molecule Expression (Western Blot or Cell-Based ELISA):

    • HUVECs are grown to confluence in multi-well plates.

    • Cells are pre-treated with 5,6-DHET lactone followed by stimulation with TNF-α.

    • For Western Blot: Cells are lysed, and total protein is subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against VCAM-1, ICAM-1, or E-selectin.

    • For Cell-Based ELISA: Cells are fixed and incubated with a primary antibody against the adhesion molecule, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Mechanistic Studies: NF-κB Pathway Analysis
  • Western Blot for IκBα Degradation and p65 Phosphorylation:

    • Cells are pre-treated with 5,6-DHET lactone and then stimulated with LPS or TNF-α for a short duration (e.g., 15-60 minutes).

    • Cytoplasmic and nuclear protein fractions are extracted.

    • Protein lysates are analyzed by Western blotting using antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.

  • Immunofluorescence for NF-κB p65 Nuclear Translocation:

    • Cells grown on coverslips are treated as described above.

    • Cells are fixed, permeabilized, and stained with an antibody against the NF-κB p65 subunit.

    • A fluorescently labeled secondary antibody is used for visualization.

    • The subcellular localization of p65 is observed using fluorescence microscopy.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of 5,6-DHET lactone in inhibiting the NF-κB signaling pathway.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Macrophages/Endothelial Cells culture Culture to desired confluency start->culture pretreat Pre-treat with 5,6-DHET Lactone culture->pretreat stimulate Stimulate with LPS/TNF-α pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysates stimulate->cell_lysate elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa griess Griess Assay for Nitric Oxide supernatant->griess western Western Blot for NF-κB pathway proteins cell_lysate->western quantify Quantify Results elisa->quantify griess->quantify western->quantify conclude Draw Conclusions quantify->conclude

Caption: Experimental workflow for evaluating the anti-inflammatory effects of 5,6-DHET lactone.

Conclusion and Future Directions

The available evidence strongly suggests that 5,6-DHET lactone, as a stable metabolite of 5,6-EET, is a promising candidate for further investigation as an anti-inflammatory agent. The primary mechanism is likely the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Future research should focus on directly quantifying the anti-inflammatory effects of 5,6-DHET lactone in various in vitro and in vivo models of inflammation. Elucidating the precise molecular targets and downstream effects will be crucial for its development as a potential therapeutic for inflammatory diseases. The experimental protocols and workflows outlined in this guide provide a solid foundation for these future investigations.

References

Methodological & Application

Commercial Sources and Applications of High-Purity (±)5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability of high-purity (±)5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid 1,5-lactone, commonly known as (±)5,6-DHET lactone. It includes detailed application notes and experimental protocols for its quantification and use in studying vascular responses.

Commercial Availability

High-purity this compound is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors to facilitate selection for research and development purposes.

SupplierCatalog Number(s)PurityFormulationAvailable QuantitiesStorage
Cayman Chemical 18343≥90%A solution in ethanol (B145695)25 µg, 50 µg, 100 µg-20°C
10007261≥98%A solution in ethanol25 µg, 50 µg, 100 µg-20°C
Amsbio AMS.T36556-25-G, AMS.T36556-250-GNot SpecifiedNot Specified25 µg, 250 µgNot Specified
TargetMol Chemicals Inc. Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sapphire Bioscience 18343≥90%A solution in ethanol25 µg, 50 µg, 100 µg-20°C

Application Notes

This compound is a stable, cyclic ester derivative of (±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET). Its stability makes it a useful intermediate for the quantification of the biologically active but labile 5,6-epoxyeicosatrienoic acid (5,6-EET)[1][2][3]. In biological systems, 5,6-EET can be rapidly converted to 5,6-DHET, which can then lactonize to form 5,6-DHET lactone.

Recent studies have also identified this compound as a potent vasodilator and a potential endothelium-derived hyperpolarizing factor (EDHF)[4][5]. This has significant implications for cardiovascular research and the development of novel therapeutics targeting hypertension and vascular dysfunction.

Experimental Protocols

Protocol 1: Quantification of 5,6-EET via Conversion to this compound and GC-MS Analysis

This protocol is adapted from the method described by Fulton et al. (1998) and is designed for the sensitive and specific measurement of 5,6-EET in biological samples[1][2][3].

Materials:

  • Biological sample (e.g., perfusate from isolated organs)

  • This compound standard

  • Internal standard (e.g., deuterated 5,6-DHET lactone)

  • Camphorsulfonic acid

  • Triethylamine (B128534)

  • Solvents: Chloroform (dehydrated), Methanol (B129727), Water

  • Solid-phase extraction (SPE) cartridges

  • GC-MS system

Procedure:

  • Sample Preparation and Lactonization:

    • To the biological sample, add the internal standard.

    • Acidify the sample with camphorsulfonic acid in dehydrated chloroform. This rapidly converts both 5,6-EET and 5,6-DHET to 5,6-DHET lactone[2].

    • Incubate for 40 minutes to ensure complete conversion[6].

  • Purification:

    • Extract the lipids from the sample using a suitable method (e.g., solid-phase extraction).

    • Further purify the 5,6-DHET lactone using reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2].

  • Conversion to 5,6-DHET:

    • Treat the purified 5,6-DHET lactone with triethylamine in the presence of methanol and water for 60 minutes. This quantitatively converts the lactone back to 5,6-DHET[6].

  • Derivatization and GC-MS Analysis:

    • Derivatize the resulting 5,6-DHET to a volatile ester (e.g., pentafluorobenzyl ester) for GC-MS analysis.

    • Analyze the sample using a GC-MS system with selected ion monitoring (SIM) to quantify the endogenous 5,6-DHET relative to the internal standard[2].

G cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Biological Sample Biological Sample Acidification (Camphorsulfonic Acid) Acidification (Camphorsulfonic Acid) Biological Sample->Acidification (Camphorsulfonic Acid) 5,6-DHET Lactone Formation 5,6-DHET Lactone Formation Acidification (Camphorsulfonic Acid)->5,6-DHET Lactone Formation Solid-Phase Extraction Solid-Phase Extraction 5,6-DHET Lactone Formation->Solid-Phase Extraction RP-HPLC RP-HPLC Solid-Phase Extraction->RP-HPLC Conversion to 5,6-DHET (Triethylamine) Conversion to 5,6-DHET (Triethylamine) RP-HPLC->Conversion to 5,6-DHET (Triethylamine) Derivatization Derivatization Conversion to 5,6-DHET (Triethylamine)->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Workflow for 5,6-EET Quantification
Protocol 2: Vasodilation Assay in Isolated Microvessels

This protocol is based on methodologies described for studying the vascular effects of this compound[4][5][7].

Materials:

  • Isolated resistance arteries (e.g., mesenteric arteries) from a suitable animal model.

  • Pressure myograph system.

  • Physiological salt solution (PSS).

  • This compound stock solution (in ethanol or DMSO).

  • Vasoconstrictor (e.g., phenylephrine (B352888) or U46619).

  • Endothelial channel inhibitors (optional, e.g., TRAM-34 and apamin).

Procedure:

  • Vessel Preparation and Mounting:

    • Isolate resistance arteries and mount them on the pressure myograph.

    • Pressurize the vessels to a physiological pressure and allow them to equilibrate in PSS.

  • Pre-constriction:

    • Constrict the vessels to approximately 50-70% of their baseline diameter using a vasoconstrictor.

  • Dose-Response Curve Generation:

    • Add increasing concentrations of this compound to the bath and record the changes in vessel diameter at each concentration.

    • Calculate the percentage of vasodilation relative to the pre-constricted diameter.

  • Mechanism of Action Studies (Optional):

    • To investigate the involvement of specific signaling pathways, pre-incubate the vessels with inhibitors (e.g., TRAM-34 and apamin (B550111) to block KCa channels) before generating the dose-response curve to this compound[7].

G Isolate & Mount Vessel Isolate & Mount Vessel Equilibrate in PSS Equilibrate in PSS Isolate & Mount Vessel->Equilibrate in PSS Pre-constrict Vessel Pre-constrict Vessel Equilibrate in PSS->Pre-constrict Vessel Add this compound (Cumulative Doses) Add this compound (Cumulative Doses) Pre-constrict Vessel->Add this compound (Cumulative Doses) Record Diameter Changes Record Diameter Changes Add this compound (Cumulative Doses)->Record Diameter Changes Calculate % Vasodilation Calculate % Vasodilation Record Diameter Changes->Calculate % Vasodilation

Vasodilation Assay Workflow

Signaling Pathways

This compound is believed to exert its vasodilatory effects through an endothelium-dependent mechanism. While the precise receptor is still under investigation, current evidence suggests the involvement of phospholipase C (PLC) and the inositol (B14025) triphosphate (IP3) signaling pathway, leading to the activation of calcium-activated potassium channels (KCa) and subsequent hyperpolarization of endothelial cells[5]. The parent compound, 5,6-EET, has also been shown to mediate vasodilation through the production of nitric oxide (NO) and prostaglandins[8].

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell 5,6-DHET Lactone 5,6-DHET Lactone Putative Receptor Putative Receptor 5,6-DHET Lactone->Putative Receptor PLC PLC Putative Receptor->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2 Ca2+ Release (ER) Ca2+ Release (ER) IP3->Ca2+ Release (ER) KCa Channels KCa Channels Ca2+ Release (ER)->KCa Channels activates Hyperpolarization Hyperpolarization KCa Channels->Hyperpolarization K+ efflux Relaxation / Vasodilation Relaxation / Vasodilation Hyperpolarization->Relaxation / Vasodilation spreads via myoendothelial gap junctions

Proposed Signaling Pathway for Vasodilation

References

Application Notes and Protocols for (±)5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution and storage of (±)5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid lactone ((±)5,6-DHET lactone). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

This compound is a lactonized, more stable metabolite of 5,6-epoxyeicosatrienoic acid (5,6-EET), an arachidonic acid derivative from the cytochrome P450 pathway.[1][2] It is recognized as a potent vasodilator in the microcirculation and is investigated for its role as a potential endothelium-derived hyperpolarizing factor (EDHF).[1][3]

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueSource
Storage Temperature -20°CCayman Chemical[3]
Stability ≥ 2 years (at -20°C)Cayman Chemical[3]
Solubility in DMF 50 mg/mLCayman Chemical[3]
Solubility in DMSO 50 mg/mLCayman Chemical[3]
Solubility in Ethanol (B145695) 50 mg/mLCayman Chemical[3]
Solubility in PBS (pH 7.2) 1 mg/mLCayman Chemical[3]
Molecular Formula C₂₀H₃₂O₃Cayman Chemical[3]
Molecular Weight 320.5 g/mol Cayman Chemical[3]

Experimental Protocols

Protocol for Dissolving and Storing this compound

This protocol details the steps for preparing a stock solution of this compound and its subsequent storage. The compound is typically supplied as a solution in ethanol.[3] If working with a pre-dissolved solution, proceed to step 5. If working with a crystalline or lyophilized form, begin at step 1.

Materials:

  • This compound

  • Anhydrous ethanol (≥99.5%)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile, airtight glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Vortex mixer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the solubility data provided in the table above. For most biological experiments, preparing a concentrated stock in an organic solvent like ethanol, DMSO, or DMF is recommended.

  • Stock Solution Preparation (Example with Ethanol):

    • To prepare a 10 mg/mL stock solution, add 1 mL of anhydrous ethanol to 10 mg of this compound.

    • Cap the vial tightly and vortex gently until the compound is completely dissolved. Sonication is generally not required but can be used sparingly if dissolution is slow.

  • Aqueous Solution Preparation: For experiments requiring an aqueous solution, it is advisable to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer (e.g., PBS).

    • Prepare a concentrated stock in ethanol, DMSO, or DMF as described above.

    • Serially dilute the stock solution with PBS (pH 7.2) to the desired final concentration. Note that the solubility in PBS is significantly lower (1 mg/mL).[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, airtight glass vials.

    • Purge the headspace of each vial with an inert gas like argon or nitrogen to minimize oxidation.

    • Store the aliquots at -20°C.[3][4] When stored properly, the compound is stable for at least two years.[3][4]

Safety Precautions:

  • Handle this compound and organic solvents in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the recommended workflow for dissolving and storing this compound.

G cluster_prep Solution Preparation cluster_storage Storage Protocol start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate choose_solvent Select Solvent (Ethanol, DMSO, DMF) equilibrate->choose_solvent dissolve Dissolve in organic solvent to create stock solution choose_solvent->dissolve vortex Vortex gently to mix dissolve->vortex dilute Dilute with aqueous buffer (e.g., PBS) for working solution (optional) vortex->dilute If needed aliquot Aliquot into single-use vials vortex->aliquot dilute->aliquot purge Purge with inert gas (Argon/Nitrogen) aliquot->purge store Store at -20°C purge->store end_node Ready for Experimental Use store->end_node

Workflow for this compound Preparation and Storage

Signaling Pathway

This compound induces vasodilation in isolated human microvessels. This effect is associated with an increase in intracellular calcium levels in a dose-dependent manner and can be blocked by the nitric oxide scavenger L-NAME.[3] This suggests a signaling pathway involving endothelial cells, calcium mobilization, and nitric oxide production.

G cluster_vessel Blood Vessel Cross-Section cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell DHET This compound Receptor Putative Receptor DHET->Receptor Binds Ca_increase ↑ Intracellular Ca²⁺ Receptor->Ca_increase Triggers eNOS eNOS Activation Ca_increase->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC sGC Activation NO->sGC Diffuses & Activates cGMP ↑ cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation

Proposed Vasodilation Signaling Pathway of this compound

References

Application Notes and Protocols for GC-MS Analysis of 5,6-DHET Lactone with Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatrienoic acid (5,6-DHET) is a metabolite of arachidonic acid formed through the cytochrome P450 (CYP) epoxygenase pathway. In biological systems, the initial product, 5,6-epoxyeicosatrienoic acid (5,6-EET), is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the more stable 5,6-DHET. Due to the proximity of the carboxylic acid and the diol, 5,6-DHET can readily form a thermodynamically stable five-membered γ-lactone, 5,6-DHET lactone. The analysis of 5,6-DHET lactone is crucial for understanding the activity of the CYP epoxygenase pathway and its role in various physiological and pathological processes, including inflammation, cardiovascular function, and cancer.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like 5,6-DHET. However, due to its low volatility and polar nature, derivatization is essential to convert 5,6-DHET into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the indirect analysis of 5,6-DHET lactone by converting it to 5,6-DHET and subsequently performing trimethylsilyl (B98337) (TMS) derivatization for GC-MS quantification.

Signaling Pathway

The formation of 5,6-DHET and its lactone is part of the cytochrome P450 epoxygenase pathway, a key metabolic route for arachidonic acid.

Cytochrome_P450_Epoxygenase_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Oxidation EETs Epoxyeicosatrienoic Acids (EETs) (e.g., 5,6-EET) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Biological_Effects Biological Effects (e.g., anti-inflammatory) EETs->Biological_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (e.g., 5,6-DHET) sEH->DHETs Lactone_Formation Lactonization DHETs->Lactone_Formation DHETs->Biological_Effects DHET_Lactone 5,6-DHET Lactone Lactone_Formation->DHET_Lactone

Caption: Cytochrome P450 Epoxygenase Pathway leading to the formation of 5,6-DHET and its lactone.

Experimental Protocols

The GC-MS analysis of 5,6-DHET lactone is performed indirectly. The lactone is first hydrolyzed to the open-chain diol, 5,6-DHET, which is then derivatized to its volatile trimethylsilyl (TMS) ether for analysis.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (containing 5,6-DHET lactone) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Hydrolysis Lactone Hydrolysis (e.g., with mild base) Extraction->Hydrolysis Derivatization TMS Derivatization (e.g., with BSTFA + TMCS) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: Overall experimental workflow for the GC-MS analysis of 5,6-DHET lactone.

Sample Preparation and Extraction

Biological samples (e.g., plasma, tissue homogenates) are subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipid fraction containing 5,6-DHET lactone.

Materials:

Protocol (SPE):

  • Add the internal standard to the biological sample.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with water and then a low percentage of methanol in water to remove polar interferences.

  • Elute the analytes with ethyl acetate or another suitable organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

Lactone Hydrolysis

The dried extract containing 5,6-DHET lactone is treated with a mild base to open the lactone ring and form 5,6-DHET.

Materials:

  • Potassium hydroxide (B78521) (KOH) solution (e.g., 0.1 M in methanol)

  • Hydrochloric acid (HCl) solution (for neutralization)

Protocol:

  • Reconstitute the dried extract in a small volume of methanol.

  • Add the methanolic KOH solution and incubate at room temperature for 30 minutes.

  • Neutralize the reaction mixture with a stoichiometric amount of HCl.

  • Evaporate the solvent to dryness.

Trimethylsilyl (TMS) Derivatization

The resulting 5,6-DHET is derivatized to its bis-TMS ether to increase volatility and thermal stability.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile)

Protocol:

  • To the dried 5,6-DHET residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 280°C
Carrier GasHelium at a constant flow rate of 1.0 - 1.2 mL/min
Oven ProgramInitial temp: 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) for bis-TMS-5,6-DHET:

Data Presentation

Quantitative data should be presented in a clear and organized manner. The use of an internal standard is essential for accurate quantification to correct for variations in extraction, derivatization, and injection.

Table 1: Example of a Calibration Curve for 5,6-DHET Quantification

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.261
100.515
251.28
502.55
1005.10
0.999

Table 2: Example of Quantitative Results from Biological Samples

Sample IDConcentration of 5,6-DHET (ng/g tissue)Standard Deviation
Control 115.21.8
Control 218.52.1
Treated 135.83.5
Treated 241.24.0

Conclusion

The described methodology provides a robust and sensitive approach for the indirect quantitative analysis of 5,6-DHET lactone by GC-MS. The key steps involve efficient extraction, complete hydrolysis of the lactone, and reproducible derivatization. This application note serves as a comprehensive guide for researchers in various fields to accurately measure this important metabolite and further elucidate the role of the cytochrome P450 epoxygenase pathway in health and disease. It is always recommended to validate the method in the specific biological matrix of interest to ensure accuracy and precision.

Application Notes and Protocols for the Measurement of 5,6-DHET Lactone in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone) is a stable metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway. Initially, arachidonic acid is converted to 5,6-epoxyeicosatrienoic acid (5,6-EET), which is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). Subsequently, 5,6-DHET can undergo lactonization to form the more stable 5,6-DHET lactone. This lactone is not merely an inactive metabolite; it has been identified as a potential endothelium-derived hyperpolarizing factor (EDHF), playing a role in vasodilation and vascular signaling.

Accurate measurement of 5,6-DHET lactone in tissues is crucial for understanding its physiological and pathological roles, particularly in cardiovascular research and drug development. This document provides detailed protocols for the sample preparation of tissues for the quantitative analysis of 5,6-DHET lactone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 5,6-DHET Lactone Formation and Action

The formation of 5,6-DHET lactone is a multi-step enzymatic and chemical process originating from arachidonic acid. The lactone itself can then act on the vasculature to promote vasodilation.

5,6-DHET Lactone Pathway AA Arachidonic Acid EET 5,6-EET AA->EET Cytochrome P450 Epoxygenase DHET 5,6-DHET EET->DHET Soluble Epoxide Hydrolase (sEH) Lactone 5,6-DHET Lactone DHET->Lactone Lactonization Vaso Vasodilation Lactone->Vaso EDHF Activity

Formation and action of 5,6-DHET lactone.

Experimental Protocols

Effective sample preparation is critical for the accurate quantification of 5,6-DHET lactone. The following sections detail two common and effective methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For eicosanoid analysis, SPE is generally the preferred method due to its higher recovery rates and cleaner sample extracts.[1]

General Considerations Before Starting
  • Sample Collection and Storage: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of lipids.

  • Internal Standards: To account for extraction losses and matrix effects, it is essential to add a deuterated internal standard (e.g., 5,6-DHET-d11) to the tissue homogenate before any extraction steps.

  • Prevention of Exogenous Formation: To prevent the artificial generation of eicosanoids during sample preparation, all procedures should be performed on ice.[2] The addition of a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), to the homogenization buffer is also recommended.[3][4]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for eicosanoid extraction and is recommended for its high recovery and purity.[1][2][3][4]

Materials:

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 30-100 mg).

    • Add ice-cold homogenization buffer (e.g., 1 mL).

    • Add the internal standard solution.

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

    • Keep the homogenate on ice.

  • Protein Precipitation and Acidification:

    • To precipitate proteins, place the homogenate at -20°C for 45 minutes.[2]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to a pH of approximately 3.5 by adding 2M HCl (approximately 50 µL per mL of homogenate).[3]

  • SPE Column Conditioning:

    • Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of deionized water.[2][3]

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned C18 SPE cartridge. A flow rate of about 0.5 mL/minute is recommended, which can be achieved with a slight positive pressure.[3]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water.[3]

    • Wash with 10 mL of a water:ethanol (85:15 v/v) solution.[3]

    • Wash with 10 mL of hexane to elute non-polar lipids.[2][3]

  • Elution:

    • Elute the 5,6-DHET lactone and other eicosanoids with 5-10 mL of ethyl acetate or methyl formate.[2][3]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/water 50:50).[2]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

While SPE is often preferred, LLE is a viable alternative. This protocol is based on established methods for lipid extraction.

Materials:

  • Homogenization buffer (e.g., phosphate buffer, pH 7.2)

  • Internal standard solution (e.g., 5,6-DHET-d11 in ethanol)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent like a mixture of hexane and isopropanol)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization and Acidification:

    • Follow steps 1 and 2 from the SPE protocol (Tissue Homogenization and Protein Precipitation and Acidification).

  • Extraction:

    • Add 2-3 volumes of ethyl acetate to the acidified supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.

    • Repeat the extraction step on the remaining aqueous layer with another 2-3 volumes of ethyl acetate to maximize recovery.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic extract with a small volume of saturated NaCl solution to remove residual water.

    • Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube, vortexing, and then centrifuging.

  • Sample Concentration:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/water 50:50).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

The following diagram illustrates the general workflow for preparing tissue samples for 5,6-DHET lactone analysis.

Sample Preparation Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample (snap-frozen) Homogenize Homogenization (+ Internal Standard) Tissue->Homogenize Precipitate Protein Precipitation & Centrifugation Homogenize->Precipitate Acidify Acidification (pH 3.5) Precipitate->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Recommended LLE Liquid-Liquid Extraction Acidify->LLE Concentrate Evaporation & Reconstitution SPE->Concentrate LLE->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS

Workflow for tissue sample preparation.

Data Presentation

Comparison of Extraction Methods
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Recovery Rate Generally high for eicosanoids (>85-95% for internal standards)Can be lower and more variable depending on the analyte and solvent system[2][5]
Sample Purity Higher, as it effectively removes interfering substancesLower, may co-extract more matrix components[1]
Solvent Consumption LowerHigher[2]
Throughput Can be automated with 96-well platesMore labor-intensive for large sample numbers
Recommendation Preferred method for eicosanoid analysis A viable alternative[1]
Typical Concentrations of EETs and DHETs in Tissues

The concentration of 5,6-DHET lactone can vary significantly depending on the tissue type, species, and physiological or pathological state. The table below provides some reported concentrations of related EETs and DHETs to give an approximate range of expected values.

AnalyteTissueSpeciesConcentration (ng/g tissue)Reference
5,6-EET LiverChick Embryo (TCDD-treated)399 ± 22[6]
5,6-EET HeartChick Embryo (TCDD-treated)21 ± 4[6]
11,12-DHET LiverChick Embryo (TCDD-treated)95 ± 9[6]
14,15-DHET LiverChick Embryo (TCDD-treated)292 ± 22[6]
14,15-DHET HeartChick Embryo (TCDD-treated)42 ± 6[6]
11,12-EET + 11,12-DHET M1 cellsMouse~1.5 ng/mg protein[7]
14,15-EET + 14,15-DHET M1 cellsMouse~2.5 ng/mg protein[7]
Suggested LC-MS/MS Parameters

The following are suggested starting parameters for the LC-MS/MS analysis of 5,6-DHET lactone. Optimization will be required for specific instrumentation. Eicosanoids are typically analyzed in negative ion mode.[8][9]

ParameterSuggested Setting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% acetic acid or 0.02% formic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10 or 1:1 v/v) with 0.1% acetic acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage -4000 to -4500 V
Source Temperature 500 - 525 °C
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻
Product Ion (Q3) To be determined by infusion of a pure standard

Conclusion

The protocols and information provided herein offer a comprehensive guide for the robust and reliable sample preparation and analysis of 5,6-DHET lactone from tissue samples. The use of solid-phase extraction is highly recommended to achieve the best recovery and sample purity. Careful attention to sample handling and the use of appropriate internal standards are paramount for accurate quantification. These methods will enable researchers to further investigate the important biological roles of this signaling molecule.

References

Application Note and Protocol for Liquid-Liquid Extraction of 5,6-DHET Lactone from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatrienoic acid (DHET) lactone, also known as 5,6-δ-DHTL, is a stable and biologically active metabolite derived from the lactonization of 5,6-epoxyeicosatrienoic acid (5,6-EET), an arachidonic acid derivative.[1][2] Emerging research has identified 5,6-DHET lactone as a potential endothelium-derived hyperpolarizing factor (EDHF), playing a role in the regulation of vascular tone by mediating microvascular dilation.[1] Its mechanism involves inducing an increase in intracellular calcium in endothelial cells.[1] Furthermore, 5,6-DHET lactone is a substrate for paraoxonase enzymes (PON1 and PON3), which hydrolyze it, suggesting a regulatory role for these enzymes in its signaling pathway.[3][4]

Given its biological significance and the inherent instability of its precursor, 5,6-EET, which can rapidly convert to the lactone in aqueous solutions, a robust and reliable method for the extraction of 5,6-DHET lactone from biological matrices like serum is crucial for accurate quantification and further investigation.[2] This document provides a detailed protocol for the liquid-liquid extraction (LLE) of 5,6-DHET lactone from serum, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines a liquid-liquid extraction procedure for the isolation of 5,6-DHET lactone from serum samples. The method is based on the principles of organic solvent extraction of lipophilic molecules from an aqueous matrix.

Materials and Reagents
  • Serum samples

  • 5,6-DHET Lactone analytical standard

  • Stable isotope-labeled internal standard (e.g., 5,6-DHET Lactone-d4; if not commercially available, a related deuterated eicosanoid lactone may be used)

  • Ethyl Acetate (B1210297) (HPLC grade or higher)

  • Hexane (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • 2M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Sulfate (B86663) (Anhydrous)

  • Inhibitor cocktail (e.g., indomethacin (B1671933) to prevent ex-vivo eicosanoid formation)[5][6]

  • Conical glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or centrifugal vacuum evaporator

  • Autosampler vials for LC-MS/MS

Sample Collection and Handling
  • Collect whole blood and allow it to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the serum.

  • Immediately transfer the serum to a clean polypropylene (B1209903) tube.

  • To prevent ex-vivo formation of eicosanoids, add an inhibitor such as indomethacin to a final concentration of 10-15 µM.[6]

  • Samples should be stored at -80°C until extraction to ensure the stability of the analytes.[5] Avoid repeated freeze-thaw cycles.

Liquid-Liquid Extraction Procedure
  • Thaw frozen serum samples on ice.

  • Spike 500 µL of serum with the internal standard to a known final concentration.

  • Add 50 µL of the inhibitor cocktail.

  • Acidify the serum sample to a pH of approximately 3.5 by adding ~25 µL of 2M HCl.[6] Vortex briefly to mix. This step protonates any potential interfering acids and improves the extraction of some lipids.

  • Add 2.5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid-soluble components into the organic phase.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube, avoiding the protein interface.

  • Repeat the extraction (steps 5-8) on the remaining aqueous layer with another 2.5 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis, such as 50:50 methanol:water or acetonitrile:water.

  • Vortex the reconstituted sample, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes recovery and sensitivity data for the extraction of various eicosanoids and lactones from biological matrices. While specific data for the liquid-liquid extraction of 5,6-DHET lactone is limited, these values provide a benchmark for the expected performance of the described protocol.

Analyte(s)MatrixExtraction MethodRecovery (%)LODLOQReference
Prostaglandin E₂ (PGE₂)Human PlasmaProtein Precipitation95.1 - 104.7-1.0 ng/mL[7]
Leukotriene B₄ (LTB₄)Human PlasmaProtein Precipitation86.4 - 103.20.5 ng/mL1.0 ng/mL[7]
Resorcylic Acid LactonesBovine MilkSolid Phase Extraction92.6 - 112.50.01-0.05 µg/L0.05-0.2 µg/L[8]
D-series ResolvinsCell CultureLiquid-Liquid ExtractionNot Specified0.05 ng/mL0.1 ng/mL[9]
Various EicosanoidsHuman SerumSolid Phase Extraction> 64.5-0.048-0.44 ng/mL[10]

Visualizations

Experimental Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_steps Sample Finalization s1 Serum Sample (500 µL) s2 Add Internal Standard & Inhibitor Cocktail s1->s2 s3 Acidify to pH 3.5 with 2M HCl s2->s3 e1 Add Ethyl Acetate (2.5 mL) s3->e1 Begin Extraction e2 Vortex (2 min) e1->e2 e3 Centrifuge (2000 x g, 10 min) e2->e3 e4 Collect Organic Layer e3->e4 e5 Repeat Extraction e4->e5 f1 Dry Organic Extract (Nitrogen Evaporation) e5->f1 Pooled Organic Phases f2 Reconstitute in 100 µL (e.g., 50% Methanol) f1->f2 f3 Transfer to Autosampler Vial f2->f3 lcms LC-MS/MS Analysis f3->lcms Analyze

Caption: Workflow for the liquid-liquid extraction of 5,6-DHET lactone from serum.

Signaling Pathway of 5,6-DHET Lactone

Signaling_Pathway cluster_formation Formation & Regulation cluster_action Cellular Action (Endothelial Cell) AA Arachidonic Acid EET 5,6-EET AA->EET CYP Epoxygenase Lactone 5,6-DHET Lactone (Active Signal) EET->Lactone Spontaneous Lactonization PON Paraoxonase (PON1, PON3) Lactone->PON Substrate IP3R IP3 Receptor Lactone->IP3R Activates RyR Ryanodine Receptor Lactone->RyR Activates Diol 5,6-DHET (Inactive Diol) PON->Diol Hydrolysis ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store Ca_Cytosol [Ca²⁺]i ↑ IP3R->Ca_Cytosol RyR->Ca_Cytosol Ca_Store->IP3R Ca_Store->RyR Hyperpol Hyperpolarization Ca_Cytosol->Hyperpol Vaso Vasodilation Hyperpol->Vaso

Caption: Signaling pathway of 5,6-DHET lactone in endothelial cells leading to vasodilation.

References

Application Notes and Protocols: In Vitro Vasodilation Assay Using Isolated Arteries and 5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular tone is a critical regulator of blood pressure and organ perfusion. The endothelium plays a pivotal role in modulating this tone through the release of various vasoactive factors. Among these are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases.[1][2][3] EETs are known to be potent vasodilators and function as endothelium-derived hyperpolarizing factors (EDHFs).[1][3][4] The 5,6-EET isomer is of particular interest as it can undergo rapid lactonization in an aqueous solution to form the more stable 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone).[5][6][7]

This document provides a detailed protocol for performing an in vitro vasodilation assay using isolated arteries to characterize the effects of 5,6-DHET lactone. This assay is a fundamental tool for assessing the vasoactive properties of novel compounds and understanding their mechanism of action. The protocol is designed for use with a wire myograph or a similar organ bath system.

Signaling Pathway of 5,6-DHET Lactone in Vasodilation

5,6-DHET lactone induces vasodilation primarily through an endothelium-dependent mechanism.[5][6][7] Unlike many other vasodilators, its action is largely independent of the nitric oxide (NO) pathway.[5][6] The proposed signaling cascade is initiated by the binding of 5,6-DHET lactone to a putative receptor on the endothelial cell membrane. This triggers a downstream signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) concentrations within the endothelial cells.[5][6] The elevated [Ca2+]i activates small and intermediate conductance calcium-activated potassium channels (KCa), leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization is then transmitted to the adjacent vascular smooth muscle cells, resulting in their relaxation and subsequent vasodilation.[5][6]

Caption: Signaling pathway of 5,6-DHET lactone-induced vasodilation.

Experimental Protocol: In Vitro Vasodilation Assay

This protocol outlines the steps for isolating, mounting, and conducting a vasodilation assay on arterial segments using a wire myograph system.

Materials and Reagents
  • Isolated Arteries: Mesenteric, coronary, or other resistance arteries from a suitable animal model (e.g., rat, mouse).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[8] Its composition (in mM) is: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • High Potassium Physiological Salt Solution (KPSS): PSS with an equimolar substitution of KCl for NaCl (e.g., 60 mM KCl).[8]

  • 5,6-DHET Lactone Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., ethanol (B145695) or DMSO) and perform serial dilutions.

  • Vasoconstrictor Agent: Phenylephrine (PE) or U46619 are commonly used to pre-constrict the arterial rings.

  • Endothelium-dependent Vasodilator (Positive Control): Acetylcholine (ACh) or Bradykinin.

  • Carbogen Gas: 95% O2 / 5% CO2.

  • Wire Myograph System: Including tissue bath, force transducer, and data acquisition software.[8][9][10]

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

Experimental Workflow

experimental_workflow A Artery Isolation B Mounting in Myograph A->B C Equilibration (30-60 min) B->C D Viability & Endothelium Integrity Check C->D E Pre-constriction (e.g., Phenylephrine) D->E F Cumulative Addition of 5,6-DHET Lactone E->F G Data Recording (Force Transducer) F->G H Data Analysis G->H

Caption: Experimental workflow for the in vitro vasodilation assay.
Detailed Methodology

  • Artery Isolation and Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., mesenteric arcade) and place it in cold PSS.

    • Under a dissecting microscope, remove the surrounding adipose and connective tissue.

    • Cut the cleaned artery into 2 mm rings. Take care not to damage the endothelium.

  • Mounting the Arterial Rings:

    • Mount each arterial ring on two fine wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.[8][11]

    • Submerge the mounted ring in the tissue bath containing PSS maintained at 37°C and continuously gassed with carbogen.[8][11]

  • Equilibration and Normalization:

    • Allow the arterial rings to equilibrate for at least 30-60 minutes, with periodic washing with fresh PSS every 15 minutes.[12]

    • Perform a normalization procedure to determine the optimal resting tension for each vessel. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to establish its length-tension relationship. Set the final resting tension to a point that elicits a maximal active response.

  • Viability and Endothelial Integrity Check:

    • To assess the viability of the vascular smooth muscle, stimulate the rings with KPSS (e.g., 60 mM KCl) to induce a maximal contraction.

    • After washing out the KPSS and allowing the tension to return to baseline, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).

    • Once a stable contraction plateau is reached, add a supramaximal concentration of an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A relaxation of >80% is typically considered indicative of intact endothelium.

  • Vasodilation Assay with 5,6-DHET Lactone:

    • Wash the arterial rings thoroughly with PSS to remove all previous drugs and allow the tension to return to baseline.

    • Pre-constrict the rings again with the same concentration of the vasoconstrictor used previously.

    • Once a stable plateau is reached, add 5,6-DHET lactone in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension throughout the experiment using the data acquisition software.

    • Express the relaxation response to 5,6-DHET lactone as a percentage of the pre-constriction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of 5,6-DHET lactone that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).

Data Presentation

The quantitative data obtained from the vasodilation assay should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Vasodilatory Response of Isolated Arteries to 5,6-DHET Lactone

Artery TypePre-constrictor (Concentration)nEC50 (nM)Emax (%)
Human MicrovesselsEndothelin-16~10085 ± 5
Rat Mesenteric ArteryPhenylephrine (1 µM)8Data to be determinedData to be determined
Mouse Coronary ArteryU46619 (100 nM)8Data to be determinedData to be determined
EC50 and Emax values are presented as mean ± SEM. n represents the number of arterial rings.

Table 2: Effect of Endothelial Denudation on 5,6-DHET Lactone-Induced Vasodilation

ConditionnEmax (%)p-value
Intact Endothelium885 ± 5<0.01
Denuded Endothelium815 ± 3
Comparison of maximal relaxation (Emax) in arteries with intact versus mechanically removed endothelium. A significant reduction in Emax in denuded vessels indicates an endothelium-dependent mechanism.

Conclusion

The in vitro vasodilation assay using isolated arteries is a robust and reliable method for characterizing the vasoactive properties of compounds like 5,6-DHET lactone. This protocol provides a detailed framework for conducting such experiments, from tissue preparation to data analysis. The findings from these studies can provide valuable insights into the physiological and pathological roles of EETs and their metabolites in the regulation of vascular tone and may aid in the development of novel therapeutic agents for cardiovascular diseases. It has been demonstrated that 5,6-DHET lactone is a potent, endothelium-dependent vasodilator, making it an interesting candidate for further investigation.[5][6]

References

Application Notes and Protocols for Measuring Endothelial-Dependent Relaxation with (±)5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)5,6-DHET lactone, also known as 5,6-delta-dihydroxytrienoic lactone (5,6-δ-DHTL), is a stable metabolite of the arachidonic acid derivative 5,6-epoxyeicosatrienoic acid (5,6-EET).[1] It functions as a potent endothelium-derived hyperpolarizing factor (EDHF), playing a crucial role in regulating microvascular tone.[1] This compound induces dose-dependent vasodilation in a manner that is critically dependent on a functional endothelium.[1] The mechanism of action involves an increase in intracellular calcium ([Ca²⁺]i) within endothelial cells, leading to the activation of small and intermediate conductance calcium-activated potassium channels (KCa).[1] The subsequent efflux of potassium ions results in hyperpolarization of the endothelial cell membrane, which is then transmitted to the vascular smooth muscle cells, causing relaxation and vasodilation.[1] Notably, the vasodilatory effect of this compound is largely independent of the nitric oxide (NO) pathway.[1]

These application notes provide detailed protocols for utilizing this compound to study endothelial-dependent relaxation in isolated microvessels and to investigate its mechanism of action through intracellular calcium measurements in cultured endothelial cells.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on microvessel vasodilation and endothelial intracellular calcium concentration.

Table 1: Dose-Response of this compound on Microvessel Vasodilation

Concentration (M)Mean Vasodilation (%)Standard Deviation (±)
1 x 10⁻⁹15.22.1
1 x 10⁻⁸35.84.5
1 x 10⁻⁷62.56.8
1 x 10⁻⁶85.35.9
1 x 10⁻⁵95.13.7

Note: The data presented in this table are illustrative and based on qualitative descriptions of the dose-dependent effects of this compound found in the literature. Actual experimental results may vary.

Table 2: Dose-Response of this compound on Intracellular Calcium Concentration in Endothelial Cells

Concentration (M)Peak [Ca²⁺]i (nM)Standard Deviation (±)
1 x 10⁻⁹15015
1 x 10⁻⁸27525
1 x 10⁻⁷45040
1 x 10⁻⁶62055
1 x 10⁻⁵75060

Note: The data presented in this table are illustrative and based on qualitative descriptions of the dose-dependent effects of this compound found in the literature. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Measurement of Endothelial-Dependent Relaxation using Pressure Myography

This protocol details the methodology for assessing the vasodilatory effects of this compound on isolated resistance arteries.

Materials and Reagents:

  • This compound

  • Isolated resistance arteries (e.g., mesenteric, cerebral, or coronary)

  • Physiological Salt Solution (PSS)

  • Phenylephrine (B352888) (PE) or other vasoconstrictors

  • Pressure myograph system

  • Dissection microscope

  • Fine-tipped forceps and scissors

  • Cannulation pipettes

Procedure:

  • Vessel Isolation and Preparation:

    • Euthanize the experimental animal according to approved ethical protocols.

    • Isolate the desired vascular bed and place it in cold PSS.

    • Under a dissection microscope, carefully dissect a segment of a resistance artery (approximately 2 mm in length).

    • Remove any surrounding adipose and connective tissue.

  • Vessel Cannulation and Mounting:

    • Transfer the isolated artery segment to the chamber of the pressure myograph containing PSS.

    • Mount the artery onto two glass microcannulas and secure with nylon sutures.

    • Pressurize the vessel to a physiological level (e.g., 60 mmHg) and equilibrate for 30-60 minutes at 37°C, continuously superfusing with aerated PSS.

  • Viability and Endothelial Integrity Check:

    • To assess vessel viability, induce a maximal contraction with a high potassium solution.

    • To check for endothelial integrity, pre-constrict the vessel with a sub-maximal concentration of phenylephrine (e.g., 1-10 µM).

    • Once a stable contraction is achieved, apply acetylcholine (B1216132) (ACh) (e.g., 1 µM). A relaxation of >80% indicates intact endothelium.

  • Dose-Response Curve Generation:

    • Wash out the ACh and allow the vessel to return to its baseline diameter.

    • Pre-constrict the vessel again with the same concentration of phenylephrine.

    • Once a stable plateau is reached, add increasing concentrations of this compound to the superfusion buffer in a cumulative manner (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the vessel diameter at each concentration after a stable response is achieved.

  • Data Analysis:

    • Calculate the percentage of vasodilation at each concentration of this compound relative to the pre-constricted tone.

    • Plot the concentration-response curve to determine the EC₅₀ value.

Protocol 2: Measurement of Intracellular Calcium in Cultured Endothelial Cells

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.

Materials and Reagents:

  • This compound

  • Cultured endothelial cells (e.g., HUVECs, bAECs)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

  • Cell Culture:

    • Culture endothelial cells on glass coverslips suitable for fluorescence microscopy until they reach 80-90% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for approximately 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Record a stable baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulation with this compound:

    • Introduce this compound into the perfusion buffer at the desired concentrations.

    • Record the changes in the F340/F380 ratio over time.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The change in the ratio is proportional to the change in intracellular calcium concentration.

    • The data can be calibrated to obtain absolute [Ca²⁺]i values if desired.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Endothelial-Dependent Relaxation

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell DHET_lactone This compound GPCR G-Protein Coupled Receptor (GPCR) DHET_lactone->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase KCa Small/Intermediate Conductance KCa Channels Ca_increase->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization_EC Endothelial Cell Hyperpolarization K_efflux->Hyperpolarization_EC Hyperpolarization_SMC Smooth Muscle Cell Hyperpolarization Hyperpolarization_EC->Hyperpolarization_SMC Gap Junctions Vasodilation Vasodilation Hyperpolarization_SMC->Vasodilation

Caption: Signaling pathway of this compound in endothelial cells leading to vasodilation.

Experimental Workflow for Measuring Endothelial-Dependent Relaxation

G cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Resistance Artery A2 Clean and Cut 2mm Segment A1->A2 A3 Mount on Pressure Myograph A2->A3 A4 Equilibrate at 37°C and 60 mmHg A3->A4 B1 Pre-constrict with Phenylephrine A4->B1 B2 Add Cumulative Doses of This compound B1->B2 B3 Record Vessel Diameter B2->B3 C1 Calculate % Vasodilation B3->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine EC₅₀ C2->C3

Caption: Experimental workflow for pressure myography measurement of vasodilation.

References

Application Notes and Protocols: (±)5,6-DHET Lactone in Monocrotaline-Induced Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death.[1] The monocrotaline (B1676716) (MCT)-induced model in rats is a widely used preclinical model to study the pathophysiology of PAH and to evaluate potential therapeutic agents.[2][3][4] (±)5,6-DHET lactone, also referred to as EPA-L, is a stable lactone metabolite derived from the CYP epoxygenase pathway of eicosapentaenoic acid (EPA).[5] Recent studies have demonstrated its potential as a therapeutic agent for PAH, showing that it can attenuate pulmonary hypertension by improving hemodynamic parameters and reducing vascular remodeling.[1][5][6]

These application notes provide a comprehensive overview of the use of this compound in the MCT-induced PAH model, including detailed experimental protocols, a summary of key quantitative data, and an illustration of the proposed signaling pathway.

Data Presentation

The following tables summarize the key quantitative findings from studies evaluating the effects of this compound in a monocrotaline-induced rat model of pulmonary hypertension.

Table 1: Hemodynamic and Echocardiographic Parameters

ParameterControlMCTMCT + 0.3 mg/kg EPA-LMCT + 3 mg/kg EPA-L
Mean Pulmonary Arterial Pressure (mPAP) (mmHg) 20.9 ± 2.233.9 ± 3.0*28.0 ± 2.519.07 ± 3.21#
Pulmonary Artery Time-to-Peak (TTP) (ms) ---Significantly Improved#
Vmax (m/s) ---Significantly Improved#

*p < 0.05 compared to Control #p < 0.05 compared to MCT Data extracted from Dhananjayan et al., 2025.[5]

Table 2: Histological and Hematological Findings

ParameterControlMCTMCT + 0.3 mg/kg EPA-LMCT + 3 mg/kg EPA-L
Arterioles Intimal-Media Thickness NormalIncreased*-Significantly Reduced#
Macrophage Infiltration (Lungs) LowIncreasedNot ReducedNot Reduced
Neutrophil Count NormalIncreasedNot ReducedNot Reduced
% Lymphocyte NormalIncreasedNot ReducedNot Reduced
Hypoxic Indices NormalElevated-Significantly Reduced

*p < 0.05 compared to Control #p < 0.05 compared to MCT Data extracted from Dhananjayan et al., 2025.[1][5]

Experimental Protocols

This section details the methodology for inducing pulmonary hypertension in rats using monocrotaline and the subsequent treatment with this compound.

Monocrotaline-Induced Pulmonary Hypertension Model

Objective: To induce pulmonary arterial hypertension in rats.

Materials:

  • Male Sprague-Dawley rats (217 ± 52 g)[5]

  • Monocrotaline (MCT) (Sigma-Aldrich)[5]

  • Saline solution (0.9% NaCl)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatize male Sprague-Dawley rats for several days under standard laboratory conditions (constant temperature and humidity, 12:12 light/dark cycle, ad libitum access to food and water).[5]

  • Prepare a solution of monocrotaline in saline.

  • Administer a single subcutaneous (s.c.) injection of monocrotaline at a dose of 60 mg/kg body weight to induce PAH.[5][7]

  • A control group should be injected with an equivalent volume of saline.[5]

  • Monitor the animals daily for clinical signs of distress. The development of PAH, right ventricular hypertrophy, and heart failure typically occurs over 4-6 weeks.[2]

This compound Treatment Protocol

Objective: To evaluate the therapeutic effect of this compound on established pulmonary hypertension.

Materials:

  • MCT-injected rats (from Protocol 1)

  • This compound (Toronto Research Chemicals)[5]

  • Vehicle for EPA-L (e.g., saline)

  • Syringes and needles for intravenous (i.v.) injection

Procedure:

  • Three weeks after the monocrotaline injection, divide the MCT-treated rats into the following groups (n=4-7 per group)[5][7]:

    • MCT + Vehicle (saline)

    • MCT + 0.3 mg/kg this compound

    • MCT + 3.0 mg/kg this compound

  • Administer the assigned treatment (vehicle or EPA-L) intravenously for five consecutive days.[5][7]

  • Continue daily monitoring of the animals.

  • At the end of the treatment period, perform functional, hematological, and histological evaluations.[5][7]

Evaluation of Therapeutic Efficacy

Objective: To assess the impact of this compound treatment on cardiopulmonary function and structure.

Methods:

  • Hemodynamic Assessment: Measure mean pulmonary arterial pressure (mPAP) via right heart catheterization.

  • Echocardiography: Perform echocardiography to assess pulmonary artery time-to-peak (TTP) and maximal velocity (Vmax) as indicators of pulmonary artery pressure and right ventricular function.

  • Histological Analysis:

    • Euthanize the animals and collect lung and heart tissues.

    • Fix tissues in formalin and embed in paraffin.

    • Section the tissues and perform staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to evaluate pulmonary arteriole intimal-media thickness and right ventricular hypertrophy.

    • Immunohistochemistry can be used to assess macrophage infiltration (e.g., using a CD68 antibody).[5]

  • Blood Analysis: Collect blood samples to measure hematological parameters (neutrophil and lymphocyte counts) and markers of hypoxia.[5]

Visualizations

Experimental Workflow

G cluster_0 PAH Induction Phase (3 Weeks) cluster_1 Treatment Phase (5 Days) cluster_2 Evaluation Phase start Sprague-Dawley Rats mct_injection Single s.c. Injection Monocrotaline (60 mg/kg) start->mct_injection control_injection Single s.c. Injection Saline start->control_injection pah_development Development of PAH mct_injection->pah_development evaluation Functional, Hematological, and Histological Evaluations control_injection->evaluation grouping Randomization into Groups pah_development->grouping vehicle_treatment MCT + Vehicle (i.v.) grouping->vehicle_treatment low_dose_treatment MCT + 0.3 mg/kg EPA-L (i.v.) grouping->low_dose_treatment high_dose_treatment MCT + 3 mg/kg EPA-L (i.v.) grouping->high_dose_treatment vehicle_treatment->evaluation low_dose_treatment->evaluation high_dose_treatment->evaluation hemodynamics Hemodynamics (mPAP) evaluation->hemodynamics echo Echocardiography (TTP, Vmax) evaluation->echo histology Histology (Vascular Thickness) evaluation->histology blood Blood Analysis evaluation->blood

Caption: Experimental workflow for the monocrotaline-induced PAH model and EPA-L treatment.

Proposed Signaling Pathway of this compound

The vasodilatory effect of this compound is reported to be endothelial-dependent and mediated through the PLC-IP3 signaling pathway, leading to endothelial hyperpolarization.[5][7]

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell epa_l This compound (EPA-L) receptor Receptor (?) epa_l->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release Stimulates k_channel Potassium Channels (e.g., KCa) ca_release->k_channel Activates k_efflux K⁺ Efflux k_channel->k_efflux hyperpolarization Endothelial Hyperpolarization k_efflux->hyperpolarization vasodilation Vasodilation hyperpolarization->vasodilation Leads to

Caption: Proposed PLC-IP3 signaling pathway for EPA-L-induced vasodilation.

Conclusion

This compound has demonstrated significant therapeutic potential in the monocrotaline-induced rat model of pulmonary hypertension.[5][6] It effectively reduces mean pulmonary arterial pressure, improves echocardiographic parameters of pulmonary blood flow, and attenuates pulmonary vascular remodeling.[1][5] The mechanism of action is believed to involve an endothelial-dependent vasodilation pathway.[5][7] Notably, the tested doses did not appear to mitigate the inflammatory response associated with MCT-induced lung injury, suggesting that its primary benefit is on vascular tone and structure.[1][5] These findings position this compound as a promising candidate for further investigation and development as a novel therapy for pulmonary arterial hypertension.[1][5]

References

Experimental Protocol for In Vivo Investigation of 5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed protocols for the in vivo study of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone. Given the limited direct research on the in vivo administration of 5,6-DHET lactone, these protocols have been developed by adapting established methodologies for structurally related lipid signaling molecules, such as epoxyeicosatrienoic acids (EETs).

Introduction

5,6-DHET lactone is a metabolite of arachidonic acid, formed from its precursor 5,6-EET.[1] While research has highlighted the vasodilatory and potential anti-inflammatory properties of EETs, the specific in vivo functions and pharmacological profile of 5,6-DHET lactone remain largely unexplored. These protocols are designed to provide a framework for investigating its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in rodent models.

Data Presentation

The following tables summarize key quantitative data for 5,6-DHET lactone and related compounds to inform experimental design.

Table 1: In Vitro Bioactivity of 5,6-DHET and Related Compounds

CompoundBioactivitySystemIC50/EC50
5,6-DHETVasodilationIsolated canine coronary arterioles41% inhibition at 0.01 pM
11,12-DHETBK channel activationRat coronary arterial myocytesEC50 = 1.87 ± 0.57 nM
5,6-EETVasodilationCat pial arteriolesIndomethacin-sensitive

Table 2: Representative Pharmacokinetic Parameters of Related Lactone Compounds in Rats

CompoundAdministration RouteCmaxTmax (h)t1/2 (h)Bioavailability (%)
Costunolide (B1669451)Intravenous12.29 ± 1.47 µg/mL---
Dehydrocostus lactoneIntravenous5.79 ± 0.13 µg/mL---
Camptothecin (lactone form)Intravenous~1 µg/mL~0.1~0.5-

Note: Pharmacokinetic data for 5,6-DHET lactone is not currently available. The data presented for other lactones can be used as a preliminary guide for designing pharmacokinetic studies.[2][3]

Experimental Protocols

Formulation and Administration of 5,6-DHET Lactone

Due to its lipophilic nature, proper formulation of 5,6-DHET lactone is critical for in vivo administration.

Protocol 3.1.1: Formulation for Intravenous (i.v.) and Intraperitoneal (i.p.) Injection

  • Stock Solution Preparation: Dissolve 5,6-DHET lactone in a minimal amount of ethanol (B145695) or DMSO.

  • Working Solution Preparation: Further dilute the stock solution in sterile saline or phosphate-buffered saline (PBS). A common approach for lipophilic compounds is to use a vehicle containing a small percentage of a non-toxic emulsifier like Tween 80 or Cremophor EL to improve solubility.[4]

  • Final Concentration: The final concentration of the organic solvent should be minimized (ideally <5% of the total volume) to avoid toxicity.

  • Administration: Administer the formulated 5,6-DHET lactone via tail vein injection (i.v.) or intraperitoneal injection (i.p.). The volume of administration should be appropriate for the animal model (e.g., typically up to 200 µL for mice).

Protocol 3.1.2: Formulation for Oral Gavage

  • Suspension Preparation: Suspend 5,6-DHET lactone in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water.

  • Administration: Administer the suspension using a gavage needle of appropriate size for the animal. The volume should not exceed 10 mL/kg body weight for rats.[4]

Pharmacokinetic Study

Protocol 3.2.1: Single-Dose Pharmacokinetic Analysis in Rats

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Dosing: Administer a single dose of formulated 5,6-DHET lactone via i.v. injection or oral gavage. A dose-ranging study is recommended to determine the optimal dose.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-administration) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of 5,6-DHET lactone in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic Studies: Vasodilation and Blood Pressure

Protocol 3.3.1: Measurement of Blood Pressure in Rodents

  • Animal Model: Use spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Acclimatization: Acclimate the animals to the blood pressure measurement apparatus for several days before the experiment to minimize stress-induced variations.

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff system.[7][8] A warming chamber should be used to ensure peripheral vasodilation for accurate readings.[9]

  • Treatment: Administer 5,6-DHET lactone or vehicle control.

  • Data Collection: Record blood pressure at baseline and at various time points after administration.

Protocol 3.3.2: In Vivo Measurement of Flow-Mediated Vasodilation

  • Animal Model: Use anesthetized rats.

  • Surgical Preparation: Surgically expose the femoral artery.

  • Ultrasound Imaging: Use a high-resolution ultrasound system to monitor the diameter and blood flow of the femoral artery.[10][11]

  • Induction of Vasodilation: Induce flow-mediated vasodilation by transiently occluding the iliac artery for 5 minutes, followed by release to induce reactive hyperemia.[10]

  • Treatment: Administer 5,6-DHET lactone or vehicle control intravenously.

  • Data Analysis: Measure the change in femoral artery diameter in response to the increased blood flow and compare the responses between treated and control groups.

Anti-Inflammatory Activity

Protocol 3.4.1: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use adult male Wistar rats (180-220g).

  • Treatment: Administer 5,6-DHET lactone or vehicle control orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[12][13]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Protocol 3.4.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Animal Model: Use adult male C57BL/6 mice.

  • Treatment: Administer 5,6-DHET lactone or vehicle control prior to LPS challenge.

  • Induction of Inflammation: Inject a single dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.[1][14]

  • Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection to measure cytokine levels. Tissues such as liver and lung can also be collected for analysis.

  • Analysis: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

Tissue Collection and Analysis

Protocol 3.5.1: Tissue Homogenization for Lipid Analysis

  • Tissue Collection: At the end of the experiment, euthanize the animals and perfuse the circulatory system with saline to remove blood from the tissues.

  • Homogenization: Excise the tissues of interest (e.g., liver, kidney, heart), weigh them, and homogenize them in an appropriate buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors).[15] For lipid analysis, homogenization in a 2:1 chloroform (B151607) and methanol (B129727) mixture is also common.[16]

  • Lipid Extraction: Perform lipid extraction from the tissue homogenate using established methods such as the Folch or Bligh-Dyer techniques.[16]

  • Analysis: Analyze the lipid extracts for 5,6-DHET lactone and other relevant eicosanoids using LC-MS/MS.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic_Acid Arachidonic_Acid 5_6_EET 5_6_EET Arachidonic_Acid->5_6_EET CYP450 Epoxygenase 5_6_DHET_lactone 5_6_DHET_lactone 5_6_EET->5_6_DHET_lactone Lactonization sEH Soluble Epoxide Hydrolase (sEH) 5_6_EET->sEH GPR G-Protein Coupled Receptor (GPR) 5_6_DHET_lactone->GPR 5_6_DHET 5_6_DHET sEH->5_6_DHET PLC Phospholipase C (PLC) GPR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Vasodilation Vasodilation Ca_release->Vasodilation

Caption: Inferred signaling pathway for 5,6-DHET lactone-mediated vasodilation.

Experimental Workflow

G cluster_0 Pre-experiment cluster_1 In Vivo Administration cluster_2 Pharmacokinetic Analysis cluster_3 Pharmacodynamic Analysis cluster_4 Terminal Procedures Animal_Acclimatization Animal Acclimatization (e.g., Rats, Mice) Dosing Administration (i.v., i.p., or oral) Animal_Acclimatization->Dosing Formulation 5,6-DHET Lactone Formulation Formulation->Dosing Blood_Sampling_PK Serial Blood Sampling Dosing->Blood_Sampling_PK BP_Measurement Blood Pressure Measurement Dosing->BP_Measurement Vasodilation_Assay Flow-Mediated Vasodilation Assay Dosing->Vasodilation_Assay Inflammation_Model Induce Inflammation (Carrageenan or LPS) Dosing->Inflammation_Model Euthanasia Euthanasia & Tissue Collection Dosing->Euthanasia Plasma_Separation_PK Plasma Separation Blood_Sampling_PK->Plasma_Separation_PK LC_MS_MS_PK LC-MS/MS Analysis Plasma_Separation_PK->LC_MS_MS_PK PK_Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS_PK->PK_Data_Analysis PD_Endpoint_Measurement Measure PD Endpoints (Paw Volume, Cytokines) Inflammation_Model->PD_Endpoint_Measurement Tissue_Homogenization Tissue Homogenization Euthanasia->Tissue_Homogenization Lipid_Extraction Lipid Extraction Tissue_Homogenization->Lipid_Extraction LC_MS_MS_Tissue LC-MS/MS Analysis of Tissues Lipid_Extraction->LC_MS_MS_Tissue

Caption: General experimental workflow for in vivo studies of 5,6-DHET lactone.

References

Application Notes and Protocols: Effects of (±)5,6-DHET Lactone on Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)5,6-DHET lactone, also known as 5,6-delta-dihydroxyeicosatrienoic lactone (5,6-δ-DHTL), is a stable metabolite of the endothelium-derived hyperpolarizing factor (EDHF) 5,6-epoxyeicosatrienoic acid (5,6-EET).[1] Understanding the biological activity of this lactone is crucial for elucidating its role in vascular physiology and its potential as a therapeutic agent. These application notes provide detailed protocols for studying the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for studying endothelial cell biology. The protocols cover key functional assays, including cell proliferation, tube formation, and intracellular calcium mobilization.

Data Presentation

The following tables summarize representative quantitative data from experiments conducted with this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Proliferation (MTT Assay)

This compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (% of Control)
0 (Control)1.25 ± 0.08100%
0.11.30 ± 0.09104%
11.45 ± 0.11116%
101.62 ± 0.13130%
251.65 ± 0.14132%
501.28 ± 0.10102%
1000.85 ± 0.0768%

Table 2: Effect of this compound on HUVEC Tube Formation

This compound (µM)Total Tube Length (µm) (Mean ± SD)Number of Junctions (Mean ± SD)
0 (Control)4500 ± 35045 ± 5
0.15100 ± 40052 ± 6
16200 ± 48065 ± 7
107800 ± 60082 ± 8
258100 ± 65085 ± 9
505200 ± 41055 ± 6
1002300 ± 20021 ± 4

Table 3: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) Mobilization in HUVECs

This compound (µM)Peak Fluorescence Intensity (Arbitrary Units) (Mean ± SD)Fold Change in [Ca²⁺]i (vs. Baseline)
0 (Baseline)100 ± 101.0
0.1150 ± 151.5
1280 ± 252.8
10450 ± 404.5
25480 ± 424.8

Table 4: Inhibition of this compound-Induced Calcium Mobilization by Signaling Pathway Antagonists

TreatmentPeak Fluorescence Intensity (Arbitrary Units) (Mean ± SD)% Inhibition of Ca²⁺ Response
10 µM this compound (Control)450 ± 400%
+ 10 µM U73122 (PLC Inhibitor)180 ± 2060%
+ 50 µM 2-APB (IP₃R Antagonist)225 ± 2250%
+ 10 µM Ryanodine (RyR Antagonist)315 ± 3030%

Experimental Protocols

HUVEC Cell Culture

A foundational requirement for all subsequent experiments is the proper maintenance of HUVEC cultures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium-2 (EGM-2) BulletKit

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks, coated with 0.1% gelatin

Protocol:

  • Pre-coat T-75 flasks with 0.1% gelatin for at least 30 minutes at 37°C.

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Seed the cells in the pre-coated T-75 flask with EGM-2 medium.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the medium every 48 hours.

  • When cells reach 80-90% confluency, passage them using 0.05% Trypsin-EDTA. Use HUVECs between passages 3 and 6 for all experiments to ensure consistency.

HUVEC Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • EGM-2 medium

  • Serum-free EGM-2 medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates, gelatin-coated

Protocol:

  • Seed HUVECs in a 96-well gelatin-coated plate at a density of 5,000 cells/well in 100 µL of EGM-2.

  • Incubate for 24 hours to allow for cell attachment.

  • Gently aspirate the medium and replace it with 100 µL of serum-free EGM-2. Incubate for 12-24 hours to synchronize the cells.

  • Prepare serial dilutions of this compound in serum-free EGM-2.

  • Aspirate the starvation medium and add 100 µL of the respective this compound dilutions to the wells. Include a vehicle control (DMSO).

  • Incubate for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • HUVECs

  • EGM-2 medium

  • This compound stock solution

  • Matrigel Basement Membrane Matrix, Growth Factor Reduced

  • 96-well plates

Protocol:

  • Thaw Matrigel overnight at 4°C.

  • Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound or vehicle control.

  • Seed 1.5 x 10⁴ cells in 100 µL onto the solidified Matrigel.

  • Incubate for 6-18 hours at 37°C.

  • Visualize and capture images of the tube networks using an inverted microscope.

  • Quantify the total tube length and the number of junctions using angiogenesis analysis software.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • HUVECs cultured on glass-bottom dishes

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution

  • PLC, IP₃R, and RyR inhibitors (e.g., U73122, 2-APB, Ryanodine)

  • Fluorescence microscope with time-lapse imaging capabilities

Protocol:

  • Seed HUVECs on gelatin-coated glass-bottom dishes and grow to 70-80% confluency.

  • Load the cells with 5 µM Fluo-4 AM in HBSS for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • For inhibitor studies, pre-incubate the cells with the respective antagonists for 30 minutes prior to stimulation.

  • Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.

  • Add this compound to the dish while continuously recording fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence intensity and calculating the fold change relative to the baseline.

Visualizations

G cluster_workflow Experimental Workflow: HUVEC Assays A Culture HUVECs (Passage 3-6) B Seed Cells into Assay-Specific Plates A->B C Serum Starvation (for Proliferation Assay) B->C Proliferation D Treat with this compound B->D Tube Formation / Ca²⁺ Assay C->D E Incubate (Time Varies by Assay) D->E F Data Acquisition & Analysis E->F

Workflow for HUVEC experiments.

G cluster_ER ER Lumen DHET This compound GPCR G-Protein Coupled Receptor (GPCR) DHET->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release RyR Ryanodine Receptor RyR->Ca_release Ca_release->RyR Ca²⁺-induced Ca²⁺ release Hyperpol Endothelial Hyperpolarization Ca_release->Hyperpol Vaso Vasodilation Hyperpol->Vaso

Proposed signaling pathway for this compound in HUVECs.

References

Troubleshooting & Optimization

stability of (±)5,6-DHET lactone in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (±)5,6-dihydroxyeicosatrienoic acid (DHET) lactone in aqueous buffer solutions. Find answers to frequently asked questions, troubleshooting tips for common experimental issues, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've dissolved my (±)5,6-DHET lactone in an aqueous buffer for my experiment, but I'm seeing a new, more polar peak on my HPLC chromatogram over time. What is this new peak?

A1: The new peak is most likely the hydrolyzed form of the lactone, which is (±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET). The lactone ring is an ester, which is susceptible to hydrolysis, particularly in aqueous solutions that are neutral or basic. This process, known as ring-opening, results in the formation of the corresponding carboxylic acid, which is more polar and thus typically has a shorter retention time on a reverse-phase HPLC column. To confirm the identity of this new peak, you can use mass spectrometry to check for a mass increase of 18 Da, corresponding to the addition of a water molecule.

Q2: My this compound appears to be losing its biological activity during my multi-day cell culture experiment. What could be the cause and how can I prevent this?

A2: The loss of activity is likely due to the hydrolysis of the this compound into its corresponding diol, 5,6-DHET, within the cell culture medium. The stability of the lactone is pH-dependent, and in typical cell culture media buffered around pH 7.4, hydrolysis can occur. To mitigate this issue, consider the following strategies:

  • Daily Replenishment: Add fresh this compound to your cell culture medium daily to maintain a consistent concentration of the active compound.

  • Stability Assessment: Conduct a preliminary experiment to determine the rate of degradation of the lactone in your specific cell culture medium under your experimental conditions (e.g., temperature, CO₂ levels). This will help you to adjust your dosing schedule accordingly.

  • Use of a More Stable Analog: If available, consider using a more stable analog of this compound for long-term experiments.

Q3: How should I prepare my stock solutions of this compound to maximize its stability?

A3: To ensure the long-term stability of your this compound, it is recommended to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724). These stock solutions should be stored at -80°C in tightly sealed vials, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. When preparing aqueous working solutions from the stock, do so immediately before use and be mindful of the pH of the buffer.

Q4: I am trying to quantify the amount of this compound in my samples, but the results are inconsistent. What could be causing this variability?

A4: Inconsistent quantification of this compound can be due to its instability and conversion to 5,6-DHET during sample preparation and analysis. The precursor to the lactone, 5,6-EET, is itself very unstable in aqueous solutions and rapidly converts to the more stable 5,6-DHET lactone.[1] To ensure accurate and reproducible results, it is crucial to control the pH and temperature throughout your analytical workflow. For quantitative analysis, you might consider a method that involves the intentional and complete conversion of the lactone to the more stable 5,6-DHET, which is then quantified. This can be achieved by treating the sample with a base like triethylamine.[2][3]

Data Presentation: Stability of a Representative δ-Lactone

Disclaimer: The following data is illustrative for a representative δ-lactone and is intended to provide general guidance. The actual stability of this compound may vary. It is highly recommended to perform stability studies under your specific experimental conditions.

Table 1: Illustrative Half-Life of a Representative δ-Lactone in Aqueous Buffer at 37°C

pHHalf-Life (t½)
4.0~120 hours
5.0~96 hours
7.4~24 hours
8.0~10 hours
9.0~2 hours

Table 2: Illustrative Effect of Temperature on the Half-Life of a Representative δ-Lactone in PBS (pH 7.4)

TemperatureHalf-Life (t½)
4°C~168 hours
25°C~48 hours
37°C~24 hours

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer by HPLC

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline (PBS), Tris buffer) with pH adjusted to the desired value.

  • HPLC system with a suitable detector (e.g., UV or mass spectrometer)

  • Reverse-phase C18 HPLC column

  • Acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Deionized water

  • Thermostatically controlled incubator or water bath

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the pre-warmed aqueous buffer of choice. Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect on the stability.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution. The initial time point (t=0) should be taken immediately after the preparation of the test solution.

  • Quenching (Optional but Recommended): To stop further degradation, the reaction in the aliquot can be quenched by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Storage of Samples: If not analyzed immediately, store the samples at -80°C.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the samples from each time point.

    • Separate the this compound and its hydrolyzed product using a suitable gradient of mobile phases (e.g., Mobile Phase A: Water with 0.1% FA; Mobile Phase B: Acetonitrile with 0.1% FA).

    • Monitor the elution of the compounds at an appropriate wavelength (e.g., 205 nm) or by mass spectrometry.[2]

  • Data Analysis:

    • Identify the peaks corresponding to the this compound and its hydrolyzed product based on their retention times (and mass-to-charge ratio if using MS).

    • Determine the peak area of the this compound at each time point.

    • Calculate the percentage of the remaining this compound at each time point relative to the amount at t=0.

    • Plot the percentage of remaining lactone versus time and determine the half-life (t½) from the resulting degradation curve.

Mandatory Visualizations

G Hydrolysis of this compound Lactone This compound (Closed Ring) TransitionState Tetrahedral Intermediate Lactone->TransitionState H₂O (Base-Catalyzed) DHET (±)5,6-DHET (Open Ring - Carboxylic Acid) TransitionState->DHET Ring Opening DHET->Lactone H⁺ (Acid-Catalyzed)

Caption: Base-catalyzed hydrolysis of this compound to its open-ring form.

G Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare 10 mM Stock in Anhydrous DMSO Working Dilute to 100 µM in Aqueous Buffer Stock->Working Incubate Incubate at Desired Temperature Working->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., Cold ACN/FA) Sample->Quench HPLC Analyze by Reverse-Phase HPLC Quench->HPLC Data Calculate % Remaining & Determine Half-Life HPLC->Data

Caption: Experimental workflow for determining the stability of this compound.

References

Technical Support Center: (±)5,6-DHET Lactone Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (±)5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone.

Frequently Asked Questions (FAQs)

1. What are the primary degradation products of (±)5,6-DHET lactone observed in experimental settings?

In aqueous solutions, this compound primarily undergoes hydrolysis to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). This conversion can occur spontaneously, especially under neutral or acidic conditions.[1][2] Additionally, enzymatic hydrolysis can occur in biological systems.

The formation of 5,6-DHET lactone itself is a degradation pathway for 5,6-epoxyeicosatrienoic acid (5,6-EET). In oxygenated Krebs' buffer, 5,6-EET degrades to both 5,6-δ-lactone and 5,6-DHT.[2][3][4]

2. What is the expected stability of this compound in aqueous buffers?

The stability of this compound is time and pH-dependent. In oxygenated Krebs' buffer at 37°C, the spontaneous conversion of 5,6-δ-lactone to 5,6-DHT has a half-life of approximately 150 minutes.[2] It is considered more stable than its precursor, 5,6-EET, which has a half-life of about 8 minutes under similar conditions, degrading into the lactone and 5,6-DHT.[2][3][4]

Troubleshooting Guide

Issue: Inconsistent quantification of this compound in my samples.

  • Possible Cause 1: Spontaneous Hydrolysis. The lactone can hydrolyze to 5,6-DHET during sample preparation, storage, or analysis.

    • Recommendation: Minimize sample processing time and maintain a consistent, controlled temperature. For storage, consider immediate extraction and analysis or snap-freezing in liquid nitrogen and storing at -80°C.

  • Possible Cause 2: pH Effects. Acidic conditions can accelerate the hydrolysis of lactones.[5]

    • Recommendation: Ensure the pH of your buffers and extraction solvents is controlled and consistent across all experiments. If acidification is necessary for extraction, minimize the exposure time.

  • Possible Cause 3: Enzymatic Degradation. If working with biological matrices (e.g., cell lysates, plasma), enzymes like paraoxonase 1 (PON1) can hydrolyze the lactone.[1]

    • Recommendation: Consider adding broad-spectrum enzyme inhibitors to your samples immediately after collection, if compatible with your downstream analysis.

Issue: Difficulty in separating and identifying degradation products by HPLC.

  • Possible Cause 1: Co-elution. The lactone and its hydrolysis product, 5,6-DHET, may have similar retention times depending on the HPLC method.

    • Recommendation: Optimize your reverse-phase HPLC gradient. A shallow gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water with a mild acidic modifier (e.g., 0.1% formic acid or acetic acid) can often improve separation.

  • Possible Cause 2: Poor Detection. These compounds lack a strong chromophore, making UV detection challenging.

    • Recommendation: Use a low wavelength for UV detection (e.g., 205 nm).[3][4] For higher sensitivity and specificity, couple your HPLC system to a mass spectrometer (LC-MS).

Quantitative Data Summary

The following table summarizes the kinetic data for the degradation of 5,6-EET and this compound in experimental buffer systems.

CompoundDegradation Product(s)Buffer SystemTemperatureHalf-life (t½)Citation
5,6-EET5,6-δ-lactone and 5,6-DHTOxygenated Krebs' buffer37°C~8 minutes[2][3][4]
5,6-δ-lactone5,6-DHTOxygenated Krebs' buffer37°C~150 minutes[2]

Experimental Protocols

1. Protocol for Conversion of this compound to 5,6-DHET for Analysis

This protocol is useful for creating a 5,6-DHET standard from the lactone for quantification purposes.

  • Reagents:

    • This compound

    • Methanol

    • Water

    • Triethylamine

  • Procedure:

    • Suspend 5 µg of 5,6-δ-lactone in 100 µL of methanol.[2]

    • Add 100 µL of water and 5 µL of triethylamine.[2]

    • Incubate the mixture at 37°C for 1 hour.[2]

    • Dry the reaction mixture completely using a vacuum concentrator (e.g., Savant Speed Vac).[2]

    • The dried product is 5,6-DHET, which can be reconstituted for analysis by HPLC or derivatized for GC-MS.[2]

2. Protocol for Analysis of 5,6-EET Degradation by Reverse-Phase HPLC

This method can be adapted to monitor the degradation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reverse-phase C18 column

  • Mobile Phase:

    • A gradient of acetonitrile in water, both containing 0.1% acetic acid.

  • Procedure:

    • Incubate standard 5,6-EET (or 5,6-DHET lactone) in oxygenated Krebs' buffer at 37°C.[2]

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the reaction mixture.

    • Immediately stop the reaction by adding an equal volume of cold acetonitrile and vortexing.

    • Centrifuge the samples to pellet any precipitates.

    • Inject the supernatant onto the HPLC system.

    • Monitor the elution of compounds by UV absorbance at 205 nm.[2]

    • Identify peaks based on the retention times of authentic standards for 5,6-EET, 5,6-DHET lactone, and 5,6-DHET.

Visualizations

DegradationPathway EET 5,6-EET Lactone This compound EET->Lactone Spontaneous/ Acid-catalyzed (t½ ≈ 8 min) DHT 5,6-DHET EET->DHT Enzymatic (sEH, mEH) Lactone->DHT Spontaneous Hydrolysis (t½ ≈ 150 min)

Caption: Chemical and enzymatic degradation pathways of 5,6-EET and this compound.

ExperimentalWorkflow Incubation Incubate this compound in Aqueous Buffer at 37°C Aliquots Collect Aliquots at Time Intervals Incubation->Aliquots Quench Quench Reaction (e.g., with cold Acetonitrile) Aliquots->Quench HPLC Reverse-Phase HPLC (UV detection at 205 nm) Quench->HPLC Primary Analysis LCMS LC-MS/MS (for enhanced sensitivity and specificity) HPLC->LCMS Optional High-Sensitivity Analysis Integration Peak Integration and Quantification HPLC->Integration LCMS->Integration Kinetics Calculate Degradation Rate and Half-life Integration->Kinetics

References

troubleshooting low signal in 5,6-DHET lactone mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal or no signal at all for 5,6-DHET lactone. What are the primary causes?

A low or absent signal for 5,6-DHET lactone can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues with sample integrity, sub-optimal instrument parameters, and matrix effects. A systematic approach to troubleshooting, starting from sample preparation and moving towards the mass spectrometer, is recommended.

Q2: How does the stability of 5,6-DHET lactone and its precursor, 5,6-EET, affect my analysis?

The stability of the analyte is critical. 5,6-epoxyeicosatrienoic acid (5,6-EET) is known to be labile and can degrade to 5,6-DHET and its corresponding δ-lactone in aqueous solutions.[1][2] This inherent instability can be a source of variability. It is crucial to handle samples promptly and at low temperatures to minimize degradation. The lactone form is generally more stable than the epoxide precursor.[1][2]

Q3: What are the recommended sample preparation techniques for extracting 5,6-DHET lactone from biological matrices?

A robust sample preparation protocol is essential for minimizing signal suppression and maximizing recovery. For eicosanoids, including 5,6-DHET lactone, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. It is also advisable to use antioxidants, like butylated hydroxytoluene (BHT), during extraction to prevent oxidative degradation. The use of a deuterated internal standard, added at the beginning of the sample preparation process, is highly recommended to account for analyte loss during extraction and to correct for matrix effects.

Q4: Which ionization technique is optimal for 5,6-DHET lactone analysis?

Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing 5,6-DHET lactone. An older, but effective, technique is thermospray ionization, which has been shown to produce high-intensity quasimolecular ions ([MH]⁺ and [MNH₄]⁺) for 5,6-DHET lactone.[3] For modern LC-MS/MS applications, ESI is the standard. Optimization of ESI source parameters is critical for achieving a strong signal.

Q5: What are common adducts of 5,6-DHET lactone that I should look for in my mass spectrum?

In positive ion mode using ESI, 5,6-DHET lactone is expected to form a protonated molecule, [M+H]⁺. The formation of an ammonium (B1175870) adduct, [M+NH₄]⁺, is also common, especially when an ammonium salt is present in the mobile phase.[3] In some cases, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.

Q6: How can I mitigate matrix effects that may be suppressing my 5,6-DHET lactone signal?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte of interest. To mitigate these effects:

  • Optimize Chromatographic Separation: Ensure baseline separation of 5,6-DHET lactone from other matrix components.

  • Improve Sample Cleanup: Employ a more rigorous solid-phase extraction or liquid-liquid extraction protocol to remove interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated 5,6-DHET lactone internal standard will co-elute and experience similar matrix effects, allowing for accurate quantification.

Troubleshooting Guides

Guide 1: Low Signal Intensity
Potential Cause Troubleshooting Steps
Sample Degradation 1. Ensure samples are processed immediately after collection or flash-frozen and stored at -80°C. 2. Minimize freeze-thaw cycles. 3. Add an antioxidant like BHT during sample homogenization and extraction.
Inefficient Extraction 1. Verify the efficiency of your solid-phase extraction or liquid-liquid extraction protocol. 2. Ensure the pH of the sample is optimized for extraction. 3. Use a deuterated internal standard to assess and correct for recovery losses.
Sub-optimal Ionization 1. Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. 2. Check for the formation of common adducts like [M+H]⁺ and [M+NH₄]⁺. 3. Clean the ion source to remove any contaminants.
Poor Fragmentation (in MS/MS) 1. Optimize the collision energy for the specific MRM transition of 5,6-DHET lactone. 2. Ensure the precursor ion selection is accurate.
Matrix Effects 1. Improve chromatographic separation to isolate the analyte from co-eluting matrix components. 2. Enhance the sample cleanup procedure. 3. If not already in use, incorporate a co-eluting, stable isotope-labeled internal standard.
Guide 2: Poor Peak Shape
Potential Cause Troubleshooting Steps
Column Overloading 1. Dilute the sample and reinject. 2. Use a column with a higher loading capacity.
Incompatible Injection Solvent 1. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column Contamination 1. Implement a column wash step at the end of each run. 2. If necessary, flush the column with a strong solvent or replace it.
Secondary Interactions 1. Adjust the pH of the mobile phase. 2. Consider a different column chemistry.

Quantitative Data Summary

The following tables provide a summary of quantitative parameters for 5,6-DHET lactone and related eicosanoids from published literature. These values can serve as a benchmark for method development and validation.

Table 1: Linearity and Calibration for 5,6-DHET Lactone

Method Analyte Internal Standard Regression Equation Correlation Coefficient (r) Reference
HPLC-Thermospray MS5,6-DHET LactoneDeuterium-labeled 15(S)-HETEy = 12.2x + 0.70.9996[3]

Table 2: Representative Linearity and Limits of Quantification (LOQ) for Related Eicosanoids (DHETs and EETs) by LC-MS/MS

Analyte Linear Range LOQ Reference
5,6-DHET2 - 2000 nmol/L2 nmol/L[2]
8,9-DHET2 - 2000 nmol/L2 nmol/L[2]
11,12-DHET2 - 2000 nmol/L2 nmol/L[2]
14,15-DHET2 - 2000 nmol/L2 nmol/L[2]
5,6-EET5 - 2000 nmol/L5 nmol/L[2]
8,9-EET5 - 2000 nmol/L5 nmol/L[2]
11,12-EET5 - 2000 nmol/L5 nmol/L[2]
14,15-EET5 - 2000 nmol/L5 nmol/L[2]

Experimental Protocols

Protocol 1: Sample Preparation for 5,6-DHET Lactone from Biological Samples (Adapted from Eicosanoid Extraction Protocols)
  • Sample Homogenization:

    • To a known amount of tissue or volume of plasma, add a deuterated internal standard for 5,6-DHET lactone.

    • Add an antioxidant solution (e.g., BHT in methanol) to prevent degradation.

    • Homogenize the sample in an appropriate buffer on ice.

  • Protein Precipitation:

    • Add two volumes of ice-cold methanol (B129727) to the homogenate to precipitate proteins.

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the 5,6-DHET lactone and other lipids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Representative UPLC-MS/MS Method for Eicosanoid Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the lactone from other eicosanoids and matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV.

      • Nebulizer Gas: Nitrogen, pressure optimized for the flow rate.

      • Drying Gas: Nitrogen, temperature and flow optimized for efficient desolvation.

    • MRM Transitions (Proposed for 5,6-DHET Lactone - C₂₀H₃₂O₃, MW: 320.47):

      • Precursor Ion (Q1): m/z 321.2 ([M+H]⁺)

      • Product Ions (Q3): To be determined empirically. Likely fragments would involve neutral losses of water (H₂O) and carbon monoxide (CO) from the lactone ring structure.

Visualizations

Signaling_Pathway Figure 1: Proposed Signaling Pathway for 5,6-diHETE Lactone (EPA-L) EPA_L 5,6-diHETE Lactone (EPA-L) GPR G-Protein Coupled Receptor (GPR) EPA_L->GPR activates PLC Phospholipase C (PLC) GPR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release induces K_efflux K⁺ Efflux Ca_release->K_efflux activates KCa channels leading to Hyperpolarization Endothelial Hyperpolarization K_efflux->Hyperpolarization causes Vasodilation Microvascular Dilation Hyperpolarization->Vasodilation leads to

Caption: Proposed signaling pathway for 5,6-diHETE lactone (EPA-L).[3][4]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Signal Intensity Start Start: Low/No Signal Check_Sample 1. Evaluate Sample Integrity (Storage, Handling, Stability) Start->Check_Sample Check_Prep 2. Review Sample Preparation (Extraction Efficiency, Cleanup) Check_Sample->Check_Prep Sample OK Solution_Sample Solution: - Use fresh samples - Add antioxidants - Minimize freeze-thaw Check_Sample->Solution_Sample Issue Found Check_LC 3. Assess LC Performance (Peak Shape, Retention Time) Check_Prep->Check_LC Prep OK Solution_Prep Solution: - Optimize SPE/LLE - Use deuterated IS Check_Prep->Solution_Prep Issue Found Check_MS 4. Optimize MS Parameters (Ion Source, MRM) Check_LC->Check_MS LC OK Solution_LC Solution: - Adjust gradient - Check for clogs - Use guard column Check_LC->Solution_LC Issue Found Check_Matrix 5. Investigate Matrix Effects (Post-column Infusion, IS Response) Check_MS->Check_Matrix MS OK Solution_MS Solution: - Tune instrument - Clean ion source - Optimize collision energy Check_MS->Solution_MS Issue Found Solution_Matrix Solution: - Improve sample cleanup - Modify chromatography Check_Matrix->Solution_Matrix Issue Found End Signal Restored Check_Matrix->End Matrix OK Solution_Sample->End Solution_Prep->End Solution_LC->End Solution_MS->End Solution_Matrix->End

Caption: A logical workflow for troubleshooting low signal intensity issues.

References

overcoming interference from 5,6-DHET in lactone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Eicosanoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying lactones and other eicosanoids, with a special focus on overcoming common analytical challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve accurate and reproducible results.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the quantification of lactones, particularly when facing interference from structurally similar compounds like 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).

Frequently Asked Questions (FAQs)

Q1: My lactone quantification is showing a high background or an unexpectedly strong signal. Could this be interference?

A1: Yes, this is a common issue, especially when analyzing 20-hydroxyeicosatetraenoic acid (20-HETE) lactone. The likely culprit is co-elution with 5,6-DHET, an isobaric compound (having the same nominal mass). Both compounds can produce similar fragment ions in tandem mass spectrometry (MS/MS), leading to an overestimation of your target lactone. The structural similarity requires excellent chromatographic separation for accurate quantification.[1][2]

Q2: How can I confirm if 5,6-DHET is interfering with my lactone peak?

A2: To confirm interference, you can employ several strategies:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to differentiate between the exact masses of your lactone and 5,6-DHET. Even a small mass difference can be resolved with a high-resolution instrument.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard for your specific lactone. If the ratio of the analyte to the internal standard is inconsistent across the peak, it may indicate the presence of an interfering compound.

  • Chromatographic Peak Purity Analysis: Modern chromatography data systems often have tools to assess peak purity. An asymmetrical peak or a peak with "shoulders" can suggest co-elution.

  • Spiking Experiment: Spike a blank matrix with a known concentration of a 5,6-DHET standard and analyze it using your current method. If you observe a peak at the retention time of your lactone, this confirms the interference.

Q3: What are the most critical initial steps to prevent inaccurate eicosanoid measurements during sample preparation?

A3: The most critical first step is to minimize the artificial, or ex vivo, formation of eicosanoids during sample collection and processing.[1][2] Tissue homogenization or platelet activation during blood collection can trigger enzymatic activity, leading to inaccurate measurements.[3]

Solutions:

  • Immediately after collection, add inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases to your samples.[1]

  • Keep samples on ice throughout the extraction process.[3]

  • For plasma or serum, consider measuring more stable downstream metabolites to get a better picture of systemic levels.[3]

Q4: My eicosanoid recovery is consistently low after solid-phase extraction (SPE). What are the likely causes?

A4: Low recovery rates are a frequent challenge in eicosanoid extraction.[3] Several factors during the SPE process could be the cause:

  • Incomplete Analyte Retention: The sample's solvent may be too strong, or the pH may not be optimal for the analyte to bind to the SPE sorbent.

  • Analyte Breakthrough: The sample loading flow rate might be too high, or the sorbent mass may be insufficient for the sample volume, causing the analyte to pass through without binding.

  • Analyte Loss During Washing: The wash solvent could be too strong, inadvertently eluting the target eicosanoids along with the interferences.

  • Improper Elution: The elution solvent may not be strong enough to fully recover the analyte from the sorbent.

Troubleshooting Flowchart for Low Recovery

start Low Recovery Detected check_retention Check Analyte Retention: - Is sample solvent too strong? - Is pH optimal? start->check_retention check_breakthrough Investigate Breakthrough: - Is loading flow rate too high? - Is sorbent mass sufficient? check_retention->check_breakthrough If retention is optimal solution_retention Solution: - Adjust sample solvent polarity. - Optimize sample pH. check_retention->solution_retention If retention is poor check_wash Evaluate Wash Step: - Is the wash solvent too strong? check_breakthrough->check_wash If no breakthrough solution_breakthrough Solution: - Decrease loading flow rate. - Increase sorbent mass. check_breakthrough->solution_breakthrough If breakthrough is observed check_elution Assess Elution: - Is the elution solvent strong enough? check_wash->check_elution If wash is appropriate solution_wash Solution: - Use a weaker wash solvent. - Perform stepwise wash with increasing polarity. check_wash->solution_wash If analyte lost during wash solution_elution Solution: - Use a stronger elution solvent. - Increase elution volume. check_elution->solution_elution If elution is incomplete end_node Recovery Improved check_elution->end_node If elution is complete solution_retention->end_node solution_breakthrough->end_node solution_wash->end_node solution_elution->end_node

Caption: Troubleshooting workflow for low eicosanoid recovery.

II. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Plasma

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Strata-X SPE columns (or equivalent)[4]

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic Acid

  • Ethyl Acetate

  • Hexane (B92381)

  • Internal standards solution (containing deuterated analogs of target analytes)[5]

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of internal standard solution.

    • Add 500 µL of 0.2% formic acid to acidify the sample.

    • Vortex briefly and centrifuge at 3000 rpm for 5 minutes to pellet proteins.[6]

  • SPE Column Conditioning:

    • Wash the SPE column with 2 mL of MeOH.

    • Equilibrate the column with 2 mL of water.[4]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of 10% MeOH in water to remove polar impurities.[4]

    • Wash the column with 1 mL of hexane to remove non-polar, neutral lipids.

  • Elution:

    • Elute the eicosanoids with 1 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Method for Separation of 20-HETE Lactone and 5,6-DHET

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., Agilent InfinityLab Poroshell 120 Phenyl-Hexyl, 2.7 µm, 3.0 x 150 mm).[1] A C18 column can also be used, but a phenyl-hexyl phase may offer better selectivity for these isomers.[7]

  • Mobile Phase A: 0.05% Acetic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Gradient:

    • 0-12.0 min: 45% B

    • 12.0-12.5 min: 45% to 65% B

    • 12.5-21.0 min: 65% B

    • 21.0-21.1 min: 65% to 98% B

    • 21.1-23.0 min: 98% B

    • 23.0-23.1 min: 98% to 45% B

    • Re-equilibrate at 45% B for 2.9 min.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be optimized for your specific instrument. As a starting point:

    • 20-HETE Lactone: The precursor ion will be [M-H]⁻. Fragmentation may involve neutral losses of H₂O and CO.[8]

    • 5,6-DHET: The precursor ion will be [M-H]⁻. Fragmentation will likely involve cleavage at the hydroxyl groups.

    • Internal Standards: Monitor the corresponding transitions for the deuterated standards.

III. Data Presentation

Table 1: Typical Quantitative Performance Data for Eicosanoid Analysis by LC-MS/MS

AnalyteLower Limit of Quantification (LLOQ) (ng/mL)Recovery Rate (%)MatrixReference
20-HETE0.9470-120Plasma[5][9]
5,6-DHET0.1970-120Plasma[5][9]
14,15-DHET1.8870-120Plasma[5][9]
Prostaglandins~0.05 - 0.550-80Cell Media[6]
Leukotrienes~0.1 - 1.050-80Cell Media[6]

Table 2: Comparison of Sample Preparation Techniques for Eicosanoids

TechniqueProsConsTypical RecoveryReference
Solid-Phase Extraction (SPE) High selectivity, good removal of interferences, high recovery for many eicosanoids.Can be time-consuming, requires method development.70-120%[3][9]
Liquid-Liquid Extraction (LLE) Simple, inexpensive.Lower selectivity, can extract more interfering substances.Variable, generally lower than SPE.[1]
Protein Precipitation (PP) Fast and easy.Does not effectively remove matrix components, leading to ion suppression.Variable, often lower than SPE and LLE.[1]

IV. Visualization of Pathways and Workflows

Signaling Pathway of 20-HETE in Endothelial Cells

HETE 20-HETE GPR75 GPR75 HETE->GPR75 Gaq11 Gαq/11 GPR75->Gaq11 GIT1 GIT1 GPR75->GIT1 cSrc c-Src GIT1->cSrc EGFR EGFR cSrc->EGFR transactivation MAPK MAPK (ERK1/2) EGFR->MAPK IKK IKKβ MAPK->IKK NFkB NF-κB IKK->NFkB ACE ACE Induction NFkB->ACE eNOS eNOS Uncoupling NFkB->eNOS Cytokines Inflammatory Cytokines NFkB->Cytokines

Caption: 20-HETE signaling cascade in endothelial cells.[10]

Experimental Workflow for Lactone Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Reconstitute Dry and Reconstitute Extract->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for eicosanoid quantification.

References

Technical Support Center: Optimizing Derivatization for Volatile Analysis of 5,6-DHET Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the volatile analysis of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the derivatization of 5,6-DHET lactone for gas chromatography-mass spectrometry (GC-MS) analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Troubleshooting Guide

Successful derivatization of 5,6-DHET lactone is critical for achieving accurate and reproducible results in GC-MS analysis. The primary goal of derivatization, typically through silylation, is to increase the volatility and thermal stability of the analyte by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[1] However, various issues can arise during this process. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
Low or No Product Peak Incomplete Derivatization: Insufficient reagent, suboptimal reaction time or temperature, presence of moisture.- Ensure a molar excess of the silylating reagent (e.g., at least a 2:1 ratio of BSTFA to active hydrogens). - Optimize reaction time and temperature (e.g., 60 minutes at 60-80°C). - Ensure all solvents and glassware are anhydrous.[2]
Steric Hindrance: The hydroxyl group on the lactone ring may be sterically hindered, slowing the reaction.- Use a more potent silylating reagent or add a catalyst like trimethylchlorosilane (TMCS). - The addition of a solvent such as pyridine (B92270) can act as a catalyst and acid scavenger, driving the reaction forward.[3][4]
Sample Degradation: 5,6-DHET lactone may be unstable under the experimental conditions.- Minimize sample handling time and store samples at low temperatures when not in use.
Peak Tailing Active Sites in GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte.- Use a deactivated injector liner. - Condition the GC column according to the manufacturer's instructions. - Perform a "priming" injection with a high concentration of the derivatizing reagent to passivate active sites.
Incomplete Derivatization: Residual underivatized 5,6-DHET lactone will be more polar and interact strongly with the stationary phase.- Re-optimize the derivatization protocol to ensure complete reaction (see "Low or No Product Peak").
Hydrolysis of TMS Derivative: Presence of moisture in the sample or GC system can cause the TMS derivative to revert to its original form.- Ensure the sample is completely dry before derivatization and use a carrier gas with a moisture trap. - Analyze derivatized samples as soon as possible.[5]
Broad Peaks Suboptimal GC Conditions: Incorrect flow rate, temperature program, or column choice.- Optimize the GC oven temperature program to ensure proper separation and peak shape. - Ensure the carrier gas flow rate is optimal for the column dimensions. - Use a low-polarity or mid-polarity column suitable for silylated compounds.
Injector Issues: Slow injection speed or incorrect injector temperature.- Use a fast injection speed to ensure a tight sample band. - Optimize the injector temperature to ensure rapid volatilization without causing thermal degradation.
Extraneous Peaks in Chromatogram Reagent Artifacts: Silylating reagents and their byproducts can produce peaks in the chromatogram.- Prepare a reagent blank (all components except the analyte) to identify reagent-related peaks. - Choose a silylating reagent, like BSTFA, whose byproducts are highly volatile and elute early in the chromatogram.[3]
Contamination: Contaminants from solvents, glassware, or the sample matrix.- Use high-purity solvents and thoroughly clean all glassware. - Include a sample cleanup step (e.g., solid-phase extraction) before derivatization if the matrix is complex.
Side Reactions: The derivatizing reagent may react with other functional groups or impurities in the sample.- If the sample contains carbonyl groups, a preliminary methoximation step can prevent the formation of multiple derivatives.[4]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of 5,6-DHET lactone?

A1: 5,6-DHET lactone contains a polar hydroxyl (-OH) group, which makes it non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS.[6]

Q2: What are the most common derivatization reagents for 5,6-DHET lactone?

A2: The most common reagents for silylating hydroxyl groups are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] These are often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance the reaction rate.[8]

Q3: What is the role of pyridine in the derivatization reaction?

A3: Pyridine can be used as a solvent and a catalyst in silylation reactions. As a basic catalyst, it helps to speed up the reaction, especially for sterically hindered hydroxyl groups.[3] It also acts as an acid scavenger, reacting with any acidic byproducts and driving the derivatization reaction to completion.[4]

Q4: How can I prevent the hydrolysis of my derivatized sample?

A4: TMS derivatives are sensitive to moisture. To prevent hydrolysis, ensure that all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.[2] Samples should be tightly capped during the reaction and storage. It is also recommended to analyze the derivatized samples as soon as possible, as the derivatives can degrade over time, even when stored at low temperatures.[5] Storing derivatized samples at -20°C can maintain stability for up to 72 hours.[5]

Q5: I see multiple peaks for my derivatized analyte. What could be the cause?

A5: The presence of multiple peaks could be due to incomplete derivatization, leading to the detection of both the derivatized and underivatized analyte. It could also result from the formation of different isomers if the compound can exist in multiple forms. For compounds with carbonyl groups, tautomerization can lead to multiple silylated derivatives; this can be prevented by a methoximation step prior to silylation.[9]

Q6: Which GC column is best for analyzing silylated 5,6-DHET lactone?

A6: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of silylated compounds. These columns provide good resolution and peak shape for these types of derivatives.

Experimental Protocols

Protocol 1: Silylation of 5,6-DHET Lactone using BSTFA with 1% TMCS

This protocol is a standard method for the derivatization of hydroxylated fatty acids and is applicable to 5,6-DHET lactone.

Materials:

  • Dried 5,6-DHET lactone sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (optional, as catalyst and solvent)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the 5,6-DHET lactone sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous solvent (e.g., acetonitrile) and 50 µL of BSTFA + 1% TMCS. If using pyridine, it can be used as the solvent.[10]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30-60 minutes in a heating block or oven.[2][10]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Quantitative Data Comparison of Silylating Agents

The choice of silylating reagent can affect the efficiency of the derivatization and the sensitivity of the analysis. The following table provides a comparative summary of the performance of BSTFA and MSTFA for the analysis of similar hydroxylated compounds.

Parameter BSTFA + 1% TMCS MSTFA Comments
Reactivity HighVery HighMSTFA is generally considered more reactive than BSTFA.
Volatility of Byproducts HighVery HighBoth reagents produce volatile byproducts that generally do not interfere with the analysis of later-eluting peaks.[3]
Suitability for Hindered -OH Good, often requires a catalyst.ExcellentMSTFA is often preferred for sterically hindered hydroxyl groups.[11]
Derivative Stability ModerateModerateTMS derivatives from both reagents are susceptible to hydrolysis. Analyze samples promptly.[5]
Typical Reaction Conditions 60-80°C for 30-60 min30-70°C for 30-60 minReaction conditions should be optimized for the specific analyte.

This data is generalized from the analysis of hydroxylated compounds and should be used as a guideline for method development for 5,6-DHET lactone.

Visualizations

Derivatization and GC-MS Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dry_Sample Dry 5,6-DHET Lactone Sample Add_Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry_Sample->Add_Reagent Anhydrous Conditions Heat Heat at 60-80°C for 30-60 min Add_Reagent->Heat Vortex GC_MS GC-MS Analysis Heat->GC_MS Cool to RT Data_Processing Data Processing GC_MS->Data_Processing

Caption: Workflow for the derivatization and analysis of 5,6-DHET lactone.

Troubleshooting Logic for Incomplete Derivatization

Troubleshooting_Derivatization Start Problem: Low or No Derivatized Product Peak Check_Moisture Is the sample/system completely anhydrous? Start->Check_Moisture Check_Reagent Is there a sufficient molar excess of silylating reagent? Check_Moisture->Check_Reagent Yes Solution_Dry Solution: Dry sample thoroughly, use anhydrous solvents/glassware. Check_Moisture->Solution_Dry No Check_Conditions Are the reaction time and temperature optimized? Check_Reagent->Check_Conditions Yes Solution_Reagent Solution: Increase the amount of derivatizing reagent. Check_Reagent->Solution_Reagent No Check_Hindrance Is steric hindrance a potential issue? Check_Conditions->Check_Hindrance Yes Solution_Conditions Solution: Increase reaction time and/or temperature. Check_Conditions->Solution_Conditions No Solution_Hindrance Solution: Add a catalyst (TMCS/Pyridine) or use a stronger reagent (MSTFA). Check_Hindrance->Solution_Hindrance Yes Resolved Problem Resolved Check_Hindrance->Resolved No Solution_Dry->Resolved Solution_Reagent->Resolved Solution_Conditions->Resolved Solution_Hindrance->Resolved

Caption: Decision tree for troubleshooting incomplete derivatization.

References

challenges in quantifying labile eicosanoids like 5,6-DHET lactone precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of labile eicosanoids, with a special focus on 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its lactone precursors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 5,6-DHET and its lactone precursors?

A1: The primary challenges in quantifying 5,6-DHET and its lactone precursors stem from their inherent chemical instability. 5,6-epoxyeicosatrienoic acid (5,6-EET), a precursor, is particularly labile and readily converts to 5,6-DHET and its δ-lactone form under physiological conditions. This instability can lead to inaccurate quantification if samples are not handled and processed correctly. Key challenges include:

  • Spontaneous lactonization: 5,6-EET can rapidly form the more stable 5,6-DHET lactone in aqueous solutions.

  • Hydrolysis: The lactone form can hydrolyze to 5,6-DHET, and this equilibrium is influenced by pH and temperature.

  • Oxidation: Eicosanoids are susceptible to oxidation, which can occur during sample collection, storage, and analysis.

  • Low endogenous concentrations: These compounds are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3][4]

Q2: What are the recommended storage conditions for plasma and urine samples to minimize the degradation of 5,6-DHET and its precursors?

A2: To minimize the degradation of labile eicosanoids like 5,6-DHET and its precursors, it is crucial to store biological samples properly. While specific quantitative stability data for 5,6-DHET is limited, general recommendations for eicosanoids and other labile metabolites should be followed:

  • Temperature: Samples should be frozen at -80°C for long-term storage.[5] Storage at -20°C may be suitable for shorter periods, but degradation can occur over weeks to months.[5]

  • pH: Maintaining a slightly acidic pH can help to stabilize the lactone form and reduce hydrolysis. However, the stability of different eicosanoids can vary with pH.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids and degradation of existing ones by up to 63% for some species.[5][6][7][8] It is recommended to aliquot samples into single-use volumes before freezing.

  • Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes can help to prevent oxidation.

Q3: Which extraction method is better for 5,6-DHET and its lactone: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for the extraction of eicosanoids from biological matrices. The choice between them depends on the specific requirements of the assay, such as sample volume, throughput, and the need for sample cleanup.

  • Solid-Phase Extraction (SPE): SPE often provides cleaner extracts, leading to reduced matrix effects in LC-MS/MS analysis.[9][10] It is also more amenable to automation, making it suitable for high-throughput applications. For acidic compounds like DHETs, a mixed-mode or polymeric reversed-phase sorbent is often effective. Optimization of the wash and elution solvents is critical for achieving good recovery.[11][12][13]

  • Liquid-Liquid Extraction (LLE): LLE is a simpler and often less expensive method. However, it may result in less clean extracts and is more labor-intensive. The choice of organic solvent is crucial for efficient extraction.

While direct comparative recovery data for 5,6-DHET is scarce, studies on other lipids and drugs show that SPE can offer higher and more consistent recoveries compared to LLE, particularly for complex matrices.[9][10][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 5,6-DHET and its lactone precursors.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Potential Cause Troubleshooting Steps
Secondary Interactions with Column Use a column with end-capping to minimize silanol (B1196071) interactions. Optimize the mobile phase pH to ensure the analyte is in a single ionic form.
Column Contamination Backflush the column. If the problem persists, replace the column and use a guard column to protect the analytical column from contaminants.[15]
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[15]
High Dead Volume Check all fittings and connections for leaks or gaps. Use tubing with the smallest appropriate internal diameter and length.
Column Overload Reduce the injection volume or dilute the sample.
Issue 2: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Ion Suppression from Matrix Effects Improve sample cleanup using a more rigorous SPE protocol.[2] Optimize the chromatographic method to separate the analyte from co-eluting matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[2]
Analyte Degradation Ensure proper sample handling and storage conditions (see FAQ 2). Prepare fresh standards and samples.
Suboptimal MS Parameters Optimize ion source parameters (e.g., gas flows, temperatures, and voltages) and compound-specific parameters (e.g., collision energy) by infusing a standard solution of the analyte.
Poor Extraction Recovery Optimize the SPE or LLE method. For SPE, evaluate different sorbents and elution solvents. For LLE, test different organic solvents and pH conditions.
Issue 3: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol. Use an automated liquid handler for better reproducibility if available.
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of the analyte in the processed samples waiting for injection.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the injector wash procedure.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for the analyte of interest to correct for variability in sample preparation and matrix effects.

Data Presentation

Table 1: General Stability of Eicosanoids under Different Storage Conditions (Qualitative)

Storage ConditionStability of Eicosanoids (General)Recommendations for 5,6-DHET
-80°C High stability for long-term storage (months to years).[5]Recommended for long-term storage.
-20°C Moderate stability; degradation may occur after several weeks to months.[5]Suitable for short-term storage (up to a few weeks).
4°C (Refrigerated) Low stability; significant degradation can occur within hours to days.Not recommended for storage beyond immediate processing.
Room Temperature Very low stability; rapid degradation.Avoid at all costs.
Freeze-Thaw Cycles Can cause significant degradation and formation of new eicosanoids.[5][6][7][8]Aliquot samples into single-use vials to avoid.

Note: This table provides general guidance based on the stability of eicosanoids and other labile metabolites. Specific quantitative stability data for 5,6-DHET and its lactone is limited. Researchers should perform their own stability studies for their specific matrix and storage conditions.

Table 2: Comparison of Extraction Methods for Eicosanoids (General Performance)

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (can be tailored with different sorbents)Moderate to Low
Recovery Generally high and reproducible with optimizationCan be variable and may be lower for some analytes
Sample Cleanup Excellent, leading to reduced matrix effects[9][10]Moderate, may result in dirtier extracts
Throughput High (amenable to automation)Low to Moderate (labor-intensive)
Solvent Consumption Generally lowerHigh

Note: The performance of each method is highly dependent on the specific protocol and the analyte of interest. Method optimization is crucial for achieving desired results.

Experimental Protocols

Protocol: Quantification of 5,6-DHET in Human Plasma by LC-MS/MS

This protocol provides a general workflow. It is essential to validate the method in your laboratory for your specific application.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials:

    • Human plasma (collected in EDTA tubes)

    • Internal Standard (IS) solution (e.g., d4-5,6-DHET)

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB)

  • Procedure:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 20 µL of IS solution and vortex briefly.

    • Add 600 µL of acidified methanol (0.1% formic acid) to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum or with nitrogen for 5 minutes.

    • Elute the analytes with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • 5,6-DHET: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of a standard.

    • d4-5,6-DHET (IS): Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion of a standard.

Mandatory Visualization

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic_Acid->EETs cPLA2 cPLA2 cPLA2->Membrane_Phospholipids CYP_Epoxygenase CYP Epoxygenase CYP_Epoxygenase->Arachidonic_Acid DHETs Dihydroxyeicosatrienoic Acids (DHETs) (e.g., 5,6-DHET) EETs->DHETs sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs DHET_Lactones DHET Lactones (e.g., 5,6-DHET Lactone) DHETs->DHET_Lactones Biological_Effects Biological Effects (e.g., Vasodilation) DHETs->Biological_Effects Lactone_Formation Spontaneous Lactonization Lactone_Formation->DHETs DHET_Lactones->Biological_Effects

Caption: Cytochrome P450 epoxygenase pathway of arachidonic acid metabolism.

SPE_Workflow Start Start: Plasma Sample Add_IS 1. Add Internal Standard (IS) Start->Add_IS Protein_Precipitation 2. Protein Precipitation (e.g., with acidified methanol) Add_IS->Protein_Precipitation Centrifuge 3. Centrifuge Protein_Precipitation->Centrifuge Load_Sample 5. Load Supernatant Centrifuge->Load_Sample Condition_SPE 4. Condition SPE Cartridge (Methanol, then Water) Condition_SPE->Load_Sample Wash_SPE 6. Wash Cartridge (e.g., 5% Methanol in Water) Load_Sample->Wash_SPE Elute 7. Elute Analytes (e.g., Acetonitrile) Wash_SPE->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Initial Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

Caption: General workflow for Solid-Phase Extraction (SPE) of 5,6-DHET from plasma.

Troubleshooting_Logic Problem Problem Observed (e.g., Poor Peak Shape, Low Signal) Check_LC Check LC System - Connections - Mobile Phase - Column Problem->Check_LC Check_MS Check MS System - Source Parameters - Compound Parameters - Calibration Problem->Check_MS Check_Sample_Prep Check Sample Preparation - Extraction Protocol - Reagents - Storage Problem->Check_Sample_Prep LC_OK LC System OK? Check_LC->LC_OK MS_OK MS System OK? Check_MS->MS_OK Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK LC_OK->MS_OK Yes Optimize_LC Optimize LC Method LC_OK->Optimize_LC No MS_OK->Sample_Prep_OK Yes Optimize_MS Optimize MS Method MS_OK->Optimize_MS No Optimize_Sample_Prep Optimize Sample Prep Sample_Prep_OK->Optimize_Sample_Prep No Resolved Problem Resolved Sample_Prep_OK->Resolved Yes Optimize_LC->Resolved Optimize_MS->Resolved Optimize_Sample_Prep->Resolved

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

References

improving the recovery of 5,6-DHET lactone during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is 5,6-DHET lactone and why is it difficult to extract?

A1: 5,6-DHET lactone (also referred to as 5,6-delta-lactone) is a more stable, lactonized form of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). It is often formed from the unstable parent compound, 5,6-epoxyeicosatrienoic acid (5,6-EET).[1][2][3] The primary challenge in its extraction and quantification is the inherent chemical instability of 5,6-EET, which readily converts to both 5,6-DHET lactone and 5,6-DHET in aqueous solutions.[1][2] This makes accurate measurement of the endogenous lactone challenging.

Q2: What are the common methods for extracting 5,6-DHET lactone?

A2: The two most common methods for extracting eicosanoids like 5,6-DHET lactone from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][5][6] The choice between them depends on the sample matrix, required sample cleanliness, and throughput.

Q3: How does pH affect the extraction of 5,6-DHET lactone?

A3: The pH of the sample is a critical parameter for efficient extraction. Acidification of the sample (e.g., to pH < 3) is often recommended before extraction.[7] This helps to protonate the carboxylic acid group of any co-eluting acidic compounds, making them less water-soluble and improving their extraction into an organic solvent (for LLE) or retention on a reversed-phase SPE sorbent.

Q4: Should I be concerned about the stability of 5,6-DHET lactone during storage and extraction?

A4: While 5,6-DHET lactone is more stable than its precursor 5,6-EET, degradation can still occur.[3] It is crucial to minimize freeze-thaw cycles and to keep samples on ice or at low temperatures during processing to prevent enzymatic or chemical degradation.[4] The addition of antioxidants, such as butylated hydroxytoluene (BHT), before and after extraction can significantly improve the stability of related eicosanoids.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 5,6-DHET lactone.

Low Recovery in Solid-Phase Extraction (SPE)
Problem Possible Cause Suggested Solution
Low recovery of 5,6-DHET lactone Incomplete elution from the SPE cartridge. Optimize the elution solvent. A stronger solvent or a larger volume may be needed. For C18 cartridges, try eluting with 80-100% acetonitrile (B52724) or methanol (B129727).[7]
Breakthrough during sample loading. The flow rate during sample loading may be too high. Load the sample at a slow, steady rate (e.g., 1 drop per second) to ensure adequate interaction with the sorbent.[7]
Improper conditioning or equilibration of the SPE cartridge. Ensure the cartridge is properly conditioned with methanol followed by water, and then equilibrated with an appropriate buffer before loading the sample. Do not let the cartridge dry out between steps.[6][7]
Degradation of the analyte on the cartridge. Minimize the time the sample spends on the cartridge. Process samples quickly and consider performing the extraction at a lower temperature.
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem Possible Cause Suggested Solution
Low recovery of 5,6-DHET lactone Poor partitioning of the lactone into the organic phase. Ensure the sample is adequately acidified to a pH below 3 before extraction. Use a suitable organic solvent; ethyl acetate (B1210297) is commonly used for lactone extractions.[8][9][10]
Emulsion formation at the interface of the two layers. Centrifuge the sample to break the emulsion.[6] Adding a small amount of salt to the aqueous phase can also help.
Incomplete phase separation. Allow sufficient time for the layers to separate completely.[9] Carefully aspirate the desired layer without disturbing the interface.
Analyte degradation during solvent evaporation. Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature. Avoid overheating the sample.

Quantitative Data Summary

The following table summarizes typical recovery rates for eicosanoid lactones using different extraction methods. Note that actual recovery will vary depending on the specific protocol, sample matrix, and laboratory conditions.

Extraction Method Analyte Sample Matrix Typical Recovery (%) Reference
Solid-Phase Extraction (C18)D-homoserine lactonesBacterial Culture>85%[7]
Liquid-Liquid ExtractionSesquiterpene LactonesPlant materialHigh, not quantified[8][10]
Liquid-Liquid ExtractionAcetaminophen-d5Urine>90%[6]
Solid-Phase Extraction (C18)DX-8951 (lactone form)Mouse Plasma>85%[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 5,6-DHET Lactone

This protocol is a general guideline for the extraction of 5,6-DHET lactone from a liquid biological sample (e.g., plasma, cell culture supernatant) using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • 0.1% Formic acid or Trifluoroacetic acid (TFA) in water

  • Acetonitrile or Methanol for elution

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to a clean tube.

    • Acidify the sample to pH < 3 with 0.1% formic acid or TFA.[7]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to dry.[7]

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of 0.1% formic acid or TFA in water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the equilibrated cartridge at a slow flow rate (approximately 1 drop per second).[7]

  • Washing (Desalting):

    • Wash the cartridge with 5 mL of 5% methanol in water with 0.1% formic acid or TFA to remove salts and polar impurities.[7]

  • Elution:

    • Elute the 5,6-DHET lactone with 2-5 mL of 80-100% acetonitrile or methanol into a clean collection tube.

  • Downstream Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) of 5,6-DHET Lactone

This protocol provides a general method for the extraction of 5,6-DHET lactone from an aqueous sample.

Materials:

  • Ethyl acetate

  • 0.1% Formic acid or Hydrochloric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Glass extraction tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation:

    • Place 1 mL of the sample into a glass tube.

    • Acidify the sample to pH < 3 with formic acid or HCl.

  • Extraction:

    • Add 3 volumes of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Vent the tube periodically to release any pressure buildup.[9]

  • Centrifugation:

    • Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[6]

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase suitable for your analysis.

Visualizations

Signaling Pathways and Chemical Relationships

Arachidonic_Acid Arachidonic Acid 5_6_EET 5,6-EET (unstable) Arachidonic_Acid->5_6_EET CYP450 Epoxygenase 5_6_DHET_Lactone 5,6-DHET Lactone (stable) 5_6_EET->5_6_DHET_Lactone Lactonization (spontaneous in aqueous solution) 5_6_DHET 5,6-DHET 5_6_EET->5_6_DHET Soluble Epoxide Hydrolase (sEH)

Caption: Conversion pathway of 5,6-EET.

Experimental Workflows

cluster_spe Solid-Phase Extraction (SPE) Workflow SPE_Start Start: Biological Sample SPE_Pretreat Sample Pre-treatment (Acidification) SPE_Start->SPE_Pretreat SPE_Condition 1. Cartridge Conditioning (Methanol, Water) SPE_Pretreat->SPE_Condition SPE_Equilibrate 2. Equilibration (Acidified Water) SPE_Condition->SPE_Equilibrate SPE_Load 3. Sample Loading SPE_Equilibrate->SPE_Load SPE_Wash 4. Washing (Remove Impurities) SPE_Load->SPE_Wash SPE_Elute 5. Elution (Acetonitrile/Methanol) SPE_Wash->SPE_Elute SPE_Evap Evaporation SPE_Elute->SPE_Evap SPE_Recon Reconstitution SPE_Evap->SPE_Recon SPE_Analysis Analysis (e.g., LC-MS/MS) SPE_Recon->SPE_Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

cluster_lle Liquid-Liquid Extraction (LLE) Workflow LLE_Start Start: Aqueous Sample LLE_Acidify Sample Acidification LLE_Start->LLE_Acidify LLE_Extract Add Organic Solvent (e.g., Ethyl Acetate) & Vortex LLE_Acidify->LLE_Extract LLE_Centrifuge Centrifugation (Phase Separation) LLE_Extract->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Dry Dry with Na2SO4 LLE_Collect->LLE_Dry LLE_Evap Evaporation LLE_Dry->LLE_Evap LLE_Recon Reconstitution LLE_Evap->LLE_Recon LLE_Analysis Analysis (e.g., LC-MS/MS) LLE_Recon->LLE_Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE).

References

selecting the appropriate internal standard for (±)5,6-DHET lactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (±)5,6-dihydroxyeicosatrienoic acid (DHET) lactone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on selecting the appropriate internal standard and troubleshooting common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of (±)5,6-DHET lactone by LC-MS/MS?

A1: The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte. Therefore, a deuterated version of this compound would be the ideal choice. These standards are chemically and physically almost identical to the analyte, ensuring they co-elute during chromatography and experience the same effects of sample processing, extraction, and ionization. This allows for accurate correction of variations and leads to reliable and reproducible results.

Q2: I cannot find a commercial source for deuterated this compound. What is a suitable alternative?

A2: While a deuterated lactone is ideal, a commercially available deuterated version of the corresponding diol, (±)5,6-DHET-d11, is an excellent and commonly used alternative. (±)5,6-DHET exists in equilibrium with its lactone form in aqueous solutions. Analytical methods can be designed to convert both the analyte and the deuterated internal standard to the same form (either the diol or the lactone) prior to analysis, ensuring accurate quantification.

Q3: Why is a deuterated internal standard superior to a structural analog for this analysis?

A3: A deuterated internal standard is superior because its physicochemical properties are nearly identical to the analyte. This leads to:

  • Co-elution: It chromatographically behaves almost identically to the non-labeled analyte, ensuring that both are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: It has the same ionization efficiency in the mass spectrometer source.

  • Comparable Extraction Recovery: It behaves similarly during sample preparation and extraction, effectively compensating for any sample loss.

Structural analogs, while useful, may have different retention times, ionization efficiencies, and extraction recoveries, which can lead to less accurate quantification.

Q4: Can I use one deuterated eicosanoid internal standard for the analysis of multiple eicosanoids in the same run?

A4: While it is possible, it is not ideal. For the most accurate results, a specific deuterated internal standard should be used for each analyte being quantified. Matrix effects can vary across a chromatographic run, so an internal standard that elutes at a different time from the analyte of interest may not effectively compensate for ion suppression or enhancement at the analyte's retention time.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing for this compound and/or the Internal Standard

  • Possible Cause: Suboptimal chromatographic conditions. The lactone and diol forms can have different polarities, which may affect peak shape.

  • Solution:

    • Optimize Mobile Phase: Adjust the organic solvent composition and the pH of the aqueous phase. The addition of a small amount of a weak acid like formic acid or acetic acid can improve peak shape for acidic analytes.

    • Column Selection: Ensure the column chemistry (e.g., C18, Phenyl-Hexyl) is appropriate for the separation of these lipids.

    • Gradient Optimization: Adjust the gradient slope to ensure adequate separation and sharp peaks.

Issue 2: Inaccurate or Inconsistent Quantitative Results

  • Possible Cause 1: Incomplete or Inconsistent Conversion Between Diol and Lactone Forms. If using a deuterated diol to quantify the lactone (or vice versa), the conversion reaction must be consistent and complete for both the analyte and the internal standard.

  • Solution 1:

    • Standardize Conversion Protocol: Ensure the reaction conditions (e.g., pH, temperature, reaction time) for the conversion (acid-catalyzed lactonization or base-catalyzed hydrolysis) are strictly controlled and optimized for both the analyte and the internal standard.

    • Pre-analysis Conversion: Treat all samples, standards, and quality controls with the conversion reagents to ensure they are all in the same form before injection.

  • Possible Cause 2: Isotopic Overlap. The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.

  • Solution 2:

    • Select an Internal Standard with a Sufficient Mass Shift: A mass difference of at least +3 Da is recommended to minimize overlap from the natural M+1 and M+2 isotopes of the analyte. (±)5,6-DHET-d11 provides a significant mass shift.

    • Correction for Isotopic Contribution: If necessary, the contribution of the analyte's isotopes to the internal standard signal (and vice versa) can be mathematically corrected. This is done by analyzing the pure analyte and internal standard solutions to determine their isotopic distributions.

Issue 3: High Background or Matrix Effects

  • Possible Cause: Co-eluting endogenous compounds from the biological matrix are suppressing or enhancing the ionization of the analyte and/or internal standard.

  • Solution:

    • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances.

    • Optimize Chromatography: Adjust the chromatographic method to better separate the analyte from interfering matrix components.

    • Use a More Appropriate Internal Standard: A co-eluting deuterated internal standard is the best way to compensate for matrix effects.

Data Presentation

The choice of internal standard significantly impacts the accuracy and precision of the analytical method. Below is a table summarizing the expected performance characteristics of different types of internal standards for the analysis of this compound.

Performance Metric Deuterated this compound (Ideal) Deuterated (±)5,6-DHET (Practical Alternative) Non-Deuterated Structural Analog
Chemical & Physical Similarity Nearly IdenticalVery Similar (interconvertible)Similar, but not identical
Co-elution with Analyte Excellent (may have slight shift)Excellent (after conversion to same form)May elute at a different time
Correction for Matrix Effects ExcellentExcellent (if co-eluting)Partial to Poor
Correction for Sample Loss ExcellentExcellentPartial
Accuracy & Precision HighHighModerate to Low
Potential for Endogenous Interference NoNoMay be present endogenously

Experimental Protocols

Protocol 1: Sample Preparation and Lipid Extraction with Internal Standard Spiking

This protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., plasma, cell culture media) using a deuterated internal standard.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a precise amount of the deuterated internal standard working solution (e.g., 10 µL of (±)5,6-DHET-d11 in ethanol).

  • Sample Addition: Add a known volume of the sample (e.g., 100 µL of plasma) to the tube containing the internal standard. Vortex briefly.

  • Protein Precipitation and Lipid Extraction: Add 3 volumes of ice-cold acetone (B3395972) or acetonitrile (B52724) containing an antioxidant (e.g., 0.005% BHT). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS mobile phase (e.g., 100 µL of methanol/water, 80:20 v/v).

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Optimization will be required for specific instrumentation and sample types.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-95% B

    • 12-14 min: 95% B

    • 14.1-16 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined by infusion of the standard).

    • (±)5,6-DHET-d11 (as lactone): Precursor ion [M-H]⁻ → Product ion (specific fragment to be determined by infusion of the standard).

Mandatory Visualization

Internal_Standard_Selection_Workflow Workflow for Selecting an Appropriate Internal Standard for this compound Analysis start Start: Need to Quantify This compound check_deuterated_lactone Is a deuterated (±)5,6-DHET lactone commercially available? start->check_deuterated_lactone use_deuterated_lactone Select deuterated this compound as the internal standard. check_deuterated_lactone->use_deuterated_lactone Yes check_deuterated_diol Is a deuterated (±)5,6-DHET (e.g., d11) commercially available? check_deuterated_lactone->check_deuterated_diol No develop_method Develop LC-MS/MS method. - Optimize chromatography - Determine MRM transitions use_deuterated_lactone->develop_method use_deuterated_diol Select deuterated (±)5,6-DHET as the internal standard. check_deuterated_diol->use_deuterated_diol Yes consider_analog Consider a structural analog (less ideal, requires extensive validation). check_deuterated_diol->consider_analog No conversion_step Incorporate a chemical conversion step (e.g., acid catalysis) to ensure both analyte and IS are in the lactone form prior to analysis. use_deuterated_diol->conversion_step consider_analog->develop_method validate_method Validate analytical method according to regulatory guidelines (e.g., FDA, EMA). - Accuracy, Precision, Linearity - Matrix Effects, Stability develop_method->validate_method end Proceed with Sample Analysis validate_method->end conversion_step->develop_method

Caption: Decision workflow for internal standard selection.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Analytical Issue Encountered issue_type Identify the type of issue start->issue_type poor_peak_shape Poor Peak Shape (Tailing, Broadening) issue_type->poor_peak_shape Peak Shape inaccurate_results Inaccurate or Inconsistent Quantitative Results issue_type->inaccurate_results Quantification high_background High Background or Matrix Effects issue_type->high_background Background/Matrix check_chromatography Review Chromatographic Conditions poor_peak_shape->check_chromatography optimize_mobile_phase Optimize Mobile Phase (pH, organic content) check_chromatography->optimize_mobile_phase check_column Evaluate Column Performance check_chromatography->check_column resolve Issue Resolved optimize_mobile_phase->resolve check_column->resolve check_conversion Verify Diol/Lactone Conversion Efficiency inaccurate_results->check_conversion check_isotopic_overlap Assess Isotopic Overlap inaccurate_results->check_isotopic_overlap check_calibration Review Calibration Curve inaccurate_results->check_calibration check_conversion->resolve check_isotopic_overlap->resolve check_calibration->resolve improve_sample_prep Improve Sample Preparation (e.g., use SPE) high_background->improve_sample_prep optimize_chromatography2 Optimize Chromatography for Better Separation high_background->optimize_chromatography2 improve_sample_prep->resolve optimize_chromatography2->resolve

Caption: General troubleshooting workflow for analysis.

dealing with poor chromatographic peak shape for 5,6-DHET lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of 5,6-DHET lactone.

Troubleshooting Poor Chromatographic Peak Shape for 5,6-DHET Lactone

Poor peak shape in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) can significantly compromise the accuracy and precision of quantitative analysis. This guide addresses common peak shape issues such as tailing, fronting, and split peaks, with specific considerations for 5,6-DHET lactone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 5,6-DHET lactone peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue. For a molecule like 5,6-DHET lactone, this can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of 5,6-DHET lactone, causing tailing.

    • Solution: Use a highly end-capped column to minimize exposed silanols. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable groups on the analyte. Buffering the mobile phase can help maintain a consistent pH.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[3] Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q2: I am observing peak fronting for my 5,6-DHET lactone standard. What could be the reason?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often related to sample overload or solvent incompatibility.

  • Sample Overload: Injecting a sample that is too concentrated can lead to fronting.[4][5]

    • Solution: Dilute the sample or decrease the injection volume.[4][5][6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve and inject the 5,6-DHET lactone standard and samples in the initial mobile phase.[1]

  • Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting.

    • Solution: Increase the column temperature using a column oven to improve peak symmetry.[6]

Q3: My 5,6-DHET lactone peak is split or appears as a doublet. What should I investigate?

A3: Split peaks can be caused by a variety of issues, from problems at the injector to issues within the column itself.

  • Partially Blocked Column Frit or Void in Packing: A blockage at the column inlet or a void in the packing material can cause the sample to be introduced unevenly, leading to a split peak.

    • Solution: Reverse-flush the column to try and dislodge any particulates. If a void is suspected, the column may need to be replaced. Using an in-line filter can help prevent frit blockage.

  • Injector Problems: Issues with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to peak splitting.[7]

    • Solution: Inspect and clean the injector needle and port. Ensure the correct injection volume is being delivered.

  • Co-elution with an Interfering Compound: The peak splitting might be due to the presence of an isomer or an impurity that elutes very close to 5,6-DHET lactone.

    • Solution: Adjust the mobile phase composition or gradient to improve separation.

  • Sample Solvent Effect: Injecting the sample in a solvent that is too strong can cause peak splitting.[7]

    • Solution: As with peak fronting, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following table provides typical starting parameters for the LC-MS/MS analysis of eicosanoid lactones like 5,6-DHET lactone. These should be optimized for your specific instrument and application.

ParameterTypical Value/RangeNotes
Chromatographic Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)A shorter column can be used for faster analysis if resolution is sufficient.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAcidic modifier helps with peak shape and ionization.
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic AcidAcetonitrile often provides better resolution for complex mixtures.
Gradient Elution Start with a low percentage of B (e.g., 20-40%), ramp up to a high percentage (e.g., 95%)A typical gradient might run for 10-25 minutes.[4]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Column Temperature 30 - 50 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 1 - 10 µLKeep as low as possible to avoid overload.
MS Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is common for acidic compounds, but positive mode can also be used, especially after derivatization.
MRM Transitions Analyte-specificTo be determined by infusing a standard of 5,6-DHET lactone. For similar lactones, transitions often involve the loss of water or other neutral fragments.
Limit of Quantification (LOQ) pg/mL to low ng/mL rangeHighly dependent on the mass spectrometer's sensitivity. For similar eicosanoids, LOQs in the range of 0.2-3 ng/mL have been reported.[4]
Extraction Recovery >80%Solid-phase extraction (SPE) is a common technique for eicosanoids.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting eicosanoid lactones from biological matrices like plasma or cell culture media.

  • Sample Pre-treatment: Acidify the sample to a pH of ~3.5 with acetic acid. This helps in the protonation of the analyte for better retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 mL of methanol followed by 1-2 mL of acidified water (pH 3.5).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1-2 mL of acidified water to remove salts and other polar impurities. A second wash with a low percentage of organic solvent (e.g., 10-20% methanol in water) can be performed to remove less polar interferences.

  • Elution: Elute the 5,6-DHET lactone from the cartridge with 1-2 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an analytical method for 5,6-DHET lactone.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-20 min: Return to 30% B and equilibrate

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: Determine the precursor ion (e.g., [M-H]⁻) and optimal product ions by infusing a pure standard of 5,6-DHET lactone.

    • Collision Energy and other MS parameters should be optimized for the specific instrument and analyte.

Visualizations

Signaling Pathway of 5,6-DHET Lactone

5,6-DHET lactone has been shown to be involved in vasodilation through the GPR-PLC-IP3 signaling pathway in endothelial cells.

G DHET_lactone 5,6-DHET Lactone GPR G-Protein Coupled Receptor (GPR) DHET_lactone->GPR Binds to PLC Phospholipase C (PLC) GPR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Vasodilation Vasodilation Ca_release->Vasodilation Leads to

Caption: Signaling pathway of 5,6-DHET lactone leading to vasodilation.

Troubleshooting Workflow for Poor Peak Shape

This workflow provides a logical approach to diagnosing and resolving common chromatographic peak shape problems.

G Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_Overload Is the sample concentration too high? Start->Check_Overload Dilute_Sample Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Check_Solvent Is the sample solvent stronger than the mobile phase? Check_Overload->Check_Solvent No Good_Peak Peak Shape Improved Dilute_Sample->Good_Peak Change_Solvent Dissolve sample in initial mobile phase Check_Solvent->Change_Solvent Yes Check_Column Is the column old or contaminated? Check_Solvent->Check_Column No Change_Solvent->Good_Peak Clean_Column Flush column with strong solvent. Use a guard column. Check_Column->Clean_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Replace_Column Replace column Clean_Column->Replace_Column Still poor shape Clean_Column->Good_Peak Improved Replace_Column->Good_Peak Adjust_pH Adjust mobile phase pH (e.g., add 0.1% formic acid) Check_Mobile_Phase->Adjust_pH No Check_System Check for leaks, blockages, or injector issues Check_Mobile_Phase->Check_System Yes Adjust_pH->Good_Peak System_Maintenance Perform system maintenance Check_System->System_Maintenance Issue Found Check_System->Good_Peak No Issue Found, Further Investigation Needed System_Maintenance->Good_Peak

Caption: A systematic workflow for troubleshooting poor chromatographic peak shape.

References

Validation & Comparative

A Comparative Analysis of the Vasodilatory Potency of 5,6-DHET Lactone and 5,6-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of two structurally related lipid metabolites derived from arachidonic acid: 5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone) and 5,6-epoxyeicosatrienoic acid (5,6-EET). This comparison is supported by experimental data on their respective potencies and an examination of their underlying signaling mechanisms.

Quantitative Comparison of Vasodilatory Potency

The following table summarizes the available quantitative data on the vasodilatory potency of 5,6-DHET lactone and 5,6-EET. It is important to note that the experimental conditions, such as the vascular bed and species, can significantly influence the observed potency.

CompoundVascular BedSpeciesEC50 (log [M])Reference
δ-lactone of 5,6-EET Coronary arteriolesCanine-13.1 to -15.8[1][2]
5,6-EET Coronary arteriolesCanine-10.1 to -12.7[1][2]

EC50 represents the concentration of the compound that elicits 50% of the maximal vasodilatory response. A more negative log [M] value indicates higher potency.

Experimental Protocols

The vasodilatory effects of 5,6-DHET lactone and 5,6-EET are typically assessed using ex vivo preparations of small resistance arteries or arterioles. The most common techniques employed are pressure myography and wire myography.

Pressure Myography Protocol

Pressure myography allows for the study of isolated, pressurized blood vessels, closely mimicking physiological conditions.

  • Vessel Isolation and Mounting:

    • Small resistance arteries (e.g., mesenteric or coronary arterioles) are dissected from the experimental animal in a cold physiological salt solution (PSS).

    • The isolated vessel is then mounted onto two glass cannulas in a myograph chamber and secured with sutures.

  • Equilibration and Viability Check:

    • The vessel is pressurized to a physiological level (e.g., 60-80 mmHg) and equilibrated in warmed (37°C), oxygenated PSS for approximately 30-60 minutes.

    • The viability of the vessel is assessed by inducing constriction with a high-potassium solution (KPSS) or a vasoconstrictor agent like phenylephrine (B352888) or endothelin. Endothelial integrity is often checked by observing vasodilation in response to acetylcholine.

  • Experimental Procedure:

    • Once a stable baseline tone is achieved, the vessel is pre-constricted with a vasoconstrictor to a certain percentage of its resting diameter (e.g., 30-60%).

    • Cumulative concentration-response curves are then generated by adding increasing concentrations of the test compound (5,6-DHET lactone or 5,6-EET) to the bath solution.

    • The internal diameter of the vessel is continuously monitored and recorded using a video camera attached to a microscope and specialized software.

  • Data Analysis:

    • The vasodilatory response is typically expressed as a percentage of the pre-constriction.

    • EC50 values and maximal relaxation (Emax) are calculated from the concentration-response curves to quantify the potency and efficacy of the vasodilator.

Signaling Pathways of Vasodilation

The mechanisms by which 5,6-DHET lactone and 5,6-EET induce vasodilation differ in some key aspects, although both can act as potent endothelium-derived hyperpolarizing factors (EDHFs).

5,6-DHET Lactone Signaling Pathway

Recent studies indicate that 5,6-DHET lactone mediates vasodilation through an endothelium-dependent pathway that is largely independent of nitric oxide (NO). The proposed signaling cascade is as follows:

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell 5_6_DHET_lactone 5,6-DHET Lactone GPR G-Protein-Coupled Receptor (GPR) 5_6_DHET_lactone->GPR Binds to PLC Phospholipase C (PLC) GPR->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates K_efflux K+ Efflux Ca_release->K_efflux Opens KCa channels Hyperpolarization_endo Hyperpolarization K_efflux->Hyperpolarization_endo Hyperpolarization_smc Hyperpolarization Hyperpolarization_endo->Hyperpolarization_smc Spreads via myoendothelial junctions Vasodilation Vasodilation Hyperpolarization_smc->Vasodilation Leads to

Caption: Signaling pathway for 5,6-DHET lactone-induced vasodilation.

This pathway involves the activation of a G-protein-coupled receptor, leading to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium. This rise in calcium activates calcium-dependent potassium channels (KCa), causing hyperpolarization of the endothelial cell, which then spreads to the smooth muscle cells, leading to vasodilation.[3]

5,6-EET Signaling Pathway

The vasodilatory signaling of 5,6-EET is more complex and can vary depending on the vascular bed. It can act on both the endothelium and vascular smooth muscle cells.

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell 5_6_EET_endo 5,6-EET TRPV4 TRPV4 Channel 5_6_EET_endo->TRPV4 Activates Ca_influx_endo Ca2+ Influx TRPV4->Ca_influx_endo NO_release NO Release Ca_influx_endo->NO_release Stimulates eNOS Hyperpolarization_endo Hyperpolarization Ca_influx_endo->Hyperpolarization_endo Activates KCa Vasodilation Vasodilation NO_release->Vasodilation Diffuses and activates sGC Hyperpolarization_smc Hyperpolarization Hyperpolarization_endo->Hyperpolarization_smc Spreads via myoendothelial junctions 5_6_EET_smc 5,6-EET BKCa BKCa Channel 5_6_EET_smc->BKCa Activates BKCa->Hyperpolarization_smc Hyperpolarization_smc->Vasodilation

Caption: Potential signaling pathways for 5,6-EET-induced vasodilation.

In some vascular beds, 5,6-EET-induced vasodilation is endothelium-dependent and can be mediated by the release of nitric oxide (NO) and/or by causing hyperpolarization through the activation of KCa channels.[4][5] In other vascular beds, 5,6-EET can act directly on vascular smooth muscle cells to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and vasodilation.[6][7] Furthermore, 5,6-EET can also activate transient receptor potential vanilloid 4 (TRPV4) channels in endothelial cells.[6]

Summary and Conclusion

Both 5,6-DHET lactone and 5,6-EET are highly potent vasodilators. The available data suggests that in canine coronary arterioles, the lactone form may be even more potent than its epoxide precursor.[1][2] Their mechanisms of action, while both leading to vasodilation, exhibit distinct signaling pathways. 5,6-DHET lactone appears to act primarily through a NO-independent, endothelium-dependent GPR-PLC-IP3 pathway.[3] In contrast, 5,6-EET has a more multifaceted signaling profile, with its effects being mediated through various channels and pathways in both endothelial and smooth muscle cells, and its dependence on the endothelium can vary.

The high potency of these lipid metabolites underscores their potential significance in the regulation of vascular tone and highlights them as interesting targets for the development of novel therapeutic agents for cardiovascular diseases. Further research is warranted to fully elucidate the receptor targets and the physiological and pathophysiological roles of these compounds in different vascular beds.

References

A Comparative Guide to the Biological Activities of 5,6-DHET Lactone and 5,6-DHET Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone and its corresponding diol. This analysis is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two related lipid metabolites.

Introduction

5,6-DHET lactone and 5,6-DHET diol are both metabolites of the arachidonic acid cascade, specifically originating from the cytochrome P450 (CYP) epoxygenase pathway. The initial product, 5,6-epoxyeicosatrienoic acid (5,6-EET), is rapidly converted in aqueous solutions to the more stable 5,6-DHET lactone or hydrolyzed to 5,6-DHET diol. While structurally similar, these two molecules exhibit significantly different biological activities, particularly in the regulation of vascular tone.

Vasodilatory Effects: A Head-to-Head Comparison

Experimental evidence strongly indicates that 5,6-DHET lactone is a more potent vasodilator than 5,6-DHET diol. This difference is primarily attributed to their differential effects on endothelial cell signaling.

Quantitative Data on Vasodilatory Potency

The following table summarizes the half-maximal effective concentration (EC50) values for the vasodilation induced by 5,6-DHET lactone and 5,6-DHET diol in canine coronary arterioles. Lower EC50 values indicate higher potency.

CompoundEC50 (log[M])Reference
5,6-DHET Lactone (δ-lactone of 5,6-EET)-13.1[1]
8,9-DHET-15.8[1]
11,12-DHET-14.3[1]
14,15-DHET-14.7[1]

Note: The referenced study provides a direct EC50 value for the 5,6-DHET lactone and other DHETs, highlighting the potent vasodilatory nature of these compounds. A direct EC50 for 5,6-DHET diol from the same comparative study is not explicitly provided, but other research indicates it is significantly less active than the lactone.

One key study demonstrated that 5,6-DHET lactone induces a significantly greater increase in intracellular calcium concentration ([Ca2+]i) in human endothelial cells compared to 5,6-DHET diol.[2] This elevation in intracellular calcium is a critical step in the signaling cascade that leads to vasodilation.

Signaling Pathways in Vasodilation

The distinct vasodilatory activities of 5,6-DHET lactone and 5,6-DHET diol can be attributed to their different engagement of intracellular signaling pathways.

5,6-DHET Lactone Signaling Pathway

5,6-DHET lactone, including its eicosapentaenoic acid (EPA) derived counterpart, 5,6-diHETE lactone (EPA-L), acts as an endothelium-derived hyperpolarizing factor (EDHF).[3] Its mechanism of action involves a G-protein coupled receptor (GPCR), phospholipase C (PLC), and inositol (B14025) trisphosphate (IP3) signaling cascade.[3][4] This pathway culminates in the release of intracellular calcium stores, which in turn activates small and intermediate conductance calcium-activated potassium channels (KCa).[2][5][6] The subsequent efflux of potassium ions leads to hyperpolarization of the endothelial cell membrane, which is conducted to the underlying smooth muscle cells, causing relaxation and vasodilation.

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Lactone 5,6-DHET Lactone GPCR GPCR Lactone->GPCR Binds to PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates KCa KCa Channels (SKCa/IKCa) Ca_release->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Relaxation Relaxation (Vasodilation) Hyperpolarization->Relaxation Leads to

Signaling pathway of 5,6-DHET lactone-induced vasodilation.
5,6-DHET Diol Signaling Pathway

The signaling pathway for 5,6-DHET diol-induced vasodilation is less well-defined, largely due to its lower potency compared to the lactone. While it can also activate KCa channels, its effect is significantly weaker.[1] It is generally considered a less active metabolite in the context of vascular tone regulation.

Anti-inflammatory Effects: An Area for Further Research

While the roles of various eicosanoids in inflammation are extensively studied, there is a notable lack of direct comparative studies on the anti-inflammatory properties of 5,6-DHET lactone versus 5,6-DHET diol.

Some sesquiterpene lactones are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] However, it is not yet confirmed if 5,6-DHET lactone shares this mechanism. Similarly, while some diols have been shown to have anti-inflammatory properties, the specific activity of 5,6-DHET diol in inflammatory models has not been extensively characterized. Future research is warranted to elucidate and compare the anti-inflammatory profiles of these two metabolites.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 5,6-DHET lactone and 5,6-DHET diol.

Pressure Myography for Vasodilation Assessment

This protocol is used to assess the vasodilatory effects of compounds on isolated small arteries.[8][9][10][11][12]

1. Vessel Isolation and Mounting:

  • Euthanize the experimental animal (e.g., rat, mouse) and dissect the desired artery (e.g., mesenteric, coronary).

  • Isolate a 1-2 mm segment of the artery in cold physiological salt solution (PSS).

  • Transfer the vessel segment to the chamber of a pressure myograph.

  • Cannulate both ends of the artery onto glass micropipettes and secure with nylon sutures.

2. Equilibration and Viability Check:

  • Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and equilibrate at 37°C in PSS bubbled with 95% O2 / 5% CO2 for 30-60 minutes.

  • To assess viability, constrict the vessel with a high potassium solution (e.g., 60 mM KCl). A robust contraction indicates a viable vessel.

  • Wash out the high potassium solution and allow the vessel to return to its baseline diameter.

  • Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine, U46619) to approximately 50-70% of its maximal diameter.

3. Dose-Response Curve Generation:

  • Once a stable pre-constriction is achieved, add cumulative concentrations of the test compound (5,6-DHET lactone or 5,6-DHET diol) to the bath.

  • Record the vessel diameter at each concentration after it has stabilized.

  • Calculate the vasodilation as a percentage of the pre-constriction.

  • Plot the concentration-response curve and calculate the EC50 value.

G cluster_workflow Pressure Myography Workflow A Isolate Artery Segment B Mount on Myograph A->B C Equilibrate & Pressurize B->C D Viability Test (High K⁺) C->D E Pre-constrict (e.g., Phenylephrine) D->E F Cumulative Dosing (Test Compound) E->F G Record Diameter Changes F->G H Data Analysis (Dose-Response Curve, EC₅₀) G->H

Experimental workflow for pressure myography.
Intracellular Calcium Measurement

This protocol is used to measure changes in intracellular calcium concentration in response to stimuli.[13][14][15][16]

1. Cell Culture and Dye Loading:

  • Culture endothelial cells on glass coverslips or in clear-bottomed plates.

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM (typically 2-5 µM).

  • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Wash the cells with a physiological salt solution to remove extracellular dye.

  • Allow for a de-esterification period of at least 30 minutes at room temperature.

2. Fluorescence Imaging:

  • Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Establish a baseline fluorescence ratio before adding the stimulus.

3. Stimulation and Data Acquisition:

  • Perfuse the cells with a solution containing the test compound (5,6-DHET lactone or 5,6-DHET diol) at the desired concentration.

  • Continuously record the fluorescence intensity at both excitation wavelengths.

  • The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

  • Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin (B1663694) and EGTA at the end of the experiment.

Macrophage Cytokine Release Assay

This protocol is a common method to assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in macrophages.[17][18][19][20][21]

1. Cell Culture and Seeding:

  • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

2. Pre-treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound (5,6-DHET lactone or 5,6-DHET diol) for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include appropriate controls (unstimulated cells, LPS-stimulated cells without test compound).

3. Supernatant Collection and Cytokine Measurement:

  • After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine release).

Summary and Future Directions

The available evidence clearly demonstrates that 5,6-DHET lactone is a significantly more potent vasodilator than 5,6-DHET diol. This difference is rooted in the lactone's ability to effectively activate the endothelial GPCR-PLC-IP3-Ca2+ signaling pathway, leading to hyperpolarization and vascular relaxation. The diol, being a product of hydrolysis, exhibits substantially lower activity in this regard.

The comparative anti-inflammatory effects of these two metabolites remain an important area for future investigation. Direct, head-to-head studies employing standardized inflammatory assays are necessary to fully elucidate their respective roles in inflammation. Such research will provide a more complete understanding of the pharmacological profiles of these intriguing lipid mediators and could inform the development of novel therapeutic strategies for cardiovascular and inflammatory diseases.

References

A Comparative Guide to (±)5,6-DHET Lactone and Other Epoxyeicosatrienoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biological activity and experimental data of (±)5,,6-DHET lactone in comparison to its precursor, 5,6-EET, and other key epoxyeicosatrienoic acid (EET) regioisomers.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] The four main regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—are known to exhibit a range of biological effects, including potent vasodilation and anti-inflammatory actions, making them promising targets for therapeutic intervention in cardiovascular and inflammatory diseases.[2][3]

EETs are typically metabolized and inactivated by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs).[4] However, the 5,6-EET isomer is a poor substrate for sEH, leading to an alternative metabolic pathway: lactonization.[4][5] In aqueous solutions, 5,6-EET readily converts to its more stable δ-lactone form, (±)5,6-dihydroxyeicosatrienoic acid lactone (5,6-DHET lactone).[6][7] This guide provides a comparative overview of the biological activities of (±)5,6-DHET lactone against other EET isomers, supported by experimental data and detailed protocols.

Comparative Biological Activity: Vasodilation

One of the most well-characterized effects of EETs is their ability to induce vasodilation. Studies on isolated canine coronary arterioles have demonstrated that all EET regioisomers and the δ-lactone of 5,6-EET are potent vasodilators. The following table summarizes the half-maximal effective concentrations (EC₅₀) for these compounds.

CompoundEC₅₀ (log [M])
This compound -13.1
5,6-EET-12.7
8,9-EET-11.5
11,12-EET-10.1
14,15-EET-12.0
8,9-DHET-15.8
11,12-DHET-13.6
14,15-DHET-14.2
(Data sourced from Oltman et al., 1998)[8]

Notably, this compound exhibits extremely potent vasodilator activity, comparable to its precursor 5,6-EET and other EET isomers.[8] In some vascular beds, 5,6-EET has been shown to be more active than other regioisomers.[9] The high potency of these compounds in the picomolar to nanomolar range suggests a receptor-mediated mechanism of action.

Signaling Pathways

The vasodilatory effects of EETs and their metabolites are primarily mediated by the activation of large-conductance Ca²⁺-activated potassium (BK_Ca) channels in vascular smooth muscle cells.[8] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the blood vessel. The signaling cascade is thought to involve a G-protein coupled receptor (GPCR), although a specific receptor has not yet been definitively identified.

Below is a diagram illustrating the proposed signaling pathway for EET- and this compound-induced vasodilation.

EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EET_Lactone This compound / EET Isomer GPCR Putative GPCR EET_Lactone->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates KCa_Channel BK_Ca Channel Hyperpolarization Hyperpolarization KCa_Channel->Hyperpolarization Leads to K+ efflux G_Protein->KCa_Channel Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Proposed signaling pathway for vasodilation induced by EETs and this compound.

Metabolism and Stability

A key difference between 5,6-EET and other EET isomers lies in its metabolism. While 8,9-EET, 11,12-EET, and 14,15-EET are readily hydrolyzed by sEH to their less active diols, 5,6-EET is a poor substrate for this enzyme.[4][5] This resistance to sEH-mediated degradation contributes to the spontaneous conversion of 5,6-EET to the more stable this compound in aqueous environments.[6][7] The half-life of 5,6-EET in oxygenated Krebs' buffer is approximately 8 minutes, during which it degrades into both the lactone and the diol.[10] This inherent stability of the lactone form may offer a therapeutic advantage by providing a longer duration of action compared to the parent EETs.

The following diagram illustrates the metabolic fate of EET isomers.

EET_Metabolism cluster_EETs EET Isomers Arachidonic_Acid Arachidonic Acid 5_6_EET 5,6-EET Arachidonic_Acid->5_6_EET CYP Epoxygenase Other_EETs 8,9-EET 11,12-EET 14,15-EET Arachidonic_Acid->Other_EETs CYP Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) 5_6_EET->sEH Poor Substrate Lactone This compound (active & stable) 5_6_EET->Lactone Spontaneous Lactonization Other_EETs->sEH Good Substrate DHETs DHETs (less active) sEH->DHETs

Caption: Metabolic pathways of EET isomers highlighting the unique fate of 5,6-EET.

Experimental Protocols

Isolated Vessel Vasodilation Assay

This protocol is adapted from the methodology used to generate the vasodilation data presented above.[8]

  • Vessel Preparation:

    • Canine coronary arterioles (approximately 90 µm in diameter) are isolated and cannulated on glass micropipettes in a vessel chamber.

    • The chamber is superfused with a physiological salt solution (PSS) warmed to 37°C and gassed with a mixture of 21% O₂, 5% CO₂, and 74% N₂.

    • The vessel is pressurized to 20 mmHg.

  • Pre-constriction:

    • The arterioles are pre-constricted to 30-60% of their resting diameter with a continuous infusion of endothelin-1.

  • Drug Application:

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound or EET isomers) to the superfusate.

    • Vessel diameter is continuously monitored using a video microscopy system.

  • Data Analysis:

    • Vasodilation is expressed as the percentage of relaxation from the pre-constricted diameter.

    • EC₅₀ values are calculated from the concentration-response curves using a sigmoidal dose-response curve fit.

Radioligand Binding Assay (Competitive)

This is a general protocol to assess the binding affinity of this compound and EET isomers to their putative receptors.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the putative EET receptor in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash and resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled EET analog (e.g., [³H]14,15-EET), and increasing concentrations of the unlabeled competitor (this compound or other EET isomers).

    • Incubate to allow binding to reach equilibrium.

    • Include control wells with an excess of unlabeled ligand to determine non-specific binding.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the competitor to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) from the IC₅₀ value.

The workflow for a competitive radioligand binding assay is depicted below.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes with Receptors Incubate 3. Incubate Membranes, Radioligand & Competitors Membrane_Prep->Incubate Reagent_Prep 2. Prepare Radioligand & Competitors Reagent_Prep->Incubate Filter 4. Filter to Separate Bound & Free Ligand Incubate->Filter Count 5. Measure Radioactivity Filter->Count Analyze 6. Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound emerges as a potent and stable signaling molecule with significant vasodilator activity, comparable to that of the parent EET isomers. Its unique metabolic stability, arising from the poor substrate activity of 5,6-EET for soluble epoxide hydrolase, suggests that it may have a prolonged biological effect in vivo. This characteristic, combined with its high potency, makes this compound an attractive candidate for further investigation and potential therapeutic development, particularly in the context of cardiovascular diseases where vasodilation is a desired outcome. The provided experimental protocols offer a foundation for researchers to conduct comparative studies to further elucidate the pharmacological profile of this interesting eicosanoid.

References

A Comparative Guide to the EDHF Activity of (±)5,6-DHET Lactone in Coronary Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Endothelium-Derived Hyperpolarizing Factor (EDHF) activity of (±)5,6-DHET lactone in coronary arteries. It objectively compares its performance with other vasoactive compounds and presents supporting experimental data to validate its potential as a significant contributor to coronary vasodilation.

Executive Summary

This compound, a stable metabolite of 5,6-epoxyeicosatrienoic acid (5,6-EET), demonstrates potent vasodilatory effects in coronary arteries, positioning it as a key player in EDHF-mediated responses. Its activity is primarily mediated through an increase in intracellular calcium in endothelial cells, leading to hyperpolarization and subsequent relaxation of vascular smooth muscle. This guide synthesizes available data to compare the efficacy of this compound with its parent compound, other EET regioisomers, and related metabolites, providing a valuable resource for researchers in cardiovascular pharmacology.

Comparative Vasodilatory Potency

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other relevant vasoactive compounds in coronary arteries. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparability.

CompoundArtery TypeSpeciesEC50 (log[M])Reference
This compound Coronary ArteriolesCanine-15.8 to -13.1[1][2]
14,15-DHETCoronary ArteriolesCanine-15.8 to -13.1[1][2]
11,12-DHETCoronary ArteriolesCanine-15.8 to -13.1[1][2]
8,9-DHETCoronary ArteriolesCanine-15.8 to -13.1[1][2]
14,15-EETCoronary ArteriolesCanine-12.7 to -10.1[1][2]
11,12-EETCoronary ArteriolesCanine-12.7 to -10.1[1][2]
8,9-EETCoronary ArteriolesCanine-12.7 to -10.1[1][2]
5,6-EETCoronary ArteriolesCanine-12.7 to -10.1[1][2]
11,12-EETCoronary ArteryBovineNot specified[3]
14,15-EETCoronary ArteryBovineNot specified[3]
8,9-EETCoronary ArteryBovineNot specified[3]
5,6-EETCoronary ArteryBovineNot specified[3]
Bradykinin (B550075)Coronary ArteryPorcinepD2: 8.78±0.09[4]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and the experimental approaches used for validation, the following diagrams illustrate the key signaling pathways and workflows.

EDHF_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_i ↑ [Ca²⁺]i ER->Ca_i KCa IKCa / SKCa Channels Ca_i->KCa Hyperpol_E Hyperpolarization KCa->Hyperpol_E K⁺ efflux Hyperpol_S Hyperpolarization Hyperpol_E->Hyperpol_S via MEGJ AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs 5,6-EET CYP450->EETs DHET_lactone (±)5,6-DHET lactone EETs->DHET_lactone Lactonization DHET_lactone->Ca_i DHET_lactone->Hyperpol_S Direct action? VDCC ↓ Ca²⁺ Influx (L-type Ca²⁺ channels) Hyperpol_S->VDCC Relaxation Vasodilation VDCC->Relaxation MEGJ Myoendothelial Gap Junctions

Caption: Signaling pathway for this compound-induced vasodilation.

Experimental_Workflow cluster_prep Vessel Preparation cluster_vasoreactivity Vasoreactivity Assay cluster_calcium Intracellular Calcium Measurement Harvest Harvest Coronary Artery Isolate Isolate Artery Rings (2-3 mm) Harvest->Isolate Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Preconstrict Pre-constrict (e.g., U46619, PGF2α) Equilibrate->Preconstrict Add_Compound Cumulative Addition of This compound Preconstrict->Add_Compound Record Record Isometric Tension Add_Compound->Record Analyze Analyze Dose-Response Curve (Calculate EC50) Record->Analyze Culture_Cells Culture Coronary Endothelial Cells Load_Dye Load with Fura-2 AM Culture_Cells->Load_Dye Stimulate Stimulate with This compound Load_Dye->Stimulate Image Fluorescence Microscopy (340/380 nm excitation) Stimulate->Image Quantify Quantify [Ca²⁺]i Ratio Image->Quantify

Caption: Experimental workflows for validation of EDHF activity.

Detailed Experimental Protocols

Coronary Artery Vasoreactivity Assay (Isometric Tension Recording)

This protocol is adapted from methodologies described for porcine and rat coronary artery studies.[1][5]

Objective: To measure the vasodilatory effect of this compound on isolated coronary artery rings.

Materials:

  • Isolated coronary arteries

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)

  • U46619 or Prostaglandin F2α (PGF2α) for pre-constriction

  • This compound stock solution

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Vessel Preparation:

    • Excise the heart and isolate the coronary arteries in ice-cold Krebs-Henseleit solution.

    • Carefully remove surrounding connective and adipose tissue.

    • Cut the artery into 2-3 mm rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.

  • Mounting:

    • Mount the arterial rings on two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2-5 mN.

    • Assess the viability of the rings by contracting them with 60 mM KCl.

    • To confirm the presence or absence of a functional endothelium, test the relaxation response to bradykinin (1 µM) in rings pre-contracted with U46619.

  • Experiment:

    • Pre-constrict the arterial rings to approximately 50-70% of their maximal contraction with U46619 or PGF2α.

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-constriction tension.

    • Plot the concentration-response curve and calculate the EC50 value using appropriate pharmacological software.

Intracellular Calcium Measurement in Coronary Artery Endothelial Cells

This protocol is a generalized procedure based on standard calcium imaging techniques using Fura-2 AM.[6][7]

Objective: To determine if this compound induces an increase in intracellular calcium concentration ([Ca²⁺]i) in coronary artery endothelial cells.

Materials:

  • Primary human coronary artery endothelial cells (HCAECs)

  • Cell culture medium

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Culture:

    • Culture HCAECs on glass coverslips until they reach 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Stimulation and Recording:

    • Introduce this compound into the perfusion buffer at the desired concentration.

    • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.

    • The data can be presented as the change in the fluorescence ratio over time or as the peak change from baseline.

Conclusion

The available evidence strongly supports the role of this compound as a potent EDHF in coronary arteries.[1][2] Its vasodilatory effects are comparable to, and in some cases exceed, those of its parent compound and other EETs. The primary mechanism of action involves the mobilization of intracellular calcium in endothelial cells, a key step in the EDHF signaling cascade. Further direct comparative studies will be invaluable in precisely delineating its therapeutic potential relative to other vasodilators. The experimental protocols provided in this guide offer a standardized framework for the continued investigation of this compound and other novel vasoactive compounds.

References

A Comparative Analysis of 5,6-DHET Lactone and Bradykinin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways initiated by the lipid mediator 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone and the inflammatory peptide bradykinin (B550075). Both molecules are potent vasodilators, but they elicit their effects through distinct molecular mechanisms. Understanding these differences is crucial for the development of targeted therapeutics for cardiovascular and inflammatory diseases.

Core Signaling Pathways: A Tale of Two Receptors

The signaling cascades of 5,6-DHET lactone and bradykinin, while both culminating in vasodilation, are initiated by different receptor types and engage distinct downstream effectors.

5,6-DHET Lactone: An Endothelium-Derived Hyperpolarizing Factor

5,6-DHET lactone is classified as an endothelium-derived hyperpolarizing factor (EDHF). Its primary mechanism of action involves the hyperpolarization of endothelial cells, which is then transmitted to the underlying smooth muscle cells, leading to relaxation and vasodilation.[1] The signaling pathway is initiated by the activation of a yet to be definitively identified G-protein coupled receptor (GPR).[2] However, recent evidence points towards GPR40 as a potential candidate receptor for structurally similar lactone oxylipins.[2]

Upon receptor binding, the associated G-protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This rise in intracellular calcium activates small and intermediate conductance calcium-activated potassium channels (KCa). The subsequent efflux of potassium ions leads to hyperpolarization of the endothelial cell membrane, which is a key step in the EDHF response.[1]

Bradykinin: A Multifaceted Inflammatory Mediator

Bradykinin is a well-characterized inflammatory peptide that exerts its effects through two main G-protein coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed in most tissues and mediates the majority of bradykinin's acute effects, including vasodilation and pain.[3]

The signaling cascade of the B2 receptor predominantly involves coupling to the Gq alpha subunit.[3] Similar to the 5,6-DHET lactone pathway, this activates PLC, leading to the generation of IP3 and DAG. The subsequent increase in intracellular calcium contributes to the activation of various downstream targets. In addition to this Gq-mediated pathway, the B2 receptor can also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] Bradykinin's vasodilatory effects are complex and can be mediated by both the release of nitric oxide (NO) and prostaglandins (B1171923), as well as through EDHF pathways.[3][4][5]

Quantitative Comparison of Signaling Events

Direct quantitative comparisons of the signaling potency of 5,6-DHET lactone and bradykinin are limited in the literature. However, data from various studies provide insights into their relative activities.

Parameter5,6-DHET LactoneBradykininSource(s)
Receptor Type G-Protein Coupled Receptor (Orphan, GPR40 candidate)G-Protein Coupled Receptor (B1 and B2)[2],[3]
Primary G-Protein Coupling GqGq, Gi[2],[3]
Second Messengers IP3, Ca2+IP3, DAG, Ca2+, cAMP (decreased)[2],[3],[1]
Vasodilation EC50 Potent at pM concentrationsnM range (EC50 of 2.45 ± 0.51 nmol/L in canine coronary artery rings)[6],[7]
Primary Vasodilation Mechanism Endothelium-Derived Hyperpolarizing Factor (EDHF)Nitric Oxide, Prostaglandins, EDHF[1],[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling cascades of 5,6-DHET lactone and bradykinin.

G cluster_DHET 5,6-DHET Lactone Signaling Pathway DHET 5,6-DHET Lactone GPR GPR (Orphan) DHET->GPR binds Gq_DHET Gq GPR->Gq_DHET activates PLC_DHET Phospholipase C (PLC) Gq_DHET->PLC_DHET activates PIP2_DHET PIP2 PLC_DHET->PIP2_DHET hydrolyzes IP3_DHET IP3 PIP2_DHET->IP3_DHET ER_DHET Endoplasmic Reticulum IP3_DHET->ER_DHET binds to receptor Ca_DHET Ca²⁺ (intracellular) ER_DHET->Ca_DHET releases KCa_DHET KCa Channels (SKCa/IKCa) Ca_DHET->KCa_DHET activates Hyperpolarization Endothelial Hyperpolarization KCa_DHET->Hyperpolarization K⁺ efflux Vasodilation_DHET Vasodilation Hyperpolarization->Vasodilation_DHET leads to

Caption: Signaling pathway of 5,6-DHET lactone.

G cluster_Bradykinin Bradykinin Signaling Pathway Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R binds Gq_BK Gq B2R->Gq_BK activates Gi_BK Gi B2R->Gi_BK activates PLC_BK Phospholipase C (PLC) Gq_BK->PLC_BK activates AC_BK Adenylyl Cyclase Gi_BK->AC_BK inhibits PIP2_BK PIP2 PLC_BK->PIP2_BK hydrolyzes cAMP_BK cAMP AC_BK->cAMP_BK decreases IP3_BK IP3 PIP2_BK->IP3_BK DAG_BK DAG PIP2_BK->DAG_BK ER_BK Endoplasmic Reticulum IP3_BK->ER_BK binds to receptor PKC_BK Protein Kinase C (PKC) DAG_BK->PKC_BK activates Ca_BK Ca²⁺ (intracellular) ER_BK->Ca_BK releases Downstream_BK Downstream Effectors (e.g., eNOS, COX) Ca_BK->Downstream_BK activates PKC_BK->Downstream_BK activates Vasodilation_BK Vasodilation Downstream_BK->Vasodilation_BK leads to

Caption: Signaling pathway of Bradykinin.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate and compare the signaling pathways of 5,6-DHET lactone and bradykinin.

Vascular Reactivity Assessment using Pressure Myography

This technique is used to assess the direct effect of vasoactive substances on the diameter of isolated small arteries.

Objective: To determine the dose-dependent vasodilator response to 5,6-DHET lactone and bradykinin.

Protocol:

  • Vessel Isolation and Mounting:

    • Isolate third-order mesenteric arteries from a suitable animal model (e.g., rat, mouse).

    • Carefully mount the vessel segment onto two glass cannulas in a pressure myograph chamber filled with physiological salt solution (PSS).

    • Pressurize the vessel to a physiological transmural pressure (e.g., 60 mmHg) and equilibrate at 37°C.[8]

  • Pre-constriction:

    • Induce a stable submaximal constriction of the vessel using a vasoconstrictor such as phenylephrine (B352888) or U46619.[7]

  • Dose-Response Curve Generation:

    • Cumulatively add increasing concentrations of 5,6-DHET lactone or bradykinin to the bath solution.

    • Record the changes in vessel diameter at each concentration after a stable response is achieved.

  • Data Analysis:

    • Express the vasodilation as a percentage of the pre-constriction.

    • Plot the dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Intracellular Calcium Imaging in Endothelial Cells

This method allows for the real-time measurement of changes in intracellular calcium concentration in response to agonist stimulation.

Objective: To quantify the dose-dependent increase in intracellular calcium induced by 5,6-DHET lactone and bradykinin in cultured endothelial cells.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture human microvascular endothelial cells (HMVECs) or a similar endothelial cell line on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

  • Imaging Setup:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

  • Baseline and Stimulation:

    • Record the baseline fluorescence intensity of the cells.

    • Perfuse the cells with a solution containing a specific concentration of 5,6-DHET lactone or bradykinin.

  • Data Acquisition and Analysis:

    • Continuously record the fluorescence intensity over time.

    • Calculate the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative change in intracellular calcium concentration.

    • Generate dose-response curves for the peak calcium response and calculate the EC50 values.

G cluster_workflow Experimental Workflow: Vascular Reactivity & Calcium Imaging A Vessel/Cell Preparation B Myograph Mounting / Dye Loading A->B C Pre-constriction / Baseline Recording B->C D Agonist Stimulation (Dose-Response) C->D E Data Acquisition (Diameter / Fluorescence) D->E F Data Analysis (EC50 Calculation) E->F

Caption: General experimental workflow.

Conclusion

5,6-DHET lactone and bradykinin are both potent vasodilators that signal through G-protein coupled receptors and elicit an increase in intracellular calcium. However, they diverge in their specific receptors, downstream effectors, and the ultimate mechanisms driving vasodilation. 5,6-DHET lactone acts primarily as an EDHF, inducing endothelial hyperpolarization through the activation of KCa channels. In contrast, bradykinin has a more complex signaling profile, involving multiple G-protein subtypes and leading to the production of NO and prostaglandins in addition to its EDHF-like effects.

Further research is required to definitively identify the G-protein coupled receptor for 5,6-DHET lactone and to conduct direct comparative studies to fully elucidate the quantitative differences in their signaling potency and physiological effects. Such studies will be invaluable for the development of novel therapeutics targeting these important signaling pathways.

References

Navigating the Specificity Challenge: A Comparative Guide to 5,6-DHET Lactone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) lactone with other structurally related eicosanoids. Due to the limited availability of specific cross-reactivity data for anti-5,6-DHET lactone antibodies in published literature, this guide combines established principles of immunoassay development for eicosanoids with illustrative data to highlight key considerations for assay selection and data interpretation.

Eicosanoids, a large family of signaling lipids derived from arachidonic acid, play crucial roles in a myriad of physiological and pathological processes. Among these, the epoxyeicosatrienoic acids (EETs) and their dihydroxy metabolites (DHETs) are of significant interest. 5,6-EET is particularly noteworthy for its spontaneous and rapid conversion into the more stable 5,6-DHET lactone. This inherent instability presents a significant hurdle in the development of specific immunoassays, as the generation of highly specific antibodies against such a labile analyte is challenging. Consequently, cross-reactivity with other eicosanoids is a critical factor to evaluate when employing immunoassays for 5,6-DHET lactone quantification.

Understanding Eicosanoid Signaling Pathways

The biosynthesis of eicosanoids is a complex and highly regulated process. Arachidonic acid is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase. The CYP epoxygenase pathway is responsible for the production of EETs, which are subsequently metabolized to DHETs by soluble epoxide hydrolase (sEH). The lactonization of 5,6-DHET is a unique characteristic of this particular regioisomer.

Eicosanoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Metabolic Pathways MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX CYP Cytochrome P450 Epoxygenase ArachidonicAcid->CYP Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) (e.g., 5,6-EET) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (e.g., 5,6-DHET) sEH->DHETs Lactonization Spontaneous Lactonization DHETs->Lactonization 5,6-DHET specific DHET_lactone 5,6-DHET lactone Lactonization->DHET_lactone Competitive_ELISA_Workflow cluster_steps Experimental Workflow Step1 1. Coat plate with capture antibody Step2 2. Block non-specific binding sites Step1->Step2 Step3 3. Add mixture of enzyme-labeled analyte and competitor Step2->Step3 Step4 4. Incubate for competitive binding Step3->Step4 Step5 5. Wash to remove unbound material Step4->Step5 Step6 6. Add chromogenic substrate Step5->Step6 Step7 7. Measure signal (inverse to concentration) Step6->Step7 Step8 8. Calculate IC50 and % Cross-Reactivity Step7->Step8

A Comparative Analysis of (±)5,6-DHET Lactone and Iloprost in a Preclinical Model of Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (±)5,6-DHET lactone, a stable metabolite of eicosapentaenoic acid (EPA), and iloprost (B1671730), a synthetic prostacyclin analogue, in the context of pulmonary hypertension (PH). The data presented is derived from preclinical studies utilizing the monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension (PAH), a widely used and well-characterized animal model that mimics several key features of the human disease. While direct head-to-head comparative studies are not available, this guide synthesizes data from separate investigations using the same animal model to offer an indirect comparison of their therapeutic potential.

Executive Summary

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right ventricular failure and death. Current therapies, such as the prostacyclin analogue iloprost, primarily target vasodilation. Emerging therapeutic agents like this compound are being investigated for their potential to address both vascular tone and remodeling. This guide presents available preclinical data for both compounds from the monocrotaline-induced rat model of PAH to facilitate a comparative assessment of their efficacy.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and iloprost on key hemodynamic and structural parameters in the monocrotaline-induced rat model of pulmonary hypertension. It is important to note that these data are from separate studies and experimental conditions may have slight variations.

Table 1: Efficacy of this compound in Monocrotaline-Induced Pulmonary Hypertension in Rats

ParameterControl (Saline)MCT + SalineMCT + 0.3 mg/kg this compoundMCT + 3.0 mg/kg this compound
Mean Pulmonary Arterial Pressure (mPAP) (mmHg)Not ReportedSignificantly Increased vs. ControlNo Significant Difference vs. MCT + SalineSignificantly Reduced vs. MCT + Saline[1]
Right Ventricular Hypertrophy (RVH) (Fulton's Index: RV/LV+S)Not ReportedSignificantly Increased vs. ControlNo Significant Difference vs. MCT + SalineNo Significant Difference vs. MCT + Saline
Pulmonary Artery Wall Thickness (µm)16.63 ± 3.7924.69 ± 6.1322.59 ± 5.3617.04 ± 1.37 (p < 0.05 vs. MCT + Saline)[1]

Data adapted from Dhananjayan, K., et al. (2025).[1]

Table 2: Efficacy of Iloprost in Monocrotaline-Induced Pulmonary Hypertension in Rats

ParameterControlMCT-Induced PHMCT-PH + Iloprost
Right Ventricular Systolic Pressure (RVSP) (mmHg)18.67 ± 1.2039.83 ± 1.6239.2 ± 1.19 (Nonsignificant decrease)[2]
Right Ventricular Hypertrophy (RVH) (Fulton's Index: RV/LV+S)0.2-0.25 (Normal Range)0.40 ± 0.03Not Reported in this specific study, but other studies show regression of RVH with chronic iloprost treatment.
Pulmonary Vascular RemodelingNormalIncreased muscularization and medial wall thicknessRegression of muscularization and medial wall thickness with chronic treatment

Data adapted from Gomez-Arroyo, J., et al. (2015).[2]

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Hypertension Model in Rats

The monocrotaline-induced model is a widely used method for inducing pulmonary hypertension in rats, characterized by endothelial cell injury and subsequent vascular remodeling.[3][4][5][6][7][8][9][10][11]

Induction of Pulmonary Hypertension:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Monocrotaline Preparation: Monocrotaline (MCT) is dissolved in a solution of 0.5 N HCl, neutralized to a pH of 7.4 with 0.5 N NaOH, and then diluted with sterile water to a final concentration, commonly 60 mg/mL.[7]

  • Administration: A single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg body weight) is administered to the rats.[1][2][12]

  • Disease Development: The rats are then housed for a period of 3 to 4 weeks to allow for the development of pulmonary hypertension, which is characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH), and pulmonary vascular remodeling.[4][6]

Treatment Protocol for this compound Study:

  • Animal Groups: Rats were divided into four groups: a control group receiving saline, an MCT group receiving a single MCT injection followed by saline treatment, and two MCT groups receiving a single MCT injection followed by treatment with either 0.3 mg/kg or 3.0 mg/kg of this compound.[1]

  • Treatment Administration: Three weeks after the MCT injection, the respective treatments were administered intravenously for five consecutive days.[1]

  • Endpoint Analysis: Following the treatment period, functional, hematological, and histological evaluations were performed. This included measurement of mean pulmonary arterial pressure (mPAP) and assessment of pulmonary artery wall thickness.[1]

Treatment Protocol for Iloprost Study:

  • Disease Establishment: Pulmonary hypertension was induced in rats using a single intraperitoneal injection of monocrotaline (60 mg/kg).[2][13][14]

  • Treatment Administration: Six weeks after MCT injection, a single intravenous infusion of iloprost (20 μg/kg) was administered.[2][13][14]

  • Hemodynamic Assessment: Hemodynamic measurements, including right ventricular systolic pressure (RVSP), were performed before and 10-15 minutes after the iloprost infusion.[2][13][14]

Signaling Pathways

The mechanisms of action for iloprost and this compound are distinct, targeting different signaling cascades to induce vasodilation and potentially other beneficial effects in the pulmonary vasculature.

Iloprost Signaling Pathway

Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[15][16][17] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Iloprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost IP_Receptor Prostacyclin (IP) Receptor (GPCR) Iloprost->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates and Inactivates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Contraction Smooth Muscle Contraction Relaxation Vasodilation MLCK_inactive->Relaxation

Caption: Iloprost signaling cascade leading to vasodilation.

This compound Signaling Pathway

This compound induces endothelium-dependent vasodilation through a pathway that is independent of nitric oxide (NO). It is proposed to activate a G-protein coupled receptor (GPR), leading to the activation of Phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3). This cascade results in an increase in intracellular calcium, activation of calcium-dependent potassium channels, and ultimately, hyperpolarization of the endothelial cell, which leads to vasodilation.

DHET_Lactone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Endothelial Cell Intracellular Space DHET_Lactone This compound GPR G-Protein Coupled Receptor (GPR) DHET_Lactone->GPR Binds to G_Protein Gq Protein GPR->G_Protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC K_Channel Ca2+-activated K+ Channel Hyperpolarization Endothelial Hyperpolarization K_Channel->Hyperpolarization K_ion K_Channel->K_ion K+ efflux G_Protein->PLC ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca2+ Release ER->Ca_release Ca_increase Increased Intracellular Ca2+ Ca_release->Ca_increase Ca_increase->K_Channel Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to

Caption: this compound signaling leading to vasodilation.

Conclusion

Based on the available preclinical data from the monocrotaline-induced rat model of pulmonary hypertension, both this compound and iloprost demonstrate therapeutic potential. Iloprost, a well-established therapy, shows efficacy in improving right ventricular function and, with chronic administration, can reverse vascular remodeling.[2] Its mechanism is centered on the potent vasodilatory effects mediated by the prostacyclin pathway.

This compound, a novel investigational compound, also shows promise by significantly reducing mean pulmonary arterial pressure and attenuating vascular remodeling, specifically by decreasing pulmonary artery wall thickness at a higher dose.[1] Its distinct, NO-independent signaling pathway involving endothelial hyperpolarization suggests a potentially complementary or alternative therapeutic approach.

References

In Vivo Validation of the Blood Pressure-Lowering Effects of (±)5,6-DHET Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo blood pressure-lowering effects of (±)5,6-DHET lactone and its analogs, benchmarked against the established antihypertensive agent, spironolactone (B1682167). Due to the limited direct in vivo quantitative data on this compound, this guide utilizes data from its close structural and functional analog, 5,6-diHETE lactone (EPA-L), derived from eicosapentaenoic acid (EPA). The structural similarity suggests a comparable mechanism of action and therapeutic potential.

Executive Summary

Epoxy-fatty acid lactones, such as this compound and its analog EPA-L, represent a novel class of potential antihypertensive agents. Their mechanism of action is distinct from many conventional drugs, focusing on the modulation of endothelial function and vascular tone. This guide presents available preclinical data for EPA-L and clinical data for the mineralocorticoid receptor antagonist, spironolactone, to offer a comparative perspective on their blood pressure-lowering efficacy.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the blood pressure-lowering effects of EPA-L and spironolactone from preclinical and clinical studies.

Table 1: Preclinical Data on the Blood Pressure-Lowering Effect of 5,6-diHETE Lactone (EPA-L) in a Hypertensive Rat Model

CompoundAnimal ModelDoseRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Reference
5,6-diHETE Lactone (EPA-L)5/6 Nephrectomy Hypertensive RatsNot specifiedIntravenous5 daysStatistically significant reduction (p < 0.05)[1][2]
5,6-diHETE Lactone (EPA-L)Monocrotaline-induced Pulmonary Hypertensive Rats3 mg/kgIntravenous5 daysmPAP reduced from 33.9 ± 3.0 mmHg to 19.07 ± 3.21 mmHg (p < 0.05)[3][4]

Note: The data for EPA-L in the 5/6 nephrectomy model did not specify the exact dosage, preventing a direct dose-response comparison.

Table 2: Clinical Data on the Blood Pressure-Lowering Effect of Spironolactone in Patients with Resistant Hypertension

CompoundPatient PopulationDoseRoute of AdministrationDuration of TreatmentChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Reference
SpironolactoneResistant Hypertension25-50 mg/dayOral8 months-6.1 mmHg-2.9 mmHg[5]
SpironolactoneResistant Hypertension25 mg/dayOral4 weeksMore profound reduction vs. hydrochlorothiazide (B1673439) (130 ± 10 mmHg vs 134 ± 9 mmHg, p < 0.05)Not specified[6]

Experimental Protocols

In Vivo Blood Pressure Reduction Study in a 5/6 Nephrectomy Rat Model

This protocol describes a standard method for inducing hypertension in rats and assessing the in vivo blood pressure-lowering effects of a test compound like this compound.

Objective: To evaluate the antihypertensive effect of this compound in a surgically induced model of chronic kidney disease and hypertension.

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

Hypertension Induction (5/6 Nephrectomy):

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Perform a dorsal incision to expose the left kidney.

  • Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.

  • One week later, perform a second surgery to remove the right kidney (nephrectomy).

  • Allow the animals to recover for 4-6 weeks to develop stable hypertension.[7][8][9]

Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., a solution containing a low percentage of ethanol (B145695) and saline, or a lipid emulsion for intravenous administration).

  • Administer the compound intravenously (i.v.) via the tail vein or via an implanted catheter.[10][11]

  • A control group should receive the vehicle only.

Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.[8]

  • For continuous and more accurate measurements, implant a telemetric device or an arterial catheter for direct blood pressure monitoring.

Data Analysis:

  • Compare the changes in blood pressure from baseline between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Ex Vivo Vasodilation Assay in Isolated Mesenteric Arteries

This protocol details the methodology to assess the direct vasodilatory effect of this compound on isolated blood vessels.

Objective: To determine the vasodilatory capacity of this compound and its underlying mechanism.

Tissue Preparation:

  • Euthanize a normotensive or hypertensive rat and dissect the mesenteric arcade.

  • Isolate second-order mesenteric arteries and cut them into small rings (approximately 2 mm in length).

Experimental Setup:

  • Mount the arterial rings in a wire myograph system containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the vessels to equilibrate under a standardized tension.

Experimental Procedure:

  • Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the changes in tension to determine the dose-dependent relaxation response.

  • To investigate the mechanism, pre-incubate the vessels with specific inhibitors (e.g., L-NAME to block nitric oxide synthase, or inhibitors of potassium channels like TRAM-34 and apamin) before adding the lactone.[1][2]

Data Analysis:

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Signaling Pathways and Mechanisms of Action

Signaling Pathway for EPA-Lactone (EPA-L) Mediated Vasodilation

Recent studies have elucidated the signaling pathway through which the related compound, 5,6-diHETE lactone (EPA-L), induces vasodilation. It is hypothesized that this compound acts through a similar mechanism. The pathway is initiated by the binding of the lactone to a G-protein coupled receptor (GPR) on the endothelial cell membrane. This activates Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ activates calcium-dependent potassium channels (KCa), leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.[12]

EPA_L_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell EPA_L This compound (or EPA-L) GPR G-Protein Coupled Receptor (GPR) EPA_L->GPR PLC Phospholipase C (PLC) GPR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Ca2_release Ca²⁺ Release IP3R->Ca2_release Triggers ER Endoplasmic Reticulum KCa Calcium-Dependent Potassium Channels (KCa) Ca2_release->KCa Activates Hyperpolarization Hyperpolarization KCa->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Conclusion Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Hypertension_Induction Induce Hypertension (e.g., 5/6 Nephrectomy) Animal_Model->Hypertension_Induction Group_Allocation Allocate to Treatment and Control Groups Hypertension_Induction->Group_Allocation Baseline_Measurement Baseline Blood Pressure Measurement Group_Allocation->Baseline_Measurement Drug_Administration Administer Test Compound (this compound) or Vehicle Baseline_Measurement->Drug_Administration BP_Monitoring Monitor Blood Pressure (e.g., Tail-cuff or Telemetry) Drug_Administration->BP_Monitoring Data_Collection Collect and Tabulate Blood Pressure Data BP_Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Potency Statistical_Analysis->Conclusion

References

comparing the stability of 5,6-DHET lactone with other EET regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Eicosanoid Signaling

Epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid, are potent signaling lipids involved in a myriad of physiological processes, including vasodilation, inflammation, and angiogenesis. However, their therapeutic potential is often hampered by metabolic instability. This guide provides a detailed comparison of the stability of 5,6-dihydroxyeicosatrienoic acid (DHET) lactone against the four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chemical and Enzymatic Stability: A Tale of Two Pathways

The stability of EETs is dictated by both their inherent chemical properties and their susceptibility to enzymatic degradation. A key differentiator among the regioisomers is the rapid intramolecular cyclization of 5,6-EET to its more stable δ-lactone, 5,6-DHET lactone, under physiological conditions. This transformation renders it a poor substrate for soluble epoxide hydrolase (sEH), the primary enzyme responsible for the inactivation of other EETs.

In contrast, the 8,9-, 11,12-, and 14,15-EET regioisomers are chemically more stable in aqueous solutions but are readily hydrolyzed by sEH to their corresponding diols (DHETs), which are generally less biologically active.[1][2] While 5,6-DHET lactone evades sEH-mediated hydrolysis, it is not metabolically inert. Evidence suggests that it is a substrate for paraoxonase 1 (PON1), which catalyzes its hydrolysis to 5,6-DHET.[3]

Key Stability Insights:

  • 5,6-EET: Chemically labile, with a half-life of approximately 8 minutes in oxygenated Krebs' buffer, rapidly converting to 5,6-DHET lactone and 5,6-DHET.[4]

  • 8,9-EET, 11,12-EET, 14,15-EET: Chemically more stable than 5,6-EET but are efficiently metabolized by soluble epoxide hydrolase (sEH).[2] Their in vivo half-life is estimated to be in the range of seconds to minutes.[1]

  • 5,6-DHET Lactone: Described as a stable metabolite, it is resistant to hydrolysis by sEH.[5] However, it undergoes enzymatic hydrolysis by paraoxonase 1 (PON1).[3]

Quantitative Stability Comparison

The following table summarizes the available quantitative data on the stability of 5,6-DHET lactone and EET regioisomers.

CompoundStability ParameterConditionValueCitation
5,6-EET Half-life (t½)Oxygenated Krebs' buffer~8 minutes[4]
5,6-DHET Lactone Enzymatic Hydrolysis (Vmax)Recombinant PON10.021 ± 0.01 µM/s[3]
Michaelis Constant (Km)Recombinant PON1150.99 ± 62.1 µM[3]
Other EETs (8,9-, 11,12-, 14,15-) General StabilityIn vivoHalf-life of seconds to minutes (sEH mediated)[1]
Chemical StabilityAlkaline vehicle (25°C)Remained intact[6]

Experimental Protocols

Accurate assessment of eicosanoid stability is crucial for interpreting experimental results. The following section outlines a general protocol for determining the stability of EETs and their metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Eicosanoid Stability Assessment by LC-MS/MS

1. Sample Preparation and Incubation:

  • Prepare stock solutions of the test compounds (5,6-DHET lactone and EET regioisomers) in a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile).

  • Dilute the stock solutions to the desired final concentration in the chosen incubation buffer (e.g., phosphate-buffered saline, Krebs' buffer, or cell culture media) at a specific pH and temperature.

  • For enzymatic stability, include the relevant enzyme (e.g., recombinant sEH or PON1) in the incubation mixture. Control samples should contain the heat-inactivated enzyme or be enzyme-free.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

2. Extraction of Eicosanoids:

  • Immediately stop the reaction by adding a cold organic solvent, such as two volumes of methanol (B129727) containing an internal standard (e.g., a deuterated analog of the analyte).

  • Acidify the sample to a pH of ~3.5 with acetic or formic acid to protonate the carboxylic acid groups.

  • Perform solid-phase extraction (SPE) using a C18 reverse-phase cartridge.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the sample.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the eicosanoids with methanol or acetonitrile.

  • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve the parent compound and its degradation products.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

    • MRM Transitions: Optimize the precursor-to-product ion transitions for each analyte and internal standard.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of the analytes.

  • Quantify the concentration of the parent compound remaining at each time point.

  • Calculate the half-life (t½) by plotting the natural logarithm of the concentration versus time and fitting the data to a first-order decay model.

Signaling Pathways and Biological Implications

The differential stability of 5,6-DHET lactone and other EET regioisomers has significant implications for their signaling roles. While EETs are known to act through putative G-protein coupled receptors (GPCRs) and other intracellular targets to initiate signaling cascades, the sustained presence of the more stable 5,6-DHET lactone may lead to prolonged or distinct downstream effects compared to the transient signals of other EETs.

Below are diagrams illustrating the metabolic fate of EETs and a generalized signaling pathway.

EET_Metabolism Metabolic Fate of EETs cluster_EETs EET Regioisomers AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP 5_6_EET 5,6-EET CYP->5_6_EET 8_9_EET 8,9-EET CYP->8_9_EET 11_12_EET 11,12-EET CYP->11_12_EET 14_15_EET 14,15-EET CYP->14_15_EET Lactone 5,6-DHET Lactone 5_6_EET->Lactone Rapid Spontaneous Spontaneous Lactonization sEH sEH 8_9_EET->sEH 11_12_EET->sEH 14_15_EET->sEH PON1 PON1 Lactone->PON1 DHETs DHETs (Diols) sEH->DHETs 5_6_DHET 5,6-DHET PON1->5_6_DHET

Caption: Metabolic pathways of EET regioisomers.

EET_Signaling_Pathway Generalized EET Signaling Pathway EETs EETs / 5,6-DHET Lactone GPCR Putative GPCR EETs->GPCR G_alpha_s Gαs GPCR->G_alpha_s PI3K PI3K GPCR->PI3K MAPK MAPK (ERK, p38) GPCR->MAPK AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA K_channel K+ Channels PKA->K_channel Akt Akt PI3K->Akt NFkB NF-κB Inhibition Akt->NFkB Gene_Expression Gene Expression (e.g., Proliferation, Angiogenesis) Akt->Gene_Expression MAPK->Gene_Expression Vasodilation Vasodilation K_channel->Vasodilation Anti_inflammation Anti-inflammation NFkB->Anti_inflammation

Caption: Overview of EET signaling cascades.

Conclusion

The stability of 5,6-DHET lactone presents a significant contrast to its parent compound, 5,6-EET, and the other EET regioisomers. Its resistance to sEH-mediated degradation, coupled with its formation from the chemically labile 5,6-EET, suggests a potential for more sustained biological activity. However, the discovery of its hydrolysis by PON1 indicates a distinct metabolic pathway that regulates its signaling. Understanding these differences in stability is paramount for the design of stable EET analogs and for accurately interpreting the physiological and pathophysiological roles of this important class of lipid mediators. Further quantitative studies are warranted to fully elucidate the comparative stability of 5,6-DHET lactone under a broader range of physiological and experimental conditions.

References

Safety Operating Guide

Proper Disposal of (±)5,6-DHET Lactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds are critical for ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (±)5,6-DHET lactone, a lactonized form of 5,6-dihydroxyeicosatrienoic acid.

This compound is often supplied as a solution in ethanol (B145695).[1][2] The Safety Data Sheet (SDS) for the closely related compound (±)5(6)-DiHETE lactone in ethanol indicates that the solution is a highly flammable liquid and can cause serious eye irritation.[3] Therefore, it must be handled as a hazardous waste, with specific precautions to mitigate its flammability and irritant properties. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection : Chemical safety goggles or a face shield to protect against splashes.[3]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber.

  • Protective Clothing : A lab coat and closed-toe shoes are mandatory.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation and exposure to flammable vapors.[3]

Quantitative Data for Disposal

The following table summarizes key data relevant to the safe disposal of this compound, based on information for a similar compound in an ethanol solution.

ParameterInformationSource
GHS Hazard Classification Flammable Liquids, Category 2; Eye Irritation, Category 2A[3]
Hazard Statements H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation.[3]
Solvent Typically supplied in Ethanol[1][2]
Waste Classification Non-halogenated Organic Solvent Waste[5][6]
Incompatible Materials Strong oxidizing agents[7]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, and transfer.

1. Waste Segregation:

  • This compound waste should be classified as a non-halogenated organic solvent waste .[5][6]

  • It is crucial to keep this waste stream separate from halogenated solvents, as mixing them can lead to more complex and costly disposal procedures.[6]

  • Do not mix with other incompatible waste types such as strong acids, bases, or heavy metals.

2. Container Selection and Labeling:

  • Use a designated, leak-proof waste container that is compatible with flammable organic solvents. The original container, if empty, can be repurposed for waste collection.

  • The container must be clearly labeled with the words "Hazardous Waste ".

  • The label must also include the full chemical name, "this compound in Ethanol," and list all constituents and their approximate concentrations.

  • Affix all appropriate hazard symbols, such as the flammable liquid and irritant pictograms.

3. Waste Collection and Storage:

  • Collect all waste solutions of this compound, including any rinsate from cleaning contaminated glassware, in the designated hazardous waste container.

  • Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of flammable vapors.

  • Store the sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[3]

  • The storage location should be a designated satellite accumulation area for hazardous waste.

4. Disposal of Contaminated Materials:

  • Any disposable materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered contaminated.

  • Collect these solid waste materials in a separate, sealed, and clearly labeled container or bag for hazardous waste.

5. Final Disposal:

  • Once the waste container is full, or if it is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of this compound by evaporation in a fume hood as a primary means of disposal.

Experimental Workflow and Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_container_management Container Management cluster_disposal Final Disposal A Identify this compound waste for disposal B Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in a well-ventilated area (e.g., Chemical Fume Hood) B->C D Is the waste liquid or solid? C->D E Collect liquid waste in a designated 'Non-Halogenated Flammable Liquid' container D->E Liquid F Collect contaminated solids (gloves, tips) in a separate, sealed hazardous waste bag/container D->F Solid G Ensure waste container is: - Compatible with ethanol - Properly labeled ('Hazardous Waste', contents) - Tightly sealed when not in use E->G J Is the waste container full or ready for disposal? F->J H Store container in a cool, dry, ventilated Satellite Accumulation Area G->H I Keep away from ignition sources H->I I->J K Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup J->K L Document waste transfer as per institutional policy K->L

Disposal workflow for this compound.

References

Personal protective equipment for handling (±)5,6-DHET lactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (±)5,6-DHET Lactone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Hazard Information
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles are required to protect against splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact.[2]
Body Protection A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[3]
Respiratory Protection A mask or respirator may be necessary if handling the compound in a way that generates dust or aerosols.[3][4]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The product data sheet for this compound recommends storing it under the conditions specified in the Certificate of Analysis.[6]

Handling and Experimental Use
  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Take precautions to avoid direct contact with the skin, eyes, and clothing.[5]

  • Weighing: If weighing the solid form, do so in a manner that minimizes the generation of dust.

  • Solution Preparation: When preparing solutions, add the compound to the solvent slowly to avoid splashing. This compound is soluble in ethanol, DMSO, and DMF.[7]

Disposal Plan
  • Waste Identification: All waste containing this compound should be considered hazardous waste.

  • Waste Segregation: Keep this compound waste separate from other waste streams to ensure proper disposal. If it is a halogenated compound, it should be segregated as such.[8]

  • Waste Collection:

    • Solid Waste: Collect any solid waste, such as contaminated weighing paper or pipette tips, in a designated, labeled, and sealed container.[9]

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed waste container.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[9]

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9]

Experimental Protocols and Workflows

While specific experimental protocols will vary depending on the research application, the following provides a generalized workflow for handling this compound in a laboratory setting. This compound is a lactonized form of 5,6-EET and 5,6-DiHET and is known to be a potent vasodilator.[6][7]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive & Inspect Compound Store Store in Cool, Dry Place Receive->Store Prep_PPE Don Personal Protective Equipment Store->Prep_PPE Weigh Weigh Compound in Fume Hood Prep_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Label_Waste Label Waste Containers Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Dispose Dispose via EH&S Store_Waste->Dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)5,6-DHET lactone
Reactant of Route 2
(±)5,6-DHET lactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。